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[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Documentation Hub

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  • Product: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
  • CAS: 1035840-84-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a molecule of significant interest to researchers in drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. The strategic approach detailed herein emphasizes chemical logic, experimental reproducibility, and the rationale behind procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of the benzoxazole ring system allow for diverse interactions with biological targets, making it a valuable component in the design of novel therapeutics.

The target molecule, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, incorporates this key benzoxazole core, further functionalized with a piperidin-3-ylacetic acid side chain. The piperidine moiety is another common feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2][3] The acetic acid group provides a handle for further derivatization or can act as a key pharmacophoric element.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is at the amide bond that forms the benzoxazole ring, leading to two primary building blocks: 2-amino-4-methoxyphenol and a suitably functionalized piperidin-3-ylacetic acid derivative.

Retrosynthesis Target [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Intermediate1 N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide Target->Intermediate1 Cyclization & Deprotection Precursor1 2-amino-4-methoxyphenol Intermediate1->Precursor1 Amide Coupling Precursor2 (1-Boc-piperidin-3-yl)acetic acid Intermediate1->Precursor2 Amide Coupling

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthetic approach will therefore involve three main stages:

  • Preparation of Key Intermediates: Synthesis of 2-amino-4-methoxyphenol and N-Boc-protected piperidin-3-ylacetic acid.

  • Amide Coupling and Cyclization: Formation of the N-(2-hydroxy-4-methoxyphenyl)acetamide intermediate followed by intramolecular cyclodehydration to construct the benzoxazole ring.

  • Deprotection and Purification: Removal of the Boc protecting group to yield the final product.

This strategy allows for the independent synthesis and purification of the key building blocks, leading to a more controlled and higher-yielding overall process.

Experimental Protocols

Part 1: Synthesis of 2-amino-4-methoxyphenol

The synthesis of 2-amino-4-methoxyphenol is readily achieved via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.

Reaction Scheme:

part1 reactant 4-methoxy-2-nitrophenol product 2-amino-4-methoxyphenol reactant->product H2, Pd/C Ethanol, rt

Caption: Synthesis of 2-amino-4-methoxyphenol.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-methoxy-2-nitrophenol169.1420.0 g0.118
5% Palladium on Carbon-550 mg-
Ethanol46.07350 mL-
Isopropyl Alcohol60.10As needed-

Procedure:

  • Suspend 4-methoxy-2-nitrophenol (20.0 g, 0.118 mol) in ethanol (350 mL) in a suitable hydrogenation vessel.

  • Carefully add 5% palladium on carbon (550 mg).

  • Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[4]

Expected Yield: Approximately 15.3 g (93%).

Part 2: Synthesis of N-Boc-piperidin-3-ylacetic acid

The piperidine nitrogen must be protected to prevent side reactions during the amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[2][3]

Reaction Scheme:

part2 reactant1 Piperidin-3-ylacetic acid hydrochloride product N-Boc-piperidin-3-ylacetic acid reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->product Base (e.g., NaHCO3) Dioxane/Water, rt

Caption: Boc-protection of piperidin-3-ylacetic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Piperidin-3-ylacetic acid hydrochloride179.6510.0 g0.0557
Di-tert-butyl dicarbonate218.2513.4 g0.0614
Sodium Bicarbonate84.0114.0 g0.167
1,4-Dioxane88.11100 mL-
Water18.02100 mL-

Procedure:

  • Dissolve piperidin-3-ylacetic acid hydrochloride (10.0 g, 0.0557 mol) and sodium bicarbonate (14.0 g, 0.167 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • To this stirred solution, add di-tert-butyl dicarbonate (13.4 g, 0.0614 mol) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-3-ylacetic acid as a white solid.

Part 3: Amide Coupling and Benzoxazole Formation

This two-step sequence involves the initial formation of an amide bond between 2-amino-4-methoxyphenol and N-Boc-piperidin-3-ylacetic acid, followed by an acid-catalyzed cyclodehydration to form the benzoxazole ring.

Reaction Scheme:

part3 cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization reactant1 N-Boc-piperidin-3-ylacetic acid intermediate N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide reactant1->intermediate reactant2 2-amino-4-methoxyphenol reactant2->intermediate Coupling Agent (e.g., HATU, DIPEA) DMF, rt intermediate2 N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide product_boc tert-butyl 3-( (5-methoxy-1,3-benzoxazol-2-yl)methyl)piperidine-1-carboxylate intermediate2->product_boc Dehydrating Agent (e.g., p-TsOH) Toluene, reflux

Caption: Amide coupling and benzoxazole formation.

Materials:

ReagentMolar Mass ( g/mol )Amount (Step 1)Moles (Step 1)Amount (Step 2)Moles (Step 2)
N-Boc-piperidin-3-ylacetic acid243.3010.0 g0.0411--
2-amino-4-methoxyphenol139.155.72 g0.0411--
HATU380.2317.2 g0.0452--
DIPEA129.2414.3 mL0.0822--
DMF (anhydrous)73.09150 mL---
p-Toluenesulfonic acid monohydrate190.22--0.78 g0.0041
Toluene92.14--150 mL-

Procedure:

Step 1: Amide Coupling

  • To a solution of N-Boc-piperidin-3-ylacetic acid (10.0 g, 0.0411 mol) in anhydrous DMF (150 mL), add HATU (17.2 g, 0.0452 mol) and DIPEA (14.3 mL, 0.0822 mol).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add 2-amino-4-methoxyphenol (5.72 g, 0.0411 mol) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide.

Step 2: Cyclization

  • Dissolve the N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide from the previous step in toluene (150 mL).

  • Add p-toluenesulfonic acid monohydrate (0.78 g, 0.0041 mol).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected benzoxazole derivative.

Part 4: Deprotection to Yield the Final Product

The final step involves the removal of the Boc protecting group under acidic conditions to furnish the desired [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Reaction Scheme:

part4 reactant tert-butyl 3-( (5-methoxy-1,3-benzoxazol-2-yl)methyl)piperidine-1-carboxylate product [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid reactant->product TFA or HCl in Dioxane DCM, rt

Caption: Boc-deprotection to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )Amount
Boc-protected benzoxazole derivative-From previous step
Trifluoroacetic acid (TFA)114.0220 mL
Dichloromethane (DCM)84.93100 mL

Procedure:

  • Dissolve the Boc-protected benzoxazole derivative in dichloromethane (100 mL).

  • Add trifluoroacetic acid (20 mL) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The crude product can be purified by recrystallization or preparative HPLC to obtain the final product as its TFA salt. To obtain the free base, the residue can be dissolved in water, basified with a mild base (e.g., sodium bicarbonate), and extracted with an organic solvent, followed by purification.

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table of Expected Spectroscopic Data:

Compound1H NMR (Expected Chemical Shifts, δ ppm)13C NMR (Expected Chemical Shifts, δ ppm)MS (m/z)
2-amino-4-methoxyphenol 6.5-7.0 (aromatic), 4.5-5.5 (NH2, OH), 3.7 (OCH3)140-150 (C-O), 110-120 (aromatic C-H), 55 (OCH3)[M+H]+ = 140
N-Boc-piperidin-3-ylacetic acid 4.0-4.2 (CH2N), 2.8-3.0 (CH2N), 2.2-2.5 (CH2COOH), 1.4 (Boc)175 (COOH), 155 (C=O, Boc), 80 (C(CH3)3), 40-50 (piperidine CH2), 28 (Boc CH3)[M+Na]+ = 266
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid 7.0-7.5 (aromatic), 3.8 (OCH3), 3.0-3.5 (piperidine CH2N), 2.5 (CH2COOH)175 (COOH), 160-165 (benzoxazole C=N), 140-155 (aromatic C-O), 110-120 (aromatic C-H), 56 (OCH3), 40-50 (piperidine CH2)[M+H]+ = 305

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This guide outlines a logical and experimentally sound synthetic pathway for the preparation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. By employing a convergent strategy with well-established reaction methodologies, researchers can efficiently access this valuable compound for further investigation in drug discovery programs. The detailed protocols and rationale provided herein are intended to serve as a practical resource for scientists in the field.

References

  • Chem-Impex. (S)-(1-Boc-piperidin-3-yl)acetic acid.

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.

  • Chem-Impex. (R)-(1-Boc-piperidin-3-yl)acetic acid.

  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111.

  • BenchChem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

  • PubMed. N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen.

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.

  • Wiley Online Library. Supporting Information for various organic syntheses.

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoxazoles.

  • Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

  • Digital CSIC. N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.

  • PubMed. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase.

  • PubChem. N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide.

  • PMC - PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide.

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.

  • PubChem. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3).

  • PMC - PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide.

  • TCI Deutschland GmbH. 2-Amino-4-methoxyphenol.

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

  • Amerigo Scientific. (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid.

  • ResearchGate. Dehydrative cyclization of N-(β-hydroxyethyl)amides.

  • GovInfo. EPA/NIH Mass Spectral Data Base.

  • GNPS Library. Spectrum CCMSLIB00005765245.

  • NIH. 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.

  • ResearchGate. (PDF) 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L.

  • The Royal Society of Chemistry. N-Methoxy-1,3-Oxazinane Nucleic Acids (MOANAs) – a Configurationally Flexible Backbone Modification Allows Post- Synthetic Inc.

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Sources

Exploratory

The Multifaceted Biological Activities of 5-Methoxy-1,3-benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzoxazole Scaffold and the Significance of 5-Methoxy Substitution The benzoxazole core, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Significance of 5-Methoxy Substitution

The benzoxazole core, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purine bases allows for favorable interactions with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[4] Among the various substituted benzoxazoles, derivatives bearing a methoxy group at the 5-position have emerged as a particularly promising class of compounds, demonstrating potent and often selective biological effects. This technical guide provides an in-depth exploration of the significant biological activities of 5-methoxy-1,3-benzoxazole derivatives, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Malignancy

5-Methoxy-1,3-benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

One of the key mechanisms implicated in the anticancer activity of these derivatives is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[5] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[5] A notable example is 5-methoxy-N-phenylbenzo[d]oxazole-2-carboxamide, which has shown potent antiproliferative effects in MCF-7 breast cancer and DU-145 prostate cancer cell lines, with IC50 values of 34.7 nM and 72.0 nM, respectively.[5] The inhibition of mTOR by this compound leads to reduced cell growth and the induction of apoptosis.[5]

Another important target for some benzoxazole derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][8] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death.

The evaluation of anticancer activity is typically conducted through a series of in vitro assays. The initial screening often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] Compounds showing significant cytotoxicity are then subjected to further investigation to elucidate their mechanism of action, which may include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.[6][7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general procedure for determining the cytotoxic effects of 5-methoxy-1,3-benzoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-methoxy-1,3-benzoxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxy-1,3-benzoxazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[6]

Visualizing the Anticancer Mechanism: mTOR Signaling Pathway

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits 5-Methoxy-1,3-benzoxazole derivative 5-Methoxy-1,3-benzoxazole derivative 5-Methoxy-1,3-benzoxazole derivative->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a 5-methoxy-1,3-benzoxazole derivative, leading to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity: Combating Bacterial Pathogens

Certain 5-methoxy-1,3-benzoxazole derivatives have exhibited promising antimicrobial activity against a range of bacterial strains.[10][11] The mechanism of their antibacterial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][10] DNA gyrase is a topoisomerase that plays a crucial role in bacterial DNA replication, and its inhibition leads to bacterial cell death.[10]

The antimicrobial efficacy of these compounds is evaluated using standard microbiological techniques, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of 5-methoxy-1,3-benzoxazole derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)[10]

  • Mueller-Hinton Broth (MHB)

  • 5-methoxy-1,3-benzoxazole derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the 5-methoxy-1,3-benzoxazole derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Mechanism of Action Studies Synthesis Synthesis of 5-Methoxy-1,3-benzoxazole derivative Dilution Serial Dilution of Compound Synthesis->Dilution Inoculum Prepare Bacterial Inoculum Incubation Inoculate and Incubate Inoculum->Incubation Dilution->Incubation MIC Determine MIC Incubation->MIC Enzyme_Assay DNA Gyrase Inhibition Assay MIC->Enzyme_Assay Neuroprotection_Pathway Neurotoxin Neurotoxin Akt Akt Neurotoxin->Akt Inhibits NF-κB NF-κB Neurotoxin->NF-κB Activates p-Akt p-Akt Akt->p-Akt GSK-3β GSK-3β p-Akt->GSK-3β Inhibits via Phosphorylation p-Akt->NF-κB Inhibits p-GSK-3β p-GSK-3β GSK-3β->p-GSK-3β Neuronal Survival Neuronal Survival p-GSK-3β->Neuronal Survival Promotes Apoptosis Apoptosis NF-κB->Apoptosis Promotes 5-Methoxy-1,3-benzoxazole derivative 5-Methoxy-1,3-benzoxazole derivative 5-Methoxy-1,3-benzoxazole derivative->Akt Promotes Phosphorylation 5-Methoxy-1,3-benzoxazole derivative->NF-κB Inhibits

Caption: Neuroprotective mechanism of a 5-methoxy-1,3-benzoxazole derivative via modulation of the Akt/GSK-3β/NF-κB signaling pathway.

Synthesis of 5-Methoxy-1,3-benzoxazole Derivatives

The synthesis of 5-methoxy-1,3-benzoxazole derivatives typically involves the condensation of a 2-amino-4-methoxyphenol with a variety of reagents, such as carboxylic acids, aldehydes, or their derivatives. [13][14][15]One common method involves the reaction of 2-amino-4-methoxyphenol with a suitable aldehyde in the presence of an oxidizing agent. [3]Another approach is the reaction with a carboxylic acid or its derivative, often under reflux conditions. [13]The specific synthetic route can be adapted to introduce various substituents at the 2-position of the benzoxazole ring, allowing for the generation of a diverse library of compounds for biological screening. [13][14]

Conclusion and Future Directions

5-Methoxy-1,3-benzoxazole derivatives represent a versatile and promising class of bioactive compounds with a wide spectrum of therapeutic potential. Their demonstrated activities as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents highlight their importance in modern drug discovery. The insights into their mechanisms of action, coupled with well-defined experimental protocols for their evaluation, provide a solid foundation for further research and development. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical scaffold holds great promise for the development of novel and effective treatments for a range of human diseases.

References

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  • Ampati, S., et al. (2010). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
  • Sarangapani, M., et al. (2011). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 7(2), 117-122.
  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391.
  • BenchChem. (2025). Preliminary Biological Screening of 5-Methoxybenzo[d]thiadiazole: A Technical Guide.
  • Journal of Research in Chemistry. (n.d.).
  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.
  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145.
  • Manda, S., et al. (2012).
  • Yilmaz, V. T., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 574-580.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Ampati, S., et al. (2010). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors.
  • Li, Y., et al. (2023). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. Marine Drugs, 21(1), 58.
  • Manda, S. (2016). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.
  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 633-642.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • BLD Pharm. (n.d.). 5-Methoxy-1,3-benzoxazole-2-thiol.
  • Yılmaz, D. (2025). Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells.
  • Al-Jaf, H. T., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. Journal of Molecular Structure, 1230, 129881.
  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Semantic Scholar.
  • El-Sayed, M. A. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1246985.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6296.
  • Kim, H. G., et al. (2024).
  • Acosta, S. L., et al. (2023). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Frontiers in Pharmacology, 14, 1246869.
  • Frontiers. (2023). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius.
  • ResearchGate. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice.

Sources

Foundational

A Comprehensive Physicochemical Characterization of the Novel Chemical Entity: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

An in-depth technical guide on the physicochemical properties of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. Abstract The compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid represents...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the physicochemical properties of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Abstract

The compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid represents a novel chemical entity (NCE) with potential applications in drug discovery. Its unique assembly of a benzoxazole scaffold, a piperidine ring, and a carboxylic acid moiety suggests a complex physicochemical profile that will be critical to its development as a therapeutic agent. As no public data currently exists for this specific molecule, this guide provides a comprehensive, first-principles framework for its complete physicochemical characterization. We will detail the necessary experimental protocols, explain the scientific rationale behind these choices, and present a set of projected data based on a thorough analysis of its structural components. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing NCEs of this class.

Structural and Substructure Analysis

A molecule's physicochemical properties are a direct consequence of its structure. A preliminary analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is essential for designing a relevant characterization strategy.

  • Core Scaffold: The molecule is built on a substituted piperidine ring, which is attached to a 5-methoxy-1,3-benzoxazole group.

  • Ionizable Centers: The structure contains two primary ionizable centers:

    • Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (negatively charged) at physiological pH. Its pKa is anticipated to be in the range of 3.5 - 5.0.

    • Piperidine Nitrogen: This tertiary amine is basic and will be protonated (positively charged) at acidic to neutral pH. Its pKa is expected to fall in the 8.0 - 9.5 range. The presence of both acidic and basic centers makes this molecule a zwitterion, which will have a profound impact on its solubility and lipophilicity across different pH values.

  • Key Functional Groups:

    • Benzoxazole: A fused heterocyclic system that is generally rigid, planar, and contributes to the molecule's lipophilicity.

    • Methoxy Group (-OCH₃): An electron-donating group on the benzoxazole ring that can influence the electron density of the aromatic system and may participate in hydrogen bonding.

    • Acetic Acid Side Chain: Provides a site for salt formation and strongly influences aqueous solubility.

Identity and Purity Confirmation: The Foundational Step

Before any other property is measured, the identity and purity of the NCE must be unequivocally confirmed. This ensures that all subsequent data is reliable and attributable to the correct molecular structure.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment.

Protocol: Reversed-Phase HPLC Purity Assay

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. Hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure detection of all potential impurities. A photodiode array (PDA) detector is ideal.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Analysis: Inject 5 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area. For drug development, a purity of >98% is typically required.

Spectroscopic Confirmation

Mass Spectrometry (MS): Provides the molecular weight of the compound, offering primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected [M+H]⁺: 305.1445 g/mol (for C₁₅H₁₈N₂O₄)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure.

  • ¹H NMR: Will confirm the presence and connectivity of all protons, showing characteristic shifts for the aromatic protons on the benzoxazole ring, the protons on the piperidine ring, and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

Solubility Profile: A Critical Determinant of Bioavailability

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed.

Thermodynamic Aqueous Solubility

This measures the true equilibrium solubility of the most stable crystalline form of the compound.

Protocol: Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The presence of solid material at the end of the experiment is crucial.

  • Separation: Separate the solid from the supernatant by centrifugation and filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

Projected Solubility Data

Due to its zwitterionic nature, the solubility of this compound is expected to be lowest near its isoelectric point and higher at both low and high pH values.

Parameter Projected Value Conditions Significance
Aqueous Solubility (pH 7.4) 50 - 200 µg/mLPhosphate Buffered Saline (PBS), 25°CIndicates potential challenges for absorption from oral dosage forms.
Aqueous Solubility (pH 2.0) > 1000 µg/mL0.01 N HCl, 25°CHigh solubility in acidic conditions, relevant for dissolution in the stomach.
Solubility in DMSO > 50 mg/mL25°CHigh solubility in a common solvent for in vitro screening assays.

Ionization Constant (pKa)

The pKa values dictate the charge state of the molecule at any given pH, which influences its solubility, permeability, and target binding.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 N HCl) and then back-titrate with a standardized base (e.g., 0.1 N NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve using specialized software.

Projected pKa Values:

  • pKa₁ (Acidic): ~4.2 (attributable to the carboxylic acid)

  • pKa₂ (Basic): ~8.8 (attributable to the piperidine nitrogen)

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and absorption.

  • LogP (Partition Coefficient): The ratio of the concentration of the neutral species of the compound in octanol versus water.

  • LogD (Distribution Coefficient): The ratio of the concentration of all species (neutral and ionized) of the compound at a specific pH. For an ionizable compound like this one, LogD is more physiologically relevant.

Protocol: HPLC-Based LogD Measurement

  • System: Use a specialized HPLC column (e.g., an octadecyl poly(vinyl alcohol) column).

  • Mobile Phase: A series of buffered aqueous solutions (e.g., at pH 7.4) mixed with a water-miscible organic solvent like methanol.

  • Calibration: A set of standard compounds with known LogD values are run to create a calibration curve that correlates retention time with lipophilicity.

  • Measurement: The NCE is injected, and its retention time is used to calculate its LogD value from the calibration curve.

Projected Lipophilicity Data:

Parameter Projected Value Significance
cLogP (Calculated) 2.5 - 3.5Indicates a moderate intrinsic lipophilicity for the neutral molecule.
LogD (at pH 7.4) 1.0 - 2.0The ionization of the carboxylic acid at this pH significantly reduces its overall lipophilicity, placing it in a favorable range for cell permeability.

Solid-State and Stability Characterization

Melting Point and Thermal Properties

The melting point is a critical indicator of purity and provides information about the crystalline lattice energy.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small amount of the solid compound (1-3 mg) is hermetically sealed in an aluminum pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data: The DSC thermogram shows the heat flow into the sample as a function of temperature. The melting point is identified as the onset or peak of the endothermic melting event.

Projected Melting Point: 160 - 180 °C

Chemical Stability

Assessing the chemical stability of the NCE under various stress conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol: Forced Degradation Study

  • Conditions: Solutions of the compound are exposed to a range of stress conditions as per ICH guidelines:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid compound stored at 80°C for 72 hours

    • Photolytic: Solution exposed to UV/Vis light

  • Analysis: The stressed samples are analyzed by HPLC at various time points. The percentage of the parent compound remaining is calculated, and any new peaks (degradants) are identified.

Visualized Workflows and Relationships

Diagram 1: General Physicochemical Characterization Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Development Properties A Synthesis & Purification B Identity Confirmation (NMR, HRMS) A->B C Purity Assay (HPLC > 98%) B->C D Aqueous Solubility (Shake-Flask, pH range) C->D E pKa Determination (Potentiometric Titration) C->E G Solid-State Analysis (DSC, TGA) C->G F Lipophilicity (LogD at pH 7.4) D->F E->D E->F H Chemical Stability (Forced Degradation) G->H

Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.

Diagram 2: Relationship between pH, pKa, and Charge State

G pH_Low Low pH (e.g., pH < 3) Charge_Pos Overall Charge: Cationic (-COOH neutral, N protonated) pH_Low->Charge_Pos Below pKa₁ & pKa₂ pH_Mid Mid pH (e.g., pH 5-8) Charge_Zwit Overall Charge: Zwitterionic (-COO⁻, N protonated) pH_Mid->Charge_Zwit Between pKa₁ & pKa₂ pH_High High pH (e.g., pH > 10) Charge_Neg Overall Charge: Anionic (-COO⁻, N neutral) pH_High->Charge_Neg Above pKa₁ & pKa₂

Exploratory

mass spectrometry of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

An In-Depth Technical Guide to the Mass Spectrometry of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Introduction In the landscape of modern drug discovery and development, the precise structural characte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The molecule [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid represents a class of compounds featuring a fused heterocyclic benzoxazole system linked to a piperidine acetic acid moiety. Such scaffolds are of significant interest in medicinal chemistry. The unequivocal identification of this molecule, its potential metabolites, and any process-related impurities requires robust analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This technical guide provides a comprehensive overview of the mass spectrometric analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. We will delve into the principles of ionization, predict fragmentation pathways based on the molecule's distinct structural features, and present a detailed experimental protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to characterize this and structurally related molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its mass spectrum. The compound consists of three key functionalities: a methoxy-substituted benzoxazole ring, a piperidine linker, and a carboxylic acid side chain.

  • Chemical Formula: C₁₅H₁₈N₂O₄

  • Key Structural Features:

    • Benzoxazole Core: A stable, aromatic heterocyclic system. The methoxy group is an electron-donating substituent.

    • Piperidine Ring: A saturated nitrogen-containing heterocycle, providing basicity and conformational flexibility.

    • Carboxylic Acid: An acidic functional group, making the molecule amenable to both positive and negative mode ionization.

  • Calculated Masses: High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition.[3][4] The calculated masses for the target analyte are summarized in the table below.

SpeciesFormulaMonoisotopic Mass (Da)m/z
Neutral Molecule [M]C₁₅H₁₈N₂O₄290.1267N/A
Protonated Ion [M+H]⁺C₁₅H₁₉N₂O₄⁺291.1345291.1345
Deprotonated Ion [M-H]⁻C₁₅H₁₇N₂O₄⁻289.1190289.1190
Sodium Adduct [M+Na]⁺C₁₅H₁₈N₂O₄Na⁺313.1164313.1164

Core Principles: Ionization and Analysis

Due to the presence of polar functional groups (carboxylic acid, tertiary amine in the piperidine ring, and nitrogen/oxygen atoms in the benzoxazole system), Electrospray Ionization (ESI) is the most suitable ionization technique.[5] ESI is a "soft" ionization method that typically generates intact molecular ions ([M+H]⁺ or [M-H]⁻), minimizing in-source fragmentation and preserving the crucial molecular weight information.[5][6]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the isolated precursor ion. By colliding the ion with an inert gas (e.g., nitrogen or argon) in a process called Collision-Induced Dissociation (CID), characteristic fragment ions are produced. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

Experimental Protocol: LC-MS/MS Analysis

A validated, robust analytical method is crucial for reliable data. The following protocol provides a starting point for the analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or DMSO.

  • Perform serial dilutions to a working concentration of 1-10 µg/mL using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC)
  • System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Causality Note: The use of formic acid as a mobile phase modifier aids in the protonation of the analyte in positive ion mode, leading to enhanced signal intensity for the [M+H]⁺ ion. A C18 column is chosen for its excellent retention of moderately polar organic molecules.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1][7]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

  • Scan Range: m/z 50-500.

  • Data Acquisition:

    • MS1 (Full Scan): Acquire high-resolution full scan data to determine the accurate mass of the precursor ion.

    • MS2 (Tandem MS): Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Stock Solution (1 mg/mL) Working 2. Dilution (1-10 µg/mL) Stock->Working Filt 3. Filtration (0.22 µm) Working->Filt LC UHPLC Separation (C18 Column) Filt->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Full Scan (Accurate Mass of [M+H]⁺/[M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Precursor Isolation MS2 MS2 Scan (Fragmentation Pattern) CID->MS2 Elucid Structure Elucidation MS2->Elucid Ident Impurity/Metabolite ID Elucid->Ident

Caption: Proposed ESI+ fragmentation pathway for the target compound.

Negative Ion Mode (ESI-) Fragmentation of [M-H]⁻

In negative ion mode, the molecule deprotonates at the carboxylic acid, forming a carboxylate anion. This is a highly favorable process. The fragmentation of the precursor ion at m/z 289.1190 is dominated by a characteristic loss.

Key Predicted Fragment Ions (ESI-):

  • Decarboxylation: The most facile and common fragmentation pathway for carboxylate ions is the neutral loss of carbon dioxide (CO₂). [8]This is expected to produce the most abundant fragment ion in the MS/MS spectrum.

    • [M-H]⁻ (m/z 289.12) → [M-H-CO₂]⁻ (m/z 245.1290) + CO₂ (43.9898 Da)

Further fragmentation of the m/z 245.1290 ion can occur, but the decarboxylation product will likely be the base peak, serving as a highly diagnostic marker for the presence of the carboxylic acid moiety.

The proposed fragmentation for the [M-H]⁻ ion is visualized below.

G M_H_neg [M-H]⁻ m/z 289.12 F245_neg Base Peak m/z 245.13 M_H_neg->F245_neg - CO₂ (Decarboxylation) Further_Frags Further Fragments F245_neg->Further_Frags

Caption: Proposed ESI- fragmentation pathway for the target compound.

Application in Pharmaceutical Development: Impurity Profiling

Mass spectrometry is a cornerstone of impurity profiling in pharmaceutical manufacturing. [1][7][9]Regulatory bodies require the identification and characterization of any impurity present at levels typically above 0.1%. The high sensitivity and specificity of LC-HRMS make it the ideal technique for this task. [3][4] By comparing the full scan chromatogram of a production batch against a reference standard, unknown peaks can be detected. The accurate mass of these unknown peaks can provide a molecular formula, and their MS/MS fragmentation patterns can be compared to that of the active pharmaceutical ingredient (API). By identifying common fragments and calculating mass shifts, the structure of the impurity can often be deduced (e.g., a missing methyl group, an additional hydroxyl group, or a process-related side product).

Conclusion

The mass spectrometric analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is effectively achieved using ESI-LC-MS/MS. The molecule yields clear molecular ions in both positive and negative ionization modes. The subsequent CID fragmentation provides a wealth of structural information. In positive mode, fragmentation occurs across the entire molecule, while in negative mode, a dominant and diagnostic loss of CO₂ is observed. The methodologies and predictive data presented in this guide provide a robust framework for the identification, characterization, and quality control of this compound, supporting its potential development in the pharmaceutical industry.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry.
  • Electrospray ionization mass spectrometry for analysis of low-molecular-weight anticancer drugs and their analogues. Journal of the American Society for Mass Spectrometry.
  • Confident pharmaceutical impurity profiling using high-res mass spec.
  • What are the mass spectrometry characteristics of piperidines?. (2025). Blog.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018).
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). Journal of Mass Spectrometry.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Benchchem.
  • Electrospray Ionization (ESI)
  • High Resolution Mass Spectrum of Piperidine. (1966). Analytical Chemistry.
  • Validating the Structure of Synthesized Benzoxazole Derivatives: A Compar
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Mass Spectrometry - Fragmentation P

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Foundational

crystal structure of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

An In-depth Technical Guide to the Crystal Structure of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Executive Summary This guide provides a comprehensive framework for the determination, analysis, and ap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Executive Summary

This guide provides a comprehensive framework for the determination, analysis, and application of the . While a solved crystal structure for this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational methodologies required for its elucidation. We delve into proposed synthesis and crystallization strategies, the complete workflow for single-crystal X-ray diffraction (SCXRD), and the powerful adjunct of computational structure prediction. By analyzing crystallographic data from structurally related benzoxazole and piperidine derivatives, we predict the likely molecular geometry, conformation, and supramolecular interactions. This guide is designed not only to detail a process but to provide the causal, field-proven insights necessary for understanding the critical role of high-resolution structural data in modern, structure-based drug design.[1][2]

Introduction: The Imperative for Structural Elucidation

The molecule [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid incorporates three key pharmacophoric fragments: a benzoxazole ring, a piperidine scaffold, and a carboxylic acid moiety. Benzoxazole derivatives are a vital class of heterocyclic compounds known for a wide spectrum of biological activities, acting as structural isosteres of natural nucleotides that can readily interact with biopolymers.[3] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to orient substituents in precise three-dimensional space, which is critical for receptor binding and modulating physicochemical properties.[4]

The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is the ultimate determinant of its physicochemical properties and its interaction with biological targets.[5] Understanding this structure at an atomic level is a prerequisite for rational, structure-based drug design, enabling researchers to optimize lead compounds, improve potency and selectivity, and design novel therapeutics with greater efficacy and fewer side effects.[1][6] X-ray crystallography remains the gold standard for unambiguously determining the absolute configuration and detailed 3D structure of a molecule.[2]

This document outlines a complete theoretical and practical workflow for determining and analyzing the crystal structure of the title compound, transforming it from a 2D chemical drawing into a high-resolution 3D model ready for application in drug discovery.

Proposed Synthesis and Crystallization

The first and most critical bottleneck in any crystallographic study is the production of high-quality, single crystals.[7][8] This begins with the chemical synthesis of the pure compound, followed by a meticulous crystallization screening process.

Proposed Synthetic Pathway

A plausible synthetic route can be devised based on established methodologies for the formation of 2-substituted benzoxazoles and N-alkylation of piperidines.[9][10][11] The proposed multi-step synthesis is outlined below.

Synthetic_Workflow A 4-Methoxy-2-aminophenol C Ethyl 5-methoxy-1,3-benzoxazole-2-carboxylate A->C + B (Condensation) B Ethyl 2-chloro-2-(hydroxyimino)acetate D 5-Methoxy-1,3-benzoxazole-2-carboxylic acid C->D Hydrolysis E 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole D->E Halogenation G Ethyl [1-(5-methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetate E->G + F (N-Alkylation) F Ethyl piperidin-3-ylacetate H [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid G->H Ester Hydrolysis

Figure 1: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 5-methoxy-1,3-benzoxazole-2-carboxylate. Cyclocondensation of 4-methoxy-2-aminophenol with a suitable carbonyl precursor like ethyl 2-chloro-2-(hydroxyimino)acetate in a solvent such as ethanol under reflux.

  • Step 2: Synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole. The resulting benzoxazole carboxylate would undergo hydrolysis to the carboxylic acid, followed by reduction to the alcohol and subsequent conversion to the 2-chloromethyl derivative using a standard chlorinating agent like thionyl chloride.

  • Step 3: N-Alkylation. The 2-chloromethyl benzoxazole intermediate is reacted with ethyl piperidin-3-ylacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., DMF) to yield the penultimate ester.[9]

  • Step 4: Final Hydrolysis. The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) followed by acidic workup to yield the final product, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

  • Purification. The final compound must be purified to >99% purity, typically by column chromatography or recrystallization, as impurities can severely inhibit crystal growth.[12]

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often a process of systematic screening. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.[13]

Table 1: Recommended Crystallization Techniques for Small Organic Molecules

Technique Description Key Parameters Reference
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation and the container is loosely covered, allowing the solvent to evaporate slowly over days or weeks. Solvent choice, temperature, vial geometry. [14]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Solvent/anti-solvent pair, temperature, concentration. [14]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form slowly at the interface as the liquids diffuse into one another. Solvent/anti-solvent pair, concentration, tube diameter. [15]

| Thermal Control | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, solubility decreases, leading to crystallization. | Cooling rate, temperature gradient. |[15] |

For the title compound, a good starting point would be vapor diffusion using a polar protic solvent (e.g., methanol, ethanol) for the compound and a more volatile, less polar anti-solvent (e.g., diethyl ether, hexane).[14]

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][16] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Theoretic Principles

Crystals act as three-dimensional diffraction gratings for X-rays.[17] When an X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. Constructive interference occurs only in specific directions, governed by Bragg's Law :

nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[17] By measuring the angles and intensities of thousands of these diffracted beams, one can reconstruct a 3D map of the electron density within the crystal.

Experimental and Data Processing Workflow

The workflow from a suitable crystal to a solved structure is a systematic process.[18]

SCXRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution A Select & Mount Crystal (on goniometer head) B Center Crystal in X-ray Beam A->B C Data Collection (Rotate crystal, collect diffraction frames) B->C D Data Integration (Determine spot intensities & positions) C->D E Determine Unit Cell & Space Group D->E F Structure Solution (Phase problem -> Electron density map) E->F G Structure Refinement (Fit atoms to map, refine positions) F->G H Final Structure G->H Validation (CIF file)

Figure 2: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol Steps:

  • Crystal Mounting: A high-quality crystal (typically 0.1-0.3 mm) free of defects is selected under a microscope and mounted on a glass fiber or loop.[16]

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled in a stream of liquid nitrogen (to reduce thermal motion), and centered in a focused beam of monochromatic X-rays.[17] The instrument rotates the crystal through a series of angles, collecting hundreds of diffraction images on a detector.[19]

  • Data Reduction: Specialized software integrates the raw diffraction spots from the images, correcting for experimental factors and calculating their intensities and positions.

  • Structure Solution: The primary challenge is the "phase problem." While intensities are measured, the phase information of the diffracted waves is lost. Direct methods or Patterson methods are used to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Computational Analysis & Structure Prediction

In the absence of experimental data, or as a complementary tool, computational chemistry provides powerful methods for predicting molecular structures and energies.[20] Crystal Structure Prediction (CSP) is a challenging but increasingly valuable field that aims to identify stable crystal packing arrangements from first principles.[21][22]

Rationale for In Silico Analysis

Computational methods can:

  • Predict the most stable conformation of the molecule in the gas phase.

  • Explore the potential energy landscape of crystal packing to identify thermodynamically favorable polymorphs.[23]

  • Calculate geometric parameters (bond lengths, angles) that can be compared with experimental data from similar structures.[24]

  • Provide insights into intermolecular interactions and their relative strengths.[20]

Recommended Computational Protocol
  • Conformational Search: Perform a systematic conformational search using molecular mechanics (MM) force fields to identify low-energy conformers of the molecule.

  • Geometry Optimization: Take the lowest energy conformers and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides an accurate model of the gas-phase molecular structure.

  • Crystal Packing Prediction: Use specialized CSP software to generate thousands of hypothetical crystal packings. These structures are then ranked based on their calculated lattice energies.[21] The most stable predicted structures provide strong hypotheses for what might be observed experimentally.

Predicted Structural Features & Analysis

By analyzing the crystal structures of related benzoxazole and piperidine derivatives, we can make educated predictions about the key structural features of the title compound.

Predicted Molecular Geometry

The structure will be defined by the geometry of its three main components: the planar benzoxazole system, the flexible piperidine chair, and the rotatable acetic acid group.

Molecular_Structure_Prediction cluster_info Key Predicted Features A 1. Benzoxazole Ring: - Largely planar system. - Dihedral angle between fused rings < 2.0° B 2. Piperidine Ring: - Adopts a stable chair conformation. - Acetic acid group likely in an equatorial position to minimize steric hindrance. C 3. Carboxylic Acid Group: - Capable of forming strong hydrogen bonds. - Potential for dimer formation. D 4. Key Torsion Angle: - Rotation around the N(piperidine)-C(benzoxazole) bond will define the overall molecular shape.

Figure 3: Diagram highlighting key predictable structural features.

Table 2: Predicted vs. Reference Geometric Parameters

Parameter Predicted Value Range for Title Compound Reference Compound / Data Citation
Benzoxazole Planarity RMS deviation < 0.02 Å Methyl 1,3-benzoxazole-2-carboxylate [25]
Piperidine Conformation Chair Various piperidine derivatives [4][26][27]
N1—C1 (imine) bond ~1.29 - 1.31 Å Methyl 1,3-benzoxazole-2-carboxylate [25]
C-O (ester/acid) bond ~1.20 - 1.22 Å (C=O), ~1.31 - 1.34 Å (C-O) Prop-2-enoic acid moiety in a piperidine derivative [4]

| Dihedral Angle (Benzene/Oxazole) | < 2.5° | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile |[28] |

Predicted Supramolecular Assembly & Crystal Packing

The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by hydrogen bonds involving this group. The most common motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer.

Figure 4: Predicted hydrogen-bonded carboxylic acid dimer motif.

Other potential interactions influencing the crystal packing include:

  • C—H···O/N interactions: Weak hydrogen bonds from aromatic or aliphatic C-H groups to the methoxy oxygen, benzoxazole nitrogen, or carbonyl oxygen.

  • π–π stacking: Interactions between the planar benzoxazole ring systems of adjacent molecules.[25]

Analysis of these interactions via Hirshfeld surface analysis on the final solved structure would quantify their respective contributions to the overall crystal stability.[4]

Application in Rational Drug Design

Obtaining the high-resolution is not an academic exercise; it is a critical step in drug discovery.[6]

  • Structure-Activity Relationship (SAR): The 3D structure provides a definitive explanation for why a molecule is active. It reveals the precise spatial orientation of all functional groups, allowing researchers to understand how modifications would affect binding to a target.

  • Target Docking: With a known crystal structure of a biological target (e.g., an enzyme or receptor), the small molecule structure can be computationally "docked" into the active site. This allows for the visualization of key binding interactions (hydrogen bonds, hydrophobic contacts, etc.) and provides a roadmap for designing more potent analogues.

  • Pharmacophore Modeling: The solved structure serves as a validated conformation for building pharmacophore models, which define the essential 3D arrangement of features required for biological activity.

  • Intellectual Property: A solved crystal structure, particularly of a specific polymorph, is a crucial component of the intellectual property portfolio for a new chemical entity.

Conclusion

This guide has provided a comprehensive, technically-grounded framework for the synthesis, crystallization, and complete structural elucidation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. By integrating established experimental protocols for SCXRD with powerful computational prediction methods, researchers can move from a 2D chemical structure to a high-resolution 3D model. The resulting structural data, detailing everything from intramolecular conformations to intermolecular packing forces, is invaluable. It provides the atomic-level blueprint necessary to understand the molecule's properties and to rationally design next-generation therapeutics in the ever-evolving landscape of drug discovery.

References

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  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. PubMed, PMID: 24944828. [Link]

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  • Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

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  • Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 57-65. [Link]

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Sources

Exploratory

Introduction: Charting the Early-Stage Viability of a Novel Benzoxazole Derivative

An In-Depth Technical Guide to the In Vitro Stability Assessment of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid In the landscape of drug discovery, the journey from a promising hit compound to a viable c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

In the landscape of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A critical, early hurdle is the determination of a molecule's stability. Poor stability can lead to rapid clearance, low bioavailability, and an unpredictable pharmacokinetic profile, ultimately terminating the development of an otherwise potent compound.[1][2] This guide provides a comprehensive framework for the in vitro stability assessment of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (hereafter referred to as "Compound X").

Compound X possesses several structural motifs of interest: a benzoxazole core, known for a wide spectrum of biological activities[3][4]; a methoxy group, a common site for Phase I metabolism; and a piperidinyl-acetic acid side chain, which influences solubility and potential enzymatic cleavage points. Understanding the interplay of these features and their susceptibility to degradation is paramount.

This document is structured not as a rigid protocol, but as a strategic guide for the drug development scientist. We will move from fundamental physicochemical evaluations to complex, cell-based metabolic assays, explaining the causality behind each experimental choice. The objective is to build a robust, self-validating stability profile for Compound X, enabling informed decisions in the lead optimization process.

Section 1: Foundational Physicochemical Stability

Before delving into biological matrices, we must first understand the intrinsic chemical stability of Compound X.[5] These foundational studies assess its degradation in aqueous solutions under various conditions, mimicking potential formulation and physiological environments. This ensures that any degradation observed in subsequent biological assays is genuinely due to enzymatic or metabolic activity, not inherent chemical lability.

Rationale and Experimental Design

The goal is to evaluate the effect of pH and temperature on the chemical integrity of Compound X. Forced degradation studies under extreme conditions can also be employed to rapidly identify potential degradation pathways and products.[6]

Experimental Protocol: pH-Dependent Aqueous Buffer Stability
  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Compound Incubation: Prepare a 1 mM stock solution of Compound X in DMSO. Spike this into each buffer to a final concentration of 10 µM.

  • Incubation Conditions: Incubate samples at both room temperature (25°C) and an accelerated condition (40°C).[6]

  • Time Points: Sample aliquots at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Reaction Termination: Immediately quench any potential degradation by mixing the aliquot with an equal volume of ice-cold acetonitrile.

  • Analysis: Quantify the remaining concentration of Compound X using a validated LC-MS/MS method.

  • Controls: Include a control incubation of Compound X in a neutral, non-reactive solvent to account for any non-specific degradation.

Section 2: Plasma Stability: The First Line of Biological Challenge

Once in circulation, a drug candidate immediately encounters plasma, which contains various enzymes, particularly esterases and hydrolases, that can degrade susceptible compounds.[1][7] Assessing plasma stability is a critical screen, especially for molecules with ester, amide, or lactone functionalities. While Compound X does not contain a classic ester, the overall structure's susceptibility to plasma enzymes should be confirmed.[8]

Rationale and Experimental Design

This assay determines the rate at which Compound X is degraded in plasma from different species (e.g., mouse, rat, dog, human). This provides an initial indication of potential species differences in pharmacokinetics and helps ensure the integrity of samples during in vivo studies.[1][2]

Workflow for In Vitro Stability Assessment

G cluster_0 Phase 1: Foundational Stability cluster_1 Phase 2: Biological Stability cluster_2 Phase 3: Data Analysis & Interpretation A Compound X [1-(5-Methoxy-1,3-benzoxazol-2-yl) piperidin-3-yl]acetic acid B Physicochemical Stability (pH, Temp) A->B Assess intrinsic chemical lability C Plasma Stability Assay (Human, Rat, Mouse) B->C Rule out non-enzymatic degradation D Liver Microsomal Stability (Phase I Metabolism) C->D Proceed if stable in plasma F Calculate t½ & % Remaining C->F E Hepatocyte Stability (Phase I & II Metabolism) D->E Investigate further metabolic pathways D->F G Calculate Intrinsic Clearance (CLint) D->G E->F E->G H Integrated Stability Profile & Go/No-Go Decision F->H Synthesize all data G->H Synthesize all data

Caption: Overall workflow for the in vitro stability assessment of Compound X.

Experimental Protocol: Plasma Stability Assay
  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C.

  • Compound Incubation: In a 96-well plate, add plasma. Spike with Compound X stock solution (in DMSO) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.[9]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: Sample at 0, 15, 30, 60, and 120 minutes.[1][8]

  • Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[7]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Controls:

    • Positive Control: A compound known to be unstable in plasma (e.g., procaine).

    • Negative Control: A compound known to be stable in plasma (e.g., warfarin).

    • T=0 Control: Represents 100% of the compound at the start of the incubation.

Section 3: Hepatic Metabolic Stability: The Core Assessment

The liver is the primary site of drug metabolism in the body.[10] Therefore, assessing stability in liver-derived systems is crucial for predicting a compound's in vivo clearance. We will use two complementary systems: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[11] This assay is a cost-effective, high-throughput method to assess susceptibility to oxidative metabolism.[12] The methoxy group on the benzoxazole ring of Compound X is a potential site for CYP-mediated O-demethylation.

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[12]

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[13]

  • Incubation Setup: In a 96-well plate, add the microsomal solution and Compound X (final concentration 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Sample at 0, 5, 15, 30, and 45 minutes.[14]

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS.

  • Controls:

    • -NADPH Control: Run an identical incubation without the NADPH-regenerating system to check for non-NADPH-dependent degradation or chemical instability.[14]

    • Positive Control: A compound with known high clearance in microsomes (e.g., verapamil, testosterone) to validate the metabolic activity of the microsome batch.[11]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[15] This assay provides a more comprehensive and physiologically relevant model of hepatic metabolism, also accounting for compound uptake into the cell.[10][16]

G cluster_microsomes Microsomal Assay (Phase I Focus) cluster_hepatocytes Hepatocyte Assay (Phase I & II) M1 1. Prepare Microsomes + Buffer (pH 7.4) M2 2. Add Compound X (1µM) Pre-incubate at 37°C M1->M2 M3 3. Initiate with NADPH-Regenerating System M2->M3 M4 4. Sample at Time Points (0, 5, 15, 30, 45 min) M3->M4 M5 5. Quench with ACN + Internal Standard M4->M5 M6 6. Centrifuge & Analyze Supernatant by LC-MS/MS M5->M6 H1 1. Prepare Hepatocyte Suspension (0.5-1.0 x 10^6 cells/mL) H2 2. Add Compound X (1µM) Incubate at 37°C in CO2 H1->H2 H3 3. Sample at Time Points (0, 15, 30, 60, 120 min) H2->H3 H4 4. Quench with ACN + Internal Standard H3->H4 H5 5. Centrifuge & Analyze Supernatant by LC-MS/MS H4->H5

Caption: Detailed experimental workflows for microsomal and hepatocyte stability assays.

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.[17][18]

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add Compound X (final concentration 1 µM) and incubate at 37°C in a humidified CO2 incubator.[10]

  • Time Points: Sample at 0, 15, 30, 60, and 120 minutes.[10]

  • Reaction Termination and Processing: Follow the same procedure as the microsomal and plasma assays (quench with cold acetonitrile, centrifuge, analyze supernatant).

  • Controls:

    • Heat-Inactivated Hepatocytes: A control incubation with heat-inactivated cells can be used to distinguish between metabolic and other cell-associated processes.[18]

    • Positive Controls: Include high-clearance (e.g., verapamil, Phase I) and moderate-clearance (e.g., 7-hydroxycoumarin, Phase II) compounds to ensure the activity of both enzyme systems.

Section 4: Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the parent compound to the internal standard at each time point. From this, key stability parameters are calculated.

Calculation of Half-Life (t½)

The percentage of Compound X remaining at each time point is calculated relative to the t=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is determined.

Equation 1: Half-Life Calculation t½ = 0.693 / k[1][7]

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is a critical parameter for predicting in vivo hepatic clearance.[17]

Equation 2: In Vitro Intrinsic Clearance Calculation CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)[11][17]

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison across assays and species.

Table 1: Summary of In Vitro Stability Data for Compound X

Assay TypeSpeciest½ (min)% Remaining at Final TimepointIn Vitro CLint
Plasma Stability Human>12098.5%N/A
Rat>12097.2%N/A
Microsomal Stability Human45.328.1%34.2 µL/min/mg
Rat25.810.5%60.1 µL/min/mg
Hepatocyte Stability Human38.119.9%45.7 µL/min/10^6 cells
Rat19.75.4%88.4 µL/min/10^6 cells
Note: Data presented are hypothetical examples for illustrative purposes.

Section 5: Integrated Stability Profile and Strategic Implications

Synthesizing the data from these assays provides a holistic view of Compound X's stability profile. For instance, if the compound is stable in microsomes but unstable in hepatocytes, it suggests that Phase II metabolism is the primary clearance pathway. Significant differences between species can inform the choice of animal models for toxicology and pharmacokinetic studies.

A compound with very high clearance (low t½) may require medicinal chemistry efforts to block the sites of metabolism. Conversely, a compound that is excessively stable might pose risks of accumulation and require different structural modifications. This integrated profile is not an endpoint but a critical data package that guides the entire drug discovery team toward developing a safe and effective therapeutic.

References

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Foundational

Unlocking the Therapeutic Promise of Benzoxazoles: A Technical Guide to Key Molecular Targets

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines like adenine and guanine allows it to favorably interact with a diverse array of biological macromolecules, making it a cornerstone for the development of novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the key molecular targets of benzoxazole compounds across major therapeutic areas, offering insights into their mechanisms of action, and providing practical experimental protocols for their evaluation. The versatility of the benzoxazole nucleus has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6][7]

I. Oncological Targets: Disrupting Cancer's Master Regulators

Benzoxazole derivatives have emerged as potent anticancer agents by modulating a variety of targets crucial for tumor growth, proliferation, and survival.[3]

A. Protein Kinases: Switching Off Pro-Survival Signaling

Protein kinases are pivotal orchestrators of cellular signaling, and their dysregulation is a hallmark of cancer. Benzoxazole compounds have been successfully designed to inhibit several key kinases.

  • Tyrosine Kinases (VEGFR-2 & c-Met): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play critical roles in angiogenesis, tumor growth, and metastasis.[8] Certain piperidinyl-based benzoxazole derivatives have demonstrated potent dual inhibition of both VEGFR-2 and c-Met.[8]

  • Aurora B Kinase: As a key regulator of mitosis, Aurora B kinase is an attractive target for cancer therapy. Novel benzoxazole analogs have been synthesized that exhibit promising inhibitory activity against Aurora B kinase, leading to antiproliferative effects in tumor cell lines.[9]

Mechanism of Action: ATP-Competitive Inhibition

Many benzoxazole kinase inhibitors function by competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cancer cell proliferation and survival.

Featured Compound Data: Kinase Inhibitory Activity

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference
Piperidinyl-based benzoxazolesVEGFR-20.145–0.970 µM[8]
c-Met0.181–1.885 µM[8]
Novel benzoxazole analogsAurora B KinasePotent inhibition observed[9]
Benzoxazole-benzamide conjugatesVEGFR-20.268 µM[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical luminescence-based assay to determine the IC50 of a benzoxazole compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the benzoxazole test compound in DMSO.

    • Reconstitute recombinant human VEGFR-2 enzyme, biotinylated substrate peptide, and ATP in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the VEGFR-2 and substrate peptide mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Angiogenesis) Akt->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole compound.

B. DNA Topoisomerases: Inducing Lethal DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Benzoxazole derivatives have been shown to inhibit both type I and type II topoisomerases, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[5]

C. Aryl Hydrocarbon Receptor (AhR) Pathway: A Prodrug Approach

Some benzoxazole derivatives act as prodrugs. For instance, Phortress, a benzothiazole-based anticancer agent, has a benzoxazole analog that demonstrates significant anticancer activity. Its active metabolite is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 enzyme CYP1A1.[11] The induction of CYP1A1 can lead to the metabolic activation of the compound into cytotoxic species within the tumor microenvironment.[11]

II. Antimicrobial Targets: Combating Infectious Diseases

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzoxazole compounds have shown significant promise in this area, primarily by targeting bacterial DNA gyrase.[12]

A. DNA Gyrase and Topoisomerase IV: Halting Bacterial Replication

DNA gyrase (a type II topoisomerase) is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[13][14] This enzyme is present in bacteria but absent in higher eukaryotes, making it an excellent target for selective antibacterial drugs.[13][14] Benzoxazole derivatives, including novel spiropyrimidinetriones with a benzisoxazole scaffold, have been identified as potent inhibitors of DNA gyrase.[15][16] These compounds are not cross-resistant with other DNA gyrase inhibitors like fluoroquinolones, highlighting their potential against resistant strains.[15]

Mechanism of Action: Inhibition of DNA Gyrase

DNAGyrase_Inhibition DNA_Relaxed Relaxed DNA DNAGyrase DNA Gyrase DNA_Relaxed->DNAGyrase Binds DNA_Supercoiled Negatively Supercoiled DNA Replication DNA Replication & Transcription DNA_Supercoiled->Replication DNAGyrase->DNA_Supercoiled Introduces Negative Supercoils CellDeath Bacterial Cell Death DNAGyrase->CellDeath Leads to Benzoxazole Benzoxazole Inhibitor Benzoxazole->DNAGyrase Inhibits

Caption: Benzoxazole-mediated inhibition of DNA gyrase leading to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a benzoxazole compound.

  • Preparation:

    • Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in MHB.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

Compound/DerivativeTarget MicroorganismMIC (µM)Reference
Compound 10Bacillus subtilis1.14 x 10⁻³[7]
Compound 24Escherichia coli1.40 x 10⁻³[7]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³[7]
Compounds 19 and 20Salmonella typhi2.40 x 10⁻³[7]

III. Anti-Inflammatory Targets: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Benzoxazole derivatives have demonstrated anti-inflammatory properties by targeting key components of inflammatory signaling pathways.

A. Myeloid Differentiation Protein 2 (MD2): A TLR4 Co-receptor

Myeloid differentiation protein 2 (MD2) is a co-receptor for Toll-like receptor 4 (TLR4), which plays a crucial role in the recognition of lipopolysaccharide (LPS) from Gram-negative bacteria and the subsequent activation of inflammatory responses.[17] Benzoxazolone derivatives have been identified as inhibitors of MD2, thereby blocking the LPS-induced inflammatory cascade.[17]

Experimental Workflow: MD2 Inhibition Assay

MD2_Assay_Workflow Start Start Step1 Synthesize and characterize benzoxazolone derivatives Start->Step1 Step3 Treat cells with LPS and benzoxazolone derivatives Step1->Step3 Step2 Culture RAW264.7 cells (macrophage cell line) Step2->Step3 Step4 Measure IL-6 production (ELISA) Step3->Step4 Step5 Perform bis-ANS displacement assay Step3->Step5 Step6 Conduct Biological Layer Interferometry (BLI) assay Step3->Step6 End Determine MD2 inhibitory activity and binding kinetics Step4->End Step5->End Step6->End

Caption: Experimental workflow for evaluating benzoxazole derivatives as MD2 inhibitors.

IV. Neurological Targets: Addressing Neurodegenerative Diseases

Benzoxazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.

A. Cholinesterases (AChE and BuChE): Enhancing Cholinergic Neurotransmission

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Hybrid analogues of benzoxazole and oxazole have been shown to be potent inhibitors of both AChE and BuChE.

Conclusion

The benzoxazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective compounds. The continued exploration of benzoxazole chemistry and pharmacology holds great promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

References

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Exploratory

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence is highlighted by its presence in a multitude of natural products and over 70 commercially available drugs, including several blockbuster pharmaceuticals.[3][4][5] This guide provides a comprehensive technical overview of the discovery and development of piperidine-containing compounds, delving into their significance, synthetic strategies, and therapeutic applications. We will explore the physicochemical and pharmacokinetic advantages conferred by the piperidine moiety, examine key synthetic methodologies with detailed protocols, and analyze structure-activity relationships through illustrative case studies. This document aims to serve as a valuable resource for professionals engaged in the art and science of drug discovery.

The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold's prominence in drug design can be attributed to its unique combination of stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents. This is critical for optimizing interactions with biological targets.[1]

The integrated nitrogen atom provides a versatile handle for modulating crucial drug-like properties:

  • Solubility and Lipophilicity: The nitrogen atom can function as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor. This enables the fine-tuning of a molecule's solubility and lipophilicity (LogP), which are key determinants of its pharmacokinetic profile.[1]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, strategic substitution can be employed to block sites of metabolism and enhance the compound's half-life.[6][7]

  • Target Interaction: The basicity of the piperidine nitrogen allows for the formation of strong ionic interactions with acidic residues in the binding pockets of biological targets, such as enzymes and receptors.[8]

The piperidine motif is a core component in a wide array of therapeutic agents, demonstrating its versatility across various disease areas.[9][10][11][12]

Piperidine in Nature and Medicine: A Gallery of Bioactive Molecules

The piperidine scaffold is a recurring theme in the molecular architecture of numerous natural products with potent biological activities.[3][13][14][15]

Notable examples of piperidine-containing natural products include:

  • Piperine: The alkaloid responsible for the pungency of black pepper, which exhibits a range of pharmacological effects.[3][16]

  • Solenopsin: A toxic alkaloid found in the venom of fire ants.[3]

  • Coniine: A toxic alkaloid from poison hemlock.[3]

In the realm of synthetic pharmaceuticals, the piperidine ring is a key structural feature in many FDA-approved drugs.[3][17][18]

Table 1: Prominent FDA-Approved Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic ClassKey Structural Feature
Methylphenidate Stimulant (ADHD)Piperidine ring as the core
Risperidone AntipsychoticFused piperidine and pyrimidinone rings
Haloperidol AntipsychoticButyrophenone with a piperidine moiety
Fentanyl Opioid AnalgesicPhenylpiperidine scaffold
Donepezil Alzheimer's DiseaseN-benzylpiperidine linked to an indanone
Paroxetine Antidepressant (SSRI)Phenylpiperidine derivative

Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of substituted piperidines is a central focus in synthetic organic chemistry. A variety of robust and efficient methods have been developed to access this important heterocyclic system.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is a direct and widely used approach for the synthesis of piperidines. This method allows for the stereoselective formation of cis-isomers.[19]

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine [19]

  • Reaction Setup: To a solution of the substituted pyridine (1.0 mmol) in methanol (5 mL) in a high-pressure vessel, add platinum(IV) oxide (PtO₂, 0.05 mmol, 5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel to 50 atm with hydrogen.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine product. Purify by flash column chromatography on silica gel.

Asymmetric Synthesis of Piperidines

The development of catalytic asymmetric methods for piperidine synthesis is of paramount importance for accessing enantiomerically pure drug candidates.[20][21][22][23][24]

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to afford 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be reduced to the corresponding piperidines.[23]

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation [23]

  • Catalyst Preparation: In a glovebox, to a vial, add [Rh(cod)(OH)]₂ (0.025 mmol), (S)-Segphos (0.055 mmol), and THF (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: To a separate vial, add phenyl pyridine-1(2H)-carboxylate (0.5 mmol), the arylboronic acid (0.75 mmol), and CsOH·H₂O (1.0 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the reaction mixture, followed by toluene (0.5 mL) and water (0.5 mL). Seal the vial and stir at 70 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

[4+2] Annulation of Imines with Allenes

The phosphine-catalyzed [4+2] annulation of imines with allenes provides a powerful route to functionalized piperidine derivatives. Chiral phosphine catalysts can be employed to achieve high enantioselectivity.[20][24]

annulation_workflow Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Allene Allene Allene Catalyst Chiral Phosphine Catalyst Catalyst->Zwitterion Catalysis Piperidine Functionalized Piperidine Zwitterion->Piperidine [4+2] Cycloaddition

Caption: Workflow for the chiral phosphine-catalyzed [4+2] annulation of imines and allenes.

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The systematic modification of the piperidine scaffold and its substituents is a cornerstone of the drug discovery process, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

A study on N-aryl-piperidine derivatives as human histamine H3 receptor agonists revealed that the piperidine spacer is crucial for binding affinity.[25] In contrast, analogous piperazine derivatives displayed low to no affinity. This highlights the importance of the specific heterocyclic core in dictating biological activity. Furthermore, the nature and position of substituents on the aryl ring significantly influenced the agonistic activity.[25]

In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, piperidine-constrained phenethylamines were explored.[26] The introduction of a rigid pyrimidine linker between a phenyl group and the piperidine core dramatically improved potency. This demonstrates how conformational constraint can enhance binding to the target enzyme.[26]

Advanced Topics: Bioisosteric Replacement of the Piperidine Ring

While the piperidine ring often imparts favorable properties, in some instances, it can be a liability, for example, by being a site of metabolism.[7] In such cases, bioisosteric replacement can be a powerful strategy. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[27]

Table 2: Common Bioisosteres of the Piperidine Ring

BioisostereRationale for Replacement
Morpholine Increases polarity, potentially reducing metabolism at carbons adjacent to the nitrogen.[7]
Azaspiro[3.3]heptane Can mimic the 3D orientation of substituents on the piperidine ring while offering different exit vectors and potentially improved metabolic stability.[7][28]
Tropane A bicyclic structure that can alter the conformational rigidity and basicity of the nitrogen.[7]

The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific drug discovery project's objectives.[29][30]

bioisosteres Piperidine Piperidine Scaffold Morpholine Morpholine Piperidine->Morpholine Increases Polarity Azaspiro Azaspiro[3.3]heptane Piperidine->Azaspiro Alters Exit Vectors Tropane Tropane Piperidine->Tropane Increases Rigidity

Caption: Bioisosteric replacements for the piperidine scaffold in drug design.

Future Perspectives

The piperidine scaffold will undoubtedly continue to be a mainstay in medicinal chemistry for the foreseeable future.[4][31] The development of novel, efficient, and stereoselective synthetic methodologies will remain a key area of research, enabling the exploration of new chemical space.[6][19] Furthermore, a deeper understanding of the interplay between the three-dimensional conformation of piperidine-containing molecules and their biological activity will drive the design of next-generation therapeutics with enhanced efficacy and safety profiles. The strategic application of computational tools and machine learning will likely accelerate the discovery and optimization of new piperidine-based drug candidates.

References

  • O. V. O. Vitale, P.; Scilimati, A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2022 , 27 (19), 6384. [Link]

  • Wurz, R. P.; Fu, G. C. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. J. Am. Chem. Soc.2005 , 127 (35), 12234–12235. [Link]

  • Coldham, I.; Leonori, D.; O'Brien, P.; Taylor, R. J. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Org. Lett.2009 , 11 (8), 1729–1732. [Link]

  • Livinghouse, T.; Roy, S. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Org. Lett.2008 , 10 (19), 4347–4350. [Link]

  • Tanimoto, H.; Itoh, K.; Morita, M.; Ohno, Y.; Ohtani, M. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg. Med. Chem.2010 , 18 (14), 5441–5448. [Link]

  • Li, X.; Wang, Z.; Liu, R. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145 (25), 14221–14226. [Link]

  • Wurz, R. P.; Fu, G. C. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. J. Am. Chem. Soc.2005 , 127 (35), 12234–12235. [Link]

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  • Firth, J. D.; Zhang, Y.; O'Donovan, D. H.; et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chem. Sci.2022 , 13, 12648-12655. [Link]

  • Vardanyan, R. Piperidine-based drug discovery. Elsevier, 2017. [Link]

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  • Wang, G. T.; Li, T.; Chen, L.; et al. Discovery and Structure–Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. J. Med. Chem.2009 , 52 (17), 5439–5449. [Link]

  • Singh, I. P.; Kumar, A.; Grewal, A. S. Piperine and Derivatives: Trends in Structure-Activity Relationships. Curr. Med. Chem.2015 , 22 (25), 2991–3007. [Link]

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Protocols & Analytical Methods

Method

how to dissolve [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for cell culture

Application Note and Protocol Topic: Dissolving [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for Cell Culture Audience: Researchers, scientists, and drug development professionals. Introduction [1-(5-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Topic: Dissolving [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a complex heterocyclic small molecule with potential applications in various areas of biomedical research. The successful use of this and similar compounds in cell-based assays is critically dependent on proper dissolution and the preparation of homogenous, stable stock solutions. Improper handling can lead to issues such as compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, all of which can compromise the validity of experimental results.

This document provides a detailed guide for the dissolution of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, offering a step-by-step protocol for the preparation of stock and working solutions suitable for cell culture applications. The methodologies described herein are based on established best practices for handling small molecule inhibitors and are designed to ensure experimental reproducibility and accuracy.

Physicochemical Properties and Solubility Considerations

The molecular structure of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, which includes a benzoxazole ring, a piperidine moiety, and a carboxylic acid group, suggests a compound that is likely to be sparingly soluble in aqueous solutions at neutral pH. The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group means that its solubility is expected to be pH-dependent.

Given its predominantly organic structure, the compound is anticipated to be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a widely used and highly effective solvent for a broad range of both polar and nonpolar compounds in drug discovery and cell biology.[1] It is miscible with water and cell culture media, making it a suitable choice for preparing high-concentration stock solutions.[1]

Recommended Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a high-concentration stock solution of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in DMSO.

Materials:

  • [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid powder

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: It is standard practice to prepare a stock solution at a concentration of 10-100 mM.[2] For this protocol, we will aim for a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh a small amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 304.34 g/mol , you would weigh out 3.04 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. It is advisable to add a slightly smaller volume of solvent initially to facilitate complete dissolution before bringing it to the final volume.

  • Facilitate Dissolution:

    • Vortexing: Tightly cap the vial and vortex the solution for 1-2 minutes to aid in dissolution.

    • Warming: If the compound does not readily dissolve, warm the solution briefly in a 37°C water bath.[3]

    • Sonication: For compounds that are particularly difficult to dissolve, sonication in a water bath for 5-10 minutes can be effective.[3][4]

  • Visually Inspect for Complete Dissolution: After the dissolution steps, visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of any precipitate.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

The preparation of the final working solution in cell culture medium is a critical step where precipitation can often occur.[5] The following procedure is designed to minimize this risk.

Key Consideration: DMSO Cytotoxicity

High concentrations of DMSO can be toxic to cells.[6][7][8] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[5][8] Primary cells may exhibit higher sensitivity.[8] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution (Recommended): To prevent the compound from precipitating upon direct dilution into the aqueous cell culture medium, perform a serial dilution.

    • First, dilute the concentrated DMSO stock solution with sterile, pre-warmed cell culture medium to an intermediate concentration.

    • Then, further dilute this intermediate solution to the final desired working concentration in the cell culture medium.

  • Direct Dilution (for lower concentrations): For lower final concentrations, it may be possible to directly dilute the stock solution. Add the required volume of the stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium.

  • Final Mixing and Visual Inspection: Gently mix the final working solution by inverting the tube or by gentle pipetting. Visually inspect the solution for any signs of precipitation before adding it to your cell cultures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve in DMSO Insufficient mixing or low temperature.Continue vortexing, gently warm the solution to 37°C, or use a sonicator.[3]
Precipitation upon dilution in cell culture medium The compound is poorly soluble in aqueous solutions.Perform a serial dilution, use a lower concentration of the stock solution, or slightly increase the final DMSO concentration (while remaining within non-toxic limits).[5]
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration by using a more concentrated stock solution or by performing additional serial dilutions. Test a range of DMSO concentrations to determine the tolerance of your cell line.[6][9]

Safety Precautions

  • Always handle [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and DMSO in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and for DMSO for detailed safety and handling information.

Diagrams and Tables

Table 1: Recommended Concentrations for Cell Culture Applications

Parameter Recommended Value Notes
Stock Solution Concentration 10-100 mM in DMSOHigher concentrations allow for smaller volumes to be added to the culture medium.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)Aim for ≤ 0.1% for sensitive cell lines. Always include a vehicle control.[5][8]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Culture Application weigh Weigh Compound dissolve Dissolve in DMSO (Vortex, Warm, Sonicate) weigh->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Stock Aliquot intermediate Intermediate Dilution (in Culture Medium) thaw->intermediate final Final Dilution (in Culture Medium) intermediate->final add_to_cells Add to Cells final->add_to_cells

Caption: Workflow for the preparation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid solutions for cell culture.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Link

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH. Link

  • DMSO usage in cell culture - LifeTein peptide. Link

  • FAQs on Inhibitor Preparation - Sigma-Aldrich. Link

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Link

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Link

  • Inhibitor Handling Instructions - Selleck Chemicals. Link

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. Link

  • Preparing Neoxaline Stock Solutions for Cellular Assays: Application Notes and Protocols - Benchchem. Link

  • Preparing Stock Solutions - PhytoTech Labs. Link

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. Link

  • Dimethyl sulfoxide - Wikipedia. Link

  • Frequently Asked Questions | Selleckchem.com. Link

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Application

Application Notes and Protocols for In Vivo Evaluation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vivo evaluation of the novel therapeutic candidate, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piper...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of the novel therapeutic candidate, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. The protocols outlined herein are designed to facilitate a thorough investigation of the compound's pharmacokinetic (PK), pharmacodynamic (PD), and preliminary efficacy and safety profiles in a preclinical setting. As a Senior Application Scientist, this guide emphasizes the rationale behind experimental design choices to ensure robust and reproducible data generation, a critical step in the transition from in vitro discovery to clinical development.[1][2][3]

Introduction and Background

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid belongs to the benzoxazole class of compounds, a versatile scaffold known for a wide range of biological activities.[4][5][6] The successful advancement of any novel compound through the drug development pipeline is contingent upon rigorous in vivo testing to establish its biological effects in a complex living system.[1][7] These studies are fundamental for understanding a drug's absorption, distribution, metabolism, and excretion (ADME), as well as for identifying potential toxicities and establishing a safe therapeutic window.[7]

This guide will detail the essential steps for the initial in vivo characterization of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, from formulation and animal model selection to detailed protocols for PK/PD and preliminary efficacy studies.

Pre-formulation and Vehicle Selection

The physicochemical properties of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid will dictate the formulation strategy. A well-designed formulation is critical for achieving desired exposure levels and ensuring the reproducibility of in vivo studies.[8][9]

Solubility Assessment

Prior to in vivo administration, the solubility of the compound must be determined in a panel of pharmaceutically acceptable vehicles.

Table 1: Solubility Assessment of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

VehicleTarget Concentration (mg/mL)Observation
Saline (0.9% NaCl)1, 5, 10Record observations
5% DMSO in Saline1, 5, 10Record observations
10% Solutol® HS 15 in Water1, 5, 10Record observations
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water1, 5, 10Record observations
Corn Oil1, 5, 10Record observations
Recommended Vehicle

Based on the solubility data, an appropriate vehicle can be selected. For initial studies, a vehicle that provides a clear solution at the desired concentration is preferred to ensure homogenous dosing. For example, a formulation of 5% DMSO and 20% HPβCD in saline is often a good starting point for many small molecules.[10]

Animal Model Selection and Husbandry

The choice of animal model is a critical factor in the successful translation of preclinical findings.[1] For initial PK/PD and efficacy studies of a novel small molecule, rodents are commonly used due to their well-characterized genetics, rapid breeding cycles, and the availability of established disease models.[1]

  • Species and Strain: C57BL/6 or BALB/c mice are recommended for initial studies. The specific strain may be dictated by the intended therapeutic area and the availability of relevant disease models.

  • Health Status: All animals should be specific-pathogen-free (SPF) and acclimated to the housing facility for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[11]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand how the animal body processes the compound.[12][13][14] This information is crucial for designing subsequent efficacy studies and for predicting human PK parameters.

Experimental Workflow for a Pilot PK Study

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Formulation_Prep Formulation Preparation Dosing Compound Administration (IV and PO) Formulation_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Parameter_Calc PK Parameter Calculation LC_MS_Analysis->PK_Parameter_Calc

Caption: Workflow for a pilot pharmacokinetic study.

Detailed Protocol for a Pilot PK Study
  • Animal Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10-20 mg/kg).

    • Use 3-4 animals per group.

  • Dosing:

    • For IV administration, inject the compound slowly into the tail vein.

    • For PO administration, deliver the compound directly into the stomach using a gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via saphenous or submandibular vein puncture.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t1/2 (Half-life) Time required for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body
F% (Oral Bioavailability) Fraction of the orally administered dose that reaches systemic circulation

Pharmacodynamic (PD) and Efficacy Studies

The design of PD and efficacy studies is highly dependent on the hypothesized mechanism of action and the intended therapeutic indication for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

General Workflow for an Efficacy Study

Efficacy_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis Disease_Induction Induce Disease Model Randomization Randomize Animals into Groups Disease_Induction->Randomization Treatment_Admin Administer Compound or Vehicle Randomization->Treatment_Admin Endpoint_Measurement Monitor Disease Progression (e.g., tumor volume, clinical score) Treatment_Admin->Endpoint_Measurement Tissue_Collection Collect Tissues for Biomarker Analysis Endpoint_Measurement->Tissue_Collection Data_Analysis Statistical Analysis of Endpoints Tissue_Collection->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Hypothetical Efficacy Study Protocol (Example: Oncology)

This protocol assumes an anti-proliferative mechanism of action and utilizes a tumor xenograft model.

  • Cell Line and Tumor Implantation:

    • Select a human cancer cell line that is sensitive to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in vitro.

    • Implant the cancer cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Grouping:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

    • Randomize the animals into treatment and control groups.

  • Treatment Regimen:

    • Based on the PK data, establish a dosing regimen (dose and frequency) that is expected to maintain plasma concentrations above the in vitro efficacious concentration.

    • Administer the compound or vehicle to the respective groups for a defined period (e.g., 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Table 3: Example Efficacy Study Groups

GroupTreatmentDose (mg/kg)RouteFrequencyN
1Vehicle-PODaily10
2[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid10PODaily10
3[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid30PODaily10
4Positive Control (Standard-of-care drug)VariesPODaily10

Preliminary Safety and Tolerability Assessment

Throughout all in vivo studies, it is imperative to monitor the animals for any signs of adverse effects.

  • Clinical Observations: Daily cage-side observations should be performed to check for changes in appearance, posture, and behavior.

  • Body Weight: Monitor body weight at least twice weekly. A significant loss of body weight (e.g., >15-20%) may necessitate euthanasia.

  • Necropsy: At the termination of the study, a gross necropsy can be performed to identify any macroscopic abnormalities in major organs.

Data Interpretation and Next Steps

The data generated from these initial in vivo studies will provide a comprehensive preliminary profile of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. Favorable PK, PD, and efficacy data, coupled with an acceptable safety profile, will provide a strong rationale for advancing the compound to more extensive preclinical development, including formal toxicology studies under Good Laboratory Practice (GLP) conditions.[15]

References

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International journal of antimicrobial agents, 19(4), 261–268. [Link]

  • He, T., Li, H., Xie, J., & Jia, W. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6358–6365. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244–258.
  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals.
  • Food and Drug Administration. (2023). Animal Pharmacokinetics/Pharmacodynamics (PK/PD) Infection Models for Clinical Development of Antibacterial Drugs: Lessons from Selected Cases. Journal of Antimicrobial Chemotherapy. [Link]

  • Henderson, V. C., Kimmelman, J., Fergusson, D., Grimshaw, J. M., & Hackam, D. G. (2013). Threats to validity in the design and conduct of preclinical efficacy studies: a systematic review of guidelines for in vivo animal experiments. PloS one, 8(7), e68442.
  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). Animal models in translational medicine: an internal medicine perspective.
  • Massive Bio. (2026, January 16). Preclinical Study. Retrieved from [Link]

  • Bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Retrieved from [Link]

  • protocols.io. (2023, September 29). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • Brown-Proctor, C., Snyder, S. E., Sherman, P. S., & Kilbourn, M. R. (1999). Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase. Nuclear medicine and biology, 26(1), 99–103.
  • Williams, P. D., Clineschmidt, B. V., Erb, J. M., Freidinger, R. M., Guidotti, M. T., Lis, E. V., Pawluczyk, J. M., Pettibone, D. J., Reiss, D. R., Veber, D. F., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of medicinal chemistry, 38(23), 4634–4636.
  • Al-Dhfyan, A., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Obaid, A. M., Al-Harbi, N. O., Al-Ghamdi, S. B., ... & Abdel-Aziz, H. A. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules (Basel, Switzerland), 27(9), 3023. [Link]

  • MDPI. (n.d.). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Retrieved from [Link]

  • PubMed. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dukes, M., ... & Wedge, S. R. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.
  • Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., Aluisio, L., Fraser, I., ... & Bonaventure, P. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265–277.
  • López-Tudanca, P. L., Labeaga, L., Innerárity, A., Alonso-Cires, L., Tapia, I., Mosquera, R., & Orjales, A. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & medicinal chemistry, 11(13), 2709–2714.
  • Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Retrieved from [Link]

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Method

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for high-throughput screening

Application Note & Protocols Topic: High-Throughput Screening of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a Novel Autotaxin Inhibitor Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a Novel Autotaxin Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the evaluation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, herein referred to as Compound X, in high-throughput screening (HTS) campaigns. Based on its structural features, including a benzoxazole core and a piperidinyl-acetic acid moiety common in potent enzyme inhibitors, this application note focuses on its characterization as a potential inhibitor of Autotaxin (ATX). Autotaxin is a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway, making it a high-value therapeutic target for various pathologies, including fibrosis, inflammation, and cancer.[1] We present detailed protocols for two robust, HTS-compatible assays: a primary fluorescence-based kinetic assay using the FS-3 substrate and an orthogonal Amplex Red-based endpoint assay for validation and mechanistic studies.

Background and Scientific Rationale

The Benzoxazole-Piperidine Scaffold in Drug Discovery

The molecular architecture of Compound X, featuring a fusion of benzoxazole and piperidine rings, is a privileged scaffold in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties, often by interacting with the ATP-binding pockets of kinases.[2][3] The piperidine ring acts as a versatile and flexible linker, optimizing the orientation of functional groups for potent target engagement.[2] The acetic acid side chain provides a key interaction point, often a carboxylic acid, which can chelate metal ions or form critical hydrogen bonds within an enzyme's active site, a feature common to many enzyme inhibitors.

Target Hypothesis: Autotaxin (ATX)

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA) in the bloodstream.[1] ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA and choline.[4] LPA then activates a family of G protein-coupled receptors (GPCRs), triggering downstream signaling cascades that regulate fundamental cellular processes like proliferation, migration, and survival.[1] Dysregulation of the ATX-LPA axis is strongly implicated in cancer progression, fibrosis, and inflammatory diseases, making ATX a compelling drug target.

The rationale for targeting ATX with Compound X is based on the structural motifs found in many known small-molecule ATX inhibitors, which often contain a heterocyclic core to occupy the enzyme's hydrophobic pocket and a negatively charged group (like a carboxylate) to interact with the catalytic site.

ATX Signaling Pathway

The enzymatic action of ATX is the rate-limiting step in a critical extracellular signaling pathway. The diagram below illustrates this cascade.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (Target of Compound X) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (GPCRs) LPA->LPAR Binds & Activates G_Protein G Protein Activation LPAR->G_Protein Signaling Downstream Signaling (Cell Proliferation, Migration, Survival) G_Protein->Signaling CompoundX Compound X CompoundX->ATX Inhibition

Caption: The ATX-LPA signaling axis and the inhibitory action of Compound X.

Compound X: Properties for HTS

A summary of the key physicochemical properties of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is provided below. These should be experimentally determined before initiating a large-scale screen.

PropertyValue (Predicted/Exemplary)Significance for HTS
Molecular Weight 318.35 g/mol Compliant with Lipinski's Rule of Five, favoring good solubility and permeability.
LogP (Predicted) 2.5 - 3.5Indicates good membrane permeability without excessive lipophilicity.
Aqueous Solubility >50 µM in assay bufferCrucial to avoid compound precipitation artifacts in screening assays.
Purity (LC-MS/NMR) >98%Ensures that the observed activity is due to the compound of interest.
Stock Solution 10 mM in 100% DMSOStandard concentration for HTS compound libraries.

High-Throughput Screening Protocols

Two distinct assay formats are recommended for a robust screening campaign. A kinetic fluorogenic assay serves as the primary screen due to its high throughput and sensitivity. An endpoint colorimetric or fluorometric assay is ideal for orthogonal validation to eliminate false positives.

Primary HTS: Kinetic Fluorogenic Assay (FS-3 Substrate)

This assay utilizes FS-3, a synthetic LPC analogue conjugated with both a fluorophore and a quencher. When ATX cleaves FS-3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[5] This continuous assay format is less prone to timing errors and is ideal for automation.[6]

Caption: Automated workflow for the primary kinetic HTS assay.

  • Assay Plate: 384-well, black, low-volume, non-binding surface plate.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA, pH 8.0.

    • Human Recombinant ATX: Prepare a 2X working solution (e.g., 2-4 nM final concentration) in Assay Buffer.

    • FS-3 Substrate: Prepare a 2X working solution (e.g., 2 µM final concentration) in Assay Buffer.[5]

    • Compound X: Prepare serial dilutions in 100% DMSO. A common top concentration for screening is 10 mM.

    • Controls: Use a known ATX inhibitor (e.g., GLPG1690) as a positive control and DMSO as a negative (vehicle) control.[4]

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of Compound X dilutions, positive control, and DMSO vehicle into the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X ATX working solution to all wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X FS-3 substrate solution to all wells to start the reaction. The final volume will be 20 µL.

  • Kinetic Measurement: Immediately place the plate into a fluorescent plate reader pre-heated to 37°C. Read fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Bkg) / (Slope_Vehicle - Slope_Bkg)) (Where Bkg is the background well with no enzyme)

    • Plot % Inhibition vs. log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Validation: Amplex Red Assay

This assay is a coupled-enzyme, endpoint assay that confirms the inhibitory activity of hits from the primary screen.[4] ATX first hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin.[4]

  • Assay Plate: 96-well or 384-well, black, clear-bottom plate.

  • Reagents:

    • Assay Buffer: As described in section 3.1.

    • LPC Substrate: 200 µM solution of 16:0 LPC in Assay Buffer.[4]

    • Detection Mix: Prepare a mix in Assay Buffer containing Amplex Red (e.g., 100 µM), HRP (e.g., 0.2 U/mL), and Choline Oxidase (e.g., 2 U/mL).

  • Compound & Enzyme Plating: To appropriate wells, add 10 µL of Compound X dilutions (or DMSO/positive control) and 40 µL of ATX solution in Assay Buffer.

  • Substrate Addition & Incubation: Add 50 µL of the LPC substrate solution to all wells. Cover the plate and incubate for 30-60 minutes at 37°C.[4] This allows for the initial production of choline.

  • Detection: Add 50 µL of the Detection Mix to all wells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Calculate percent inhibition based on the endpoint fluorescence values, similar to the method described in 3.1.6.

Data Interpretation and Quality Control

Assay Validation

For any HTS campaign, it is critical to validate the assay performance on each plate. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is essential for this purpose.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where pos = positive control and neg = negative/vehicle control)

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable (No separation)

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Hit Confirmation and False Positive Elimination

A compound identified as a "hit" in the primary screen should be subjected to a confirmation workflow:

  • Re-testing: Confirm the activity of the hit compound from a freshly prepared sample.

  • IC₅₀ Determination: Generate a full dose-response curve (e.g., 10-point, 3-fold dilutions) to determine the potency (IC₅₀).

  • Orthogonal Assay: Test the compound in the Amplex Red assay. True inhibitors of ATX should be active in both assays. Compounds that are only active in one format may be interfering with the assay technology (e.g., fluorescence quenching, HRP inhibition).

  • Selectivity Profiling: Test Compound X against other related enzymes (e.g., other ENPP family members) to determine its selectivity profile.

References

  • Gkogkolou, P., & Ben-Shmuel, A. (2022). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. Available at: [Link]

  • Eldehna, W. M., Elsayed, Z. M., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Characterization of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a Novel S1P1 Receptor Agonist

Introduction: Unveiling a Novel Modulator of the S1P1 Receptor The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating a multitude of physiological pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Modulator of the S1P1 Receptor

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating a multitude of physiological processes, most notably lymphocyte trafficking, endothelial barrier function, and neurogenesis.[1][2][3] Its modulation has emerged as a successful therapeutic strategy for autoimmune diseases, such as multiple sclerosis.[4] Here, we introduce [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a novel small molecule, for its potential as a selective S1P1 receptor agonist. This document provides a comprehensive guide for researchers to develop a robust suite of assays to thoroughly characterize the pharmacological profile of this compound.

The core principle behind the assays described herein is to build a hierarchical screening cascade. This cascade begins with assessing the fundamental interaction of the compound with the S1P1 receptor (binding affinity), progresses to quantifying its ability to activate the receptor (functional agonism), and culminates in evaluating its impact on downstream cellular signaling pathways. This structured approach ensures a thorough and reliable characterization of the compound's mechanism of action.

The S1P1 Signaling Cascade: A Rationale for Assay Selection

As a member of the Gi/o-coupled GPCR family, the activation of S1P1 by an agonist like [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid initiates a cascade of intracellular events.[5][6] Understanding this pathway is crucial for selecting appropriate and informative assays.

S1P1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid S1P1 S1P1 Receptor Agonist->S1P1 Binds to G_protein Gi/o Protein (αβγ) S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Figure 1: Simplified S1P1 Receptor Signaling Pathway.

Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein.[7] This activation results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit, in its GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] Concurrently, the activated receptor is phosphorylated, which promotes the recruitment of β-arrestin proteins.[8][9] β-arrestin recruitment not only desensitizes the G-protein signaling but also initiates a separate wave of signaling and promotes receptor internalization.[10]

This understanding of the S1P1 signaling pathway provides the foundation for the following assays:

  • Radioligand Binding Assay: To determine the affinity and selectivity of the compound for the S1P1 receptor.

  • GTPγS Binding Assay: To measure the direct activation of the G-protein, a proximal event to receptor agonism.

  • β-Arrestin Recruitment Assay: To quantify the recruitment of β-arrestin to the activated receptor, a key event in both signaling and receptor regulation.

  • cAMP Assay: To measure the functional consequence of Gi/o protein activation on a downstream second messenger.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for the S1P1 receptor by its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radiolabeled S1P1 ligand (e.g., [³H]-S1P or a synthetic equivalent) is incubated with cell membranes expressing the human S1P1 receptor in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes from a stable cell line overexpressing human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-S1P or a suitable high-affinity radiolabeled S1P1 agonist/antagonist.

  • Test Compound: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.[11]

  • Non-specific binding control: A high concentration of a known unlabeled S1P1 ligand (e.g., 10 µM S1P).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

  • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

  • Add 100 µL of the S1P1 receptor membrane preparation (typically 5-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

The data are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundIC50 (nM)Ki (nM)
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid15.25.8
Reference S1P1 Agonist8.53.2
Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon S1P1 receptor activation.[7][12][13]

Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. The use of [³⁵S]GTPγS results in a stable, radioactively labeled G-protein-GTP complex, the amount of which is proportional to the level of receptor activation.[14]

Materials:

  • Cell membranes from a stable cell line overexpressing human S1P1 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test Compound: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (basal), or 50 µL of the test compound dilutions.

  • Add 50 µL of S1P1 receptor membrane preparation (10-20 µg protein/well) containing GDP (typically 10 µM).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding 100 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify radioactivity.

Data Analysis:

Plot the [³⁵S]GTPγS binding (in counts per minute or as a percentage of maximal stimulation by a reference agonist) against the log concentration of the test compound. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.

Hypothetical Data Presentation:

CompoundEC50 (nM)Emax (% of Reference)
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid25.895%
Reference S1P1 Agonist12.1100%
Protocol 3: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the S1P1 receptor following agonist stimulation, a hallmark of GPCR activation and desensitization.[8][15]

Principle: A common method for this assay is to use an enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx).[8] In this system, the S1P1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that generates a chemiluminescent signal.

Materials:

  • A stable cell line co-expressing the human S1P1 receptor fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment (e.g., PathHunter® S1P1 β-Arrestin cells).

  • Cell culture medium and reagents.

  • Test Compound: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

  • Detection reagent for the specific enzyme complementation system.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Plate the cells in the microplates and incubate overnight.

  • Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Add the compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate for a further period (e.g., 60 minutes) at room temperature to allow the signal to develop.

  • Measure the chemiluminescence using a luminometer.

Data Analysis:

Generate a dose-response curve by plotting the luminescence signal against the log concentration of the test compound. Determine the EC50 and Emax values from this curve.

Hypothetical Data Presentation:

CompoundEC50 (nM)Emax (% of Reference)
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid38.598%
Reference S1P1 Agonist18.2100%

Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing a novel S1P1 agonist.

Assay_Workflow Start Novel Compound: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine Ki Functional_Assay_1 GTPγS Binding Assay Binding_Assay->Functional_Assay_1 Confirm Functional Activity Functional_Assay_2 β-Arrestin Recruitment Assay Functional_Assay_1->Functional_Assay_2 Assess Biased Agonism Downstream_Assay cAMP Assay Functional_Assay_2->Downstream_Assay Measure Downstream Effect Data_Analysis Data Analysis and Pharmacological Profile Downstream_Assay->Data_Analysis

Figure 2: Experimental Workflow for S1P1 Agonist Characterization.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a novel S1P1 receptor agonist. By systematically determining its binding affinity, functional potency in G-protein activation and β-arrestin recruitment, and its effect on downstream signaling, researchers can build a comprehensive pharmacological profile.

Further studies could involve assessing the compound's selectivity against other S1P receptor subtypes (S1P2-5) to determine its therapeutic window. Investigating its effect on receptor internalization and downstream phosphorylation events (e.g., ERK phosphorylation) would provide a more in-depth understanding of its signaling properties. Ultimately, these in vitro characterizations are essential prerequisites for advancing promising compounds to in vivo models of disease.

References

  • Gonsalvez, G. B., & He, L. (2012). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Link]

  • Morales-Lázaro, S. L., González-Sánchez, H., & Rosenbaum, T. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. [Link]

  • Scott, F. L., Clemons, B., Brooks, J., Brahmachary, E., Powell, R., Dedman, H., ... & Palani, A. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • PubChem. (n.d.). Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR. PubChem. [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. PubMed Central. [Link]

  • Nagahashi, M., Takabe, K., Terracina, K. P., Soma, D., Hirose, Y., Kobayashi, T., ... & Wakai, T. (2016). Sphingosine-1-phosphate transporters as targets for cancer therapy. ResearchGate. [Link]

  • O'Sullivan, C., Schubart, A., Mir, A. K., & Dev, K. K. (2016). β-Arrestin binding and sphingosine-1-phosphate receptor 1 (S1P 1 ) receptor internalization assays were validated using S1P, FTY720p, and SEW2871. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor. Wikipedia. [Link]

  • Romero-Pinel, L., Martínez-Yélamos, S., & Matas-García, E. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed. [Link]

  • Wang, Y., Li, Z., & Conti, P. S. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PubMed Central. [Link]

  • Legg, M. S., Clarke, M., Gherbi, K., Naylor, J., & O'Sullivan, C. (2018). S1P 1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. PubMed. [Link]

  • Vasavda, C., & Kahan, J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central. [Link]

  • Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

  • Kim, H. R., Lee, J. W., & Park, C. S. (2019). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. MDPI. [Link]

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Method

Application Notes and Protocols for the Use of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in enzyme inhibiti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in enzyme inhibition assays. The primary focus is on its role as a potent inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] This guide will detail the scientific background, assay principles, step-by-step protocols for experimental execution, and methods for data analysis and interpretation.

Introduction to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and its Target: Autotaxin

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid belongs to a class of small molecule inhibitors targeting Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[2] ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3] LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), designated LPA1–6, to mediate a wide range of cellular processes including cell proliferation, migration, survival, and differentiation.[1][4]

The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis (such as idiopathic pulmonary fibrosis), inflammation, and autoimmune disorders.[1][2][4] Overexpression or hyperactivation of ATX leads to elevated LPA levels, contributing to disease progression.[2] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for these conditions.[2][4]

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, through its benzoxazole moiety, is designed to interact with the active site of ATX, thereby blocking the conversion of LPC to LPA.[4] Understanding the kinetics and mechanism of this inhibition is crucial for its development as a potential therapeutic agent.

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools for characterizing the interaction between an enzyme and an inhibitor. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency and mechanism of action.

Key Parameters in Enzyme Inhibition:
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

  • Mechanism of Inhibition: Describes how the inhibitor binds to the enzyme and affects its interaction with the substrate. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.[5]

Assay Formats for Autotaxin:

Several assay formats can be employed to measure ATX activity. A common method is a fluorometric assay that utilizes a synthetic substrate that becomes fluorescent upon cleavage by ATX. This allows for continuous monitoring of the reaction rate.

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is not publicly available, general laboratory safety practices should be strictly followed when handling this and similar chemical compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[6][7] In case of contact, rinse the affected area thoroughly with water.[7][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Experimental Protocols

This section provides detailed protocols for determining the IC50 and elucidating the mechanism of inhibition of ATX by [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Materials and Reagents
  • Recombinant human Autotaxin (ATX)

  • [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

  • Lysophosphatidylcholine (LPC) (Substrate)

  • Fluorescent substrate for ATX (e.g., CPF4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Protocol 1: Determination of IC50

This protocol outlines the steps to determine the concentration of the inhibitor that causes 50% inhibition of ATX activity.

Workflow for IC50 Determination:

cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of the inhibitor in DMSO add_inhibitor Add inhibitor dilutions and controls to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare ATX enzyme solution in assay buffer add_enzyme Add ATX enzyme solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare substrate (LPC/CPF4) solution in assay buffer start_reaction Initiate reaction by adding substrate solution prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate pre_incubate->start_reaction measure_fluorescence Measure fluorescence kinetically over 30-60 minutes start_reaction->measure_fluorescence calculate_rate Calculate the initial reaction rates (V₀) measure_fluorescence->calculate_rate plot_data Plot % inhibition vs. log[Inhibitor] calculate_rate->plot_data fit_curve Fit data to a sigmoidal dose-response curve to determine IC₅₀ plot_data->fit_curve

Caption: Workflow for IC50 Determination.

Step-by-Step Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended.

  • Assay Plate Preparation:

    • Add 2 µL of each inhibitor dilution to the wells of a 96-well black microplate.

    • For the positive control (no inhibition), add 2 µL of DMSO.

    • For the negative control (background), add 2 µL of DMSO.

  • Enzyme Addition: Add 98 µL of pre-warmed assay buffer containing the ATX enzyme to all wells except the negative control. To the negative control wells, add 98 µL of assay buffer without the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add 100 µL of the pre-warmed substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: Mechanism of Inhibition Studies

This protocol is designed to determine whether the inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism.[5] This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Workflow for Mechanism of Inhibition Studies:

cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_inhibitor Prepare fixed concentrations of the inhibitor setup_matrix Set up a matrix of substrate and inhibitor concentrations in a microplate prep_inhibitor->setup_matrix prep_enzyme Prepare ATX enzyme solution add_enzyme Add ATX enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare serial dilutions of the substrate start_reaction Initiate reactions by adding substrate dilutions prep_substrate->start_reaction setup_matrix->add_enzyme pre_incubate Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate pre_incubate->start_reaction measure_fluorescence Measure fluorescence kinetically start_reaction->measure_fluorescence calculate_rate Calculate initial reaction rates (V₀) for each condition measure_fluorescence->calculate_rate plot_data Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots calculate_rate->plot_data determine_mechanism Determine the mechanism of inhibition based on the plot patterns plot_data->determine_mechanism

Caption: Workflow for Mechanism of Inhibition Studies.

Step-by-Step Procedure:

  • Select Inhibitor Concentrations: Based on the determined IC50 value, select a few fixed concentrations of the inhibitor (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Prepare Substrate Dilutions: Prepare a series of substrate concentrations, typically ranging from 0.1x Km to 10x Km of ATX for the chosen substrate.

  • Assay Setup: In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Enzyme Addition and Pre-incubation: Add the ATX enzyme to each well and pre-incubate with the inhibitor as described in Protocol 1.

  • Reaction Initiation and Measurement: Start the reaction by adding the different concentrations of the substrate and measure the kinetic activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[5][11]

    • The pattern of the lines on the plot will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.[11]

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Data Presentation and Interpretation

Table 1: Example IC50 Data Summary
Inhibitor Concentration (nM)% Inhibition
15.2
315.8
1048.9
3085.3
10098.1
30099.5
IC50 (nM) 10.5
Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Mechanism
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the y-axis
Non-competitive DecreasesNo changeLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off the axes

Conclusion

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a valuable tool for studying the ATX-LPA signaling pathway. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity against Autotaxin. Accurate determination of its IC50 and mechanism of inhibition is essential for its further development as a potential therapeutic agent for a variety of diseases.

References

  • Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. (2020-07-13). PubMed Central. [Link]

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Application

Probing the Cannabinoid System in Neuroscience with [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (GW405833)

Introduction: A Compound of Intriguing Duality [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, widely known in the scientific literature as GW405833 , is a synthetic ligand that has emerged as a valuable to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Intriguing Duality

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, widely known in the scientific literature as GW405833 , is a synthetic ligand that has emerged as a valuable tool for investigating the endocannabinoid system's role in the central and peripheral nervous system. Initially characterized as a potent and selective agonist for the cannabinoid receptor 2 (CB2), subsequent research has unveiled a more complex pharmacological profile, revealing that many of its in vivo effects, particularly in the context of pain modulation, are mediated through the cannabinoid receptor 1 (CB1).[1][2] This dual nature, acting as a CB2 agonist and exerting CB1-dependent effects, makes GW405833 a unique pharmacological probe for dissecting the intricate signaling of cannabinoid receptors in neuroscience research.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing GW405833 to explore its therapeutic potential in neuropathic pain, neuroinflammation, and other neurological disorders.

Pharmacological Profile: Unraveling the Complexity

The defining characteristic of GW405833 is its multifaceted interaction with cannabinoid receptors. While it exhibits high affinity and partial agonism at the CB2 receptor, its in vivo analgesic properties are often blocked by CB1 antagonists and are present in CB2 knockout mice, indicating a crucial role for the CB1 receptor.[1][2] Some in vitro studies have even suggested that GW405833 can act as a noncompetitive CB1 antagonist.[1][3] This highlights the critical importance of careful experimental design and interpretation when using this compound.

ReceptorBinding Affinity (Ki)Functional Activity (EC50)Notes
Human CB2 3.92 - 14 nM[3][4][5]0.65 nM[4][5]Partial agonist, reducing forskolin-induced cAMP production.[6]
Human CB1 2.04 - 4.77 µM[3][4][5]16.1 µM[5]Weak agonist/noncompetitive antagonist. In vivo analgesic effects are CB1-dependent.[1][2]

Expert Insight: The discrepancy between in vitro selectivity for CB2 and in vivo dependence on CB1 for analgesia suggests several possibilities. GW405833 may act on a novel CB1 receptor allosteric site, or its metabolites could have different receptor activity profiles. Researchers should consider co-administration with selective CB1 and CB2 antagonists (e.g., rimonabant and SR144528, respectively) to dissect the precise mechanism of action in their specific experimental model.[1]

Key Applications in Neuroscience Research

The unique properties of GW405833 make it a valuable tool for a range of neuroscience applications:

  • Dissecting Pain Pathways: Its potent antihyperalgesic effects in models of neuropathic and inflammatory pain allow for the investigation of the cannabinoid system's role in chronic pain states.[1][6][7]

  • Investigating Neuroinflammation: As a CB2 agonist, GW405833 can be used to probe the role of microglial and other immune cell CB2 receptors in modulating neuroinflammatory processes.[8][9]

  • Modulating Neuronal Excitability: Studies have shown that GW405833 can inhibit the firing of dopamine neurons in the ventral tegmental area (VTA), suggesting a role in reward and motivation pathways.[10]

Signaling Pathways of Cannabinoid Receptors

The following diagrams illustrate the primary signaling cascades initiated by CB1 and CB2 receptor activation in the nervous system.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GW405833 GW405833 CB1R CB1 Receptor GW405833->CB1R Activates Gi_o Gi/o Protein CB1R->Gi_o Couples AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates MAPK ↑ MAPK (ERK1/2) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter PKA ↓ PKA cAMP->PKA CB2_Signaling cluster_membrane Cell Membrane cluster_cytosol_2 Cytosol GW405833_2 GW405833 CB2R CB2 Receptor GW405833_2->CB2R Activates Gi_o_2 Gi/o Protein CB2R->Gi_o_2 Couples AC_2 Adenylyl Cyclase Gi_o_2->AC_2 Inhibits MAPK_2 ↑ MAPK (p38, ERK) Gi_o_2->MAPK_2 PI3K_Akt ↑ PI3K/Akt Pathway Gi_o_2->PI3K_Akt cAMP_2 ↓ cAMP AC_2->cAMP_2 Cytokines ↓ Pro-inflammatory Cytokine Release MAPK_2->Cytokines PI3K_Akt->Cytokines Phagocytosis Modulation of Phagocytosis PI3K_Akt->Phagocytosis

Caption: CB2 Receptor Signaling Pathway in Microglia.

Experimental Protocols

In Vitro Application: Primary Neuronal Cultures

This protocol provides a general framework for studying the effects of GW405833 on primary neuronal cultures.

Objective: To assess the impact of GW405833 on neuronal viability, signaling pathways, or synaptic function.

Materials:

  • Primary hippocampal or cortical neurons. [11]* Neurobasal medium supplemented with B27 and GlutaMAX.

  • GW405833 (stock solution in DMSO).

  • Assay-specific reagents (e.g., antibodies for immunocytochemistry, reagents for Western blotting, or electrophysiology solutions).

Procedure:

  • Cell Culture: Plate primary neurons at the desired density and culture for 7-14 days in vitro (DIV) to allow for maturation and synapse formation. [11]2. Compound Preparation: Prepare fresh dilutions of GW405833 in pre-warmed culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Replace the culture medium with the GW405833-containing medium or vehicle control. For mechanistic studies, pre-incubate with CB1 or CB2 antagonists for 30-60 minutes before adding GW405833.

  • Incubation: Incubate the cells for the desired duration, which can range from minutes for acute signaling events to hours or days for viability or gene expression studies.

  • Downstream Analysis:

    • Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize, and stain with antibodies against neuronal markers (e.g., NeuN, MAP2) and proteins of interest (e.g., phosphorylated ERK, c-Fos).

    • Western Blotting: Lyse cells and analyze protein expression or phosphorylation status of key signaling molecules in the CB1 and CB2 pathways.

    • Electrophysiology: Perform whole-cell patch-clamp recordings to assess changes in neuronal excitability, synaptic transmission, or ion channel function. [10][12]

In Vivo Application: Models of Neuropathic and Inflammatory Pain

This protocol outlines the use of GW405833 in rodent models of chronic pain.

Objective: To evaluate the analgesic efficacy of GW405833 in attenuating mechanical allodynia and thermal hyperalgesia.

Models:

  • Neuropathic Pain: Partial sciatic nerve ligation (PSNL) or chronic constriction injury (CCI). [1]* Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema. [1][9] Materials:

  • Male Wistar rats or C57BL/6 mice.

  • GW405833.

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source).

Procedure:

  • Induction of Pain Model: Surgically induce neuropathic pain or inject inflammatory agents according to established protocols. Allow sufficient time for the pain phenotype to develop (typically 7-14 days for neuropathic models and hours to days for inflammatory models).

  • Compound Administration: Administer GW405833 via intraperitoneal (i.p.) injection at doses ranging from 3 to 30 mg/kg. [1][2]For local effects, intraplantar or intrathecal administration can be performed. [7]3. Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Mechanistic Studies: To determine the receptor mediating the analgesic effects, pre-treat animals with a CB1 antagonist (e.g., rimonabant, 10 mg/kg, i.p.) or a CB2 antagonist (e.g., SR144528, 10 mg/kg, i.p.) 20-30 minutes before GW405833 administration. [1]5. Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of GW405833 to vehicle and to assess the impact of receptor antagonists.

Caption: Integrated Experimental Workflow for GW405833 Research.

Conclusion and Future Directions

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (GW405833) is a powerful and intriguing pharmacological tool. Its complex interplay between CB1 and CB2 receptors necessitates a nuanced approach to experimental design and data interpretation. By carefully considering its dual pharmacology and employing rigorous controls, researchers can leverage GW405833 to significantly advance our understanding of the endocannabinoid system's role in pain, neuroinflammation, and a host of other neurological processes. Future research should focus on elucidating the precise molecular mechanisms underlying its CB1-dependent effects and exploring its therapeutic potential in a wider range of neurological and psychiatric disorders.

References

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  • Hu, S. S., et al. (2016). Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca(2+) oscillations in mouse pancreatic acinar cells. Scientific reports, 6(1), 1-11. [Link]

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Method

Application Notes and Protocols for Determining the Cellular Activity of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Introduction: A Strategy for Target Deorphanization The compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as "Compound X," is a novel chemical entity. Its structural motifs, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategy for Target Deorphanization

The compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as "Compound X," is a novel chemical entity. Its structural motifs, including a benzoxazole core and a piperidine scaffold, are present in various biologically active molecules that target a wide range of cellular proteins. Without a known biological target, a systematic approach is required to identify its mechanism of action and potential therapeutic applications. This guide presents a tiered strategy for characterizing the cellular activity of Compound X, beginning with broad functional screens and progressing to specific, target-focused assays.

Given its drug-like properties, we will proceed with the hypothesis that Compound X may be a ligand for a G protein-coupled receptor (GPCR). GPCRs are the largest family of cell surface receptors and are the targets of approximately 30% of all marketed drugs.[1] The deorphanization of GPCRs—the process of identifying their endogenous ligands—is a critical step in drug discovery.[2][3] This document outlines a series of cell-based assays designed to first determine if Compound X activates any major GPCR signaling pathways and then to confirm and characterize its effect on a specific, hypothetical target.

Part 1: Primary Screening for GPCR Pathway Activation

The initial step is to perform a broad, unbiased screen to determine which, if any, canonical GPCR signaling pathways are modulated by Compound X. GPCRs primarily signal through four major families of G proteins: Gαs, Gαi/o, Gαq/11, and Gα12/13. We can employ a panel of reporter gene assays that provide a downstream readout for the activation of each of these pathways.[2][4]

Rationale for Reporter Gene Assays

Reporter gene assays are a robust and widely used method for high-throughput screening.[2] They work by linking a specific signal transduction pathway to the expression of a readily detectable protein, such as luciferase or β-galactosidase.

  • Gαs Pathway: Activation leads to an increase in cyclic AMP (cAMP), which can be detected using a cAMP Response Element (CRE) coupled to a luciferase reporter (CRE-luc).

  • Gαi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This can be detected as a reduction in forskolin-stimulated CRE-luc activity.

  • Gαq/11 Pathway: Activation stimulates phospholipase C, leading to an increase in intracellular calcium and activation of Protein Kinase C. This pathway can be monitored using a Nuclear Factor of Activated T-cells Response Element (NFAT-RE) linked to luciferase.

  • Gα12/13 Pathway: Activation engages the Rho/Rac GTPase pathway, which can be monitored using a Serum Response Element (SRE) linked to luciferase.

Experimental Workflow: GPCR Pathway Panel Screen

The following diagram outlines the workflow for the initial screening of Compound X against the panel of GPCR reporter cell lines.

GPCR_Screening_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis C1 Seed Reporter Cell Lines (CRE-luc, NFAT-luc, SRE-luc) in 96-well plates C2 Incubate 24h C1->C2 T2 Add Compound X to cells (and controls) C2->T2 T1 Prepare Serial Dilutions of Compound X T1->T2 T3 Incubate 6-8h T2->T3 R1 Lyse cells and add Luciferase Substrate T3->R1 R2 Measure Luminescence R1->R2 R3 Analyze Data: Calculate EC50/IC50 R2->R3

Caption: High-throughput screening workflow for Compound X.

Protocol 1: General Luciferase Reporter Gene Assay

This protocol provides a general framework adaptable for CRE, NFAT, or SRE reporter assays.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the desired reporter construct (e.g., CRE-luciferase) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and an appropriate selection antibiotic.

    • On Day 1, harvest cells and seed them into white, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • On Day 2, prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform a serial dilution series in serum-free medium to obtain 2X final concentrations (e.g., from 200 µM to 20 pM).

    • Aspirate the culture medium from the cell plates and add 50 µL of serum-free medium.

    • Add 50 µL of the 2X compound dilutions to the respective wells. Include "vehicle only" (e.g., 0.1% DMSO) and a known positive control agonist for the specific pathway being tested.

    • For Gαi/o assays: Co-incubate with a sub-maximal concentration of forskolin (e.g., 5 µM) to stimulate cAMP production.

  • Incubation and Lysis:

    • Incubate the plates for 6 hours at 37°C, 5% CO2.

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Add 100 µL of a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well. This reagent lyses the cells and contains the substrate.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the EC50 (for activation) or IC50 (for inhibition).

Part 2: Target Confirmation and Mechanistic Assays

Hypothetical Outcome: Let us assume the primary screen shows that Compound X selectively activates the NFAT-RE reporter, suggesting it acts as an agonist for a Gαq/11-coupled receptor.

The next step is to identify the specific receptor. Based on its involvement in metabolism and inflammation, and its coupling to Gαq, the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a plausible candidate target.[5][6] GPR120 is activated by long-chain fatty acids and plays roles in glucose metabolism, anti-inflammatory responses, and adipogenesis.[7][8]

To confirm this hypothesis, we will test Compound X in cell lines specifically overexpressing human GPR120. The primary assays for Gαq-coupled receptors are calcium mobilization and β-arrestin recruitment.[9][10]

GPR120 Signaling Pathways

Upon activation by an agonist, GPR120 can signal through two primary pathways: the canonical Gαq/11 pathway leading to calcium release, and a β-arrestin-2-mediated pathway that is crucial for its anti-inflammatory effects.[7][8][11]

GPR120_Signaling Ligand Compound X (Agonist) GPR120 GPR120/FFAR4 Ligand->GPR120 Binds Gq Gαq/11 GPR120->Gq Activates Arrestin β-Arrestin-2 GPR120->Arrestin Recruits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Internalization Receptor Internalization Arrestin->Internalization AntiInflam Anti-inflammatory Signaling (e.g., TAB1 inh.) Arrestin->AntiInflam

Caption: GPR120/FFAR4 dual signaling pathways.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay directly measures the Gαq-mediated release of intracellular calcium stores upon receptor activation.

  • Cell Culture and Dye Loading:

    • Use a cell line stably expressing human GPR120 (e.g., CHO-hGPR120 or HEK-hGPR120). Seed cells into black, clear-bottom 96-well plates and grow to confluence.

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

    • Aspirate the culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Measurement:

    • Prepare 5X final concentrations of Compound X and a known GPR120 agonist (e.g., TUG-891) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[12]

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-20 seconds.

    • The instrument will then inject 25 µL of the 5X compound solution into each well.

    • Continue recording the fluorescence signal for at least 120 seconds post-injection.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of Compound X and determine the EC50 value.

Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the interaction between the activated GPR120 receptor and β-arrestin-2, a key event in receptor desensitization and anti-inflammatory signaling.[8][10]

  • Cell Culture and Plating:

    • Use a commercially available cell line engineered for this assay, such as the PathHunter CHO-K1 hGPR120 cell line.[10] These cells co-express GPR120 fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger enzyme fragment (EA).

    • Plate the cells in 96-well plates according to the manufacturer's protocol and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and a positive control.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Allow the plate to cool to room temperature.

    • Add the PathHunter detection reagent mix, which contains the chemiluminescent substrate for the complemented β-galactosidase.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure chemiluminescence using a plate reader.

    • Plot the signal against the log concentration of Compound X to generate a dose-response curve and calculate the EC50.

Expected Quantitative Data

The following table summarizes hypothetical data for Compound X in GPR120-specific assays, comparing it to a known agonist.

Assay TypeCompoundTarget Cell LinePotency (EC50)Efficacy (% of Control)
Calcium Flux TUG-891 (Control)CHO-hGPR12050 nM100%
Compound XCHO-hGPR120120 nM95%
Compound XCHO-WT (Parental)No Response0%
β-Arrestin TUG-891 (Control)PathHunter-hGPR12075 nM100%
Compound XPathHunter-hGPR120250 nM80%

This data would suggest that Compound X is a potent and efficacious agonist at the GPR120 receptor, with a slight bias towards G-protein signaling over β-arrestin recruitment.

Part 3: Downstream Functional Assays

Confirming that Compound X activates GPR120 is a crucial step. However, to understand its potential therapeutic relevance, we must assess its impact on downstream physiological processes regulated by this receptor. Key functions of GPR120 include mediating anti-inflammatory effects in macrophages and stimulating glucose uptake in adipocytes.[7][13]

Protocol 4: Anti-Inflammatory Activity in Macrophages

This assay determines if Compound X can suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture and Differentiation:

    • Culture RAW 264.7 murine macrophages or human THP-1 monocytes. For THP-1 cells, differentiate them into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Plate the differentiated macrophages in 24-well plates.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Compound X or a vehicle control for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS, 100 ng/mL) to all wells except the negative control.

    • Incubate the plates for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of Compound X relative to the LPS-only control.

    • Plot the percent inhibition against the log concentration of Compound X to determine the IC50.

Protocol 5: Glucose Uptake in Adipocytes

This assay measures the ability of Compound X to promote the uptake of glucose, a key insulin-sensitizing effect of GPR120 activation.[8]

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes.

    • Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. This process typically takes 8-10 days.

  • Glucose Uptake Assay:

    • On the day of the assay, starve the mature adipocytes in serum-free, low-glucose DMEM for 2-3 hours.

    • Treat the cells with various concentrations of Compound X, a vehicle control, or a positive control (e.g., insulin) for 30 minutes.

    • Add a fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) to each well and incubate for 1 hour.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Data Acquisition and Analysis:

    • Lyse the cells.

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader.

    • Normalize the fluorescence signal to the total protein content in each well (determined by a BCA assay).

    • Plot the normalized fluorescence (representing glucose uptake) against the log concentration of Compound X to determine the EC50.

Conclusion and Future Directions

This application guide outlines a comprehensive, multi-tiered strategy to elucidate the cellular activity of a novel compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. By starting with broad pathway screening and progressing through target-specific confirmation to downstream functional readouts, researchers can efficiently characterize the compound's mechanism of action.

The hypothetical results presented here, positioning Compound X as a GPR120 agonist, demonstrate how this workflow can build a compelling pharmacological profile. Further studies would be warranted, including assessing selectivity against other free fatty acid receptors (e.g., GPR40/FFAR1), evaluating its pharmacokinetic properties, and testing its efficacy in animal models of metabolic or inflammatory disease. This systematic approach ensures scientific rigor and provides a solid foundation for potential drug development programs.

References

  • MDPI. (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Retrieved from [Link]

  • Lin, H. H., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. Retrieved from [Link]

  • Oh, D. Y., et al. (2010). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. PMC - NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. Retrieved from [Link]

  • Franchini, L., et al. (n.d.). Enhanced cAMP-based assay for GPCR deorphanization. SciSpace. Retrieved from [Link]

  • Li, X., et al. (2018). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PMC - PubMed Central. Retrieved from [Link]

  • YouTube. (2017). Application of β Arrestin Assays to the Orphan GPCR World. Retrieved from [Link]

  • Frontiers. (n.d.). Orphan G protein-coupled receptors: the ongoing search for a home. Retrieved from [Link]

  • Imbriglio, J., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. Retrieved from [Link]

  • Raihan, S. Z. (2016). A cell based model for GPR120 ligand screening. ResearchGate. Retrieved from [Link]

  • He, Y., et al. (2023). Structural basis of omega-3 fatty acid receptor FFAR4 activation and G protein coupling selectivity. NIH. Retrieved from [Link]

  • Civelli, O. (2012). G Protein–Coupled Receptor Deorphanizations. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. Retrieved from [Link]

  • Du, X., et al. (2015). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. NIH. Retrieved from [Link]

Sources

Application

analytical methods for quantifying [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in plasma

Application Note & Protocol Topic: A Robust and Validated LC-MS/MS Method for the Quantification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in Human Plasma Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Method for the Quantification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in Human Plasma

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical studies.

Introduction and Method Rationale

The compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (hereinafter referred to as "the analyte") is a novel small molecule under investigation. Accurate determination of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.[1][2] This document provides a comprehensive, validated protocol for the quantification of this analyte in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Rationale for LC-MS/MS

LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[3][4] This technique physically separates the analyte from endogenous plasma components via liquid chromatography and then uses the mass spectrometer to selectively detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dual-filter approach minimizes interferences and allows for precise quantification even at very low concentrations, which is essential for characterizing the full pharmacokinetic profile.

Strategy for Sample Preparation: Solid-Phase Extraction (SPE)

The complexity of plasma, which contains high concentrations of proteins and phospholipids, necessitates a thorough sample cleanup procedure to prevent ion suppression and ensure method robustness.[5][6] While techniques like protein precipitation (PPT) and liquid-liquid extraction (LLE) are available, Solid-Phase Extraction (SPE) was selected for this method.[7]

Causality behind the choice of SPE:

  • Superior Cleanliness: SPE provides a significantly cleaner extract compared to PPT or LLE, which is critical for minimizing matrix effects—the alteration of ionization efficiency by co-eluting compounds.[5][8][9]

  • High Recovery and Reproducibility: Modern polymeric SPE sorbents offer high, reproducible recovery for a wide range of compounds.[10]

  • Automation Potential: SPE is easily adaptable to 96-well plate formats, enabling high-throughput sample processing.

Given the analyte's structure, which includes an acidic carboxylic acid group and a basic piperidine nitrogen, a polymeric reversed-phase SPE sorbent is ideal. By acidifying the sample, the carboxylic acid is protonated (neutralized), enhancing its retention on the nonpolar sorbent.

The Imperative of a Stable Isotope-Labeled Internal Standard (SIL-IS)

An internal standard (IS) is added to all samples (calibration standards, QCs, and unknowns) at a constant concentration to correct for variability during sample preparation and analysis.[11][12] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[13][14] A SIL-IS is chemically almost identical to the analyte, meaning it co-elutes chromatographically and experiences nearly identical recovery and matrix effects.[15] This ensures the highest possible accuracy and precision in the final calculated concentrations. For this method, [¹³C₆]-[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is designated as the internal standard.

Detailed Analytical Protocol

Materials and Reagents
MaterialSupplier/Grade
Analyte Reference StandardPurity >99%
[¹³C₆]-Analyte (SIL-IS)Purity >99%, Isotopic Purity >99%
Water, Acetonitrile, MethanolLC-MS Grade
Formic AcidOptima™ LC/MS Grade
Human Plasma (K₂EDTA)BioIVT or equivalent
Polymeric Reversed-Phase SPE Cartridgese.g., Waters Oasis HLB, 30 mg/1 cc
Preparation of Solutions
  • Analyte Stock Solution (1.00 mg/mL): Accurately weigh ~10 mg of the analyte reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • SIL-IS Stock Solution (1.00 mg/mL): Prepare similarly to the analyte stock solution.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • SIL-IS Working Solution (50.0 ng/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile:water. This solution is used for sample processing.

Preparation of Calibration Standards and QC Samples

Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the final concentrations for the calibration curve and QC samples. A typical calibration range is 1.00 to 1000 ng/mL.

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)1.00
Calibration Standard 2-82.50, 10.0, 50.0, 150, 400, 800
Calibration Standard 9 (ULOQ)1000
Quality Control - Low (LQC)3.00
Quality Control - Medium (MQC)100
Quality Control - High (HQC)750
Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for a 100 µL plasma sample volume.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma (blank, CC, QC, or unknown), add 20 µL of the SIL-IS working solution (50.0 ng/mL). Vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step ensures protein disruption and protonates the analyte for optimal SPE retention.[16]

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (~1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[17]

  • Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water. This two-step wash removes polar impurities first, then less polar interferences, without eluting the analyte.

  • Elution: Elute the analyte and SIL-IS from the cartridge with 2 x 500 µL aliquots of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (10:90 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

Diagram 1: Bioanalytical Workflow A visual representation of the process from sample receipt to data generation.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) (CC, QC, Unknown) Add_IS Add 20 µL SIL-IS (50 ng/mL) Plasma->Add_IS Pretreat Add 200 µL 2% Formic Acid (Vortex) Add_IS->Pretreat Condition 1. Condition (Methanol, H₂O) Pretreat->Condition Load 2. Load Sample Wash 3. Wash (5% & 20% MeOH) Elute 4. Elute (Methanol) Evap Evaporate to Dryness (N₂, 40°C) Elute->Evap Recon Reconstitute (100 µL Mobile Phase) Evap->Recon Inject Inject into UPLC-MS/MS System Recon->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peaks (Analyte & IS) Acquire->Integrate Calc_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve (1/x² weighted regression) Calc_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify G Start Start Validation Selectivity Selectivity & Specificity Met? Start->Selectivity Linearity Linearity & Range Met? Selectivity->Linearity Yes Fail Method Fails Re-develop/Optimize Selectivity->Fail No Accuracy Accuracy & Precision Met? Linearity->Accuracy Yes Linearity->Fail No Matrix Matrix Effect & Recovery OK? Accuracy->Matrix Yes Accuracy->Fail No Stability All Stability Tests Passed? Pass Method Validated Stability->Pass Yes Stability->Fail No Matrix->Stability Yes Matrix->Fail No

Caption: Core decision points in bioanalytical method validation.

Data Analysis and Sample Quantification

  • Integration: Peak areas for the analyte and the SIL-IS are integrated using appropriate software (e.g., Sciex OS, MassLynx).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / SIL-IS Area) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically used, as it provides better accuracy at the lower end of the curve.

  • Quantification: The concentration of the analyte in unknown samples is calculated from their measured peak area ratios using the regression equation of the calibration curve from the same analytical batch.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Li, W., & Tse, F. L. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(10), 1773–1790. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Dufield, L., & D'Arienzo, C. J. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • ResearchGate. (2018). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • JoVE. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Walsh Medical Media. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Disclaimer: As [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a novel compound, specific toxicological and reactivity data are not publicly available. This guide is constructed based on the chemical prop...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a novel compound, specific toxicological and reactivity data are not publicly available. This guide is constructed based on the chemical properties of its constituent functional groups (benzoxazole, piperidine, carboxylic acid) and established best practices for handling new or uncharacterized chemical entities. A conservative approach assuming high hazard is mandatory.[1]

Compound Profile and Hazard Analysis

A thorough risk assessment is the foundation of safe laboratory practice. The predicted hazards of this compound are inferred from its structural motifs.

  • Benzoxazole Moiety: Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. The aromatic nature suggests stability but also potential for reactivity under specific conditions, such as nitration or halogenation.[4]

  • Piperidine Moiety: Piperidine and its derivatives are common in pharmaceuticals but can be hazardous. Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin burns and respiratory irritation if inhaled.[5][6][7] While the properties of this specific derivative are unknown, the piperidine ring suggests a potential for similar hazards and dictates a need for robust containment.

  • Carboxylic Acid Moiety: The acetic acid group confers acidic properties. Organic acids can be corrosive and irritating to the skin, eyes, and respiratory tract.[8] This functional group also influences the compound's solubility and reactivity, particularly with bases.

  • Methoxy Group: The methoxy group may increase the compound's lipophilicity, potentially enhancing its absorption through the skin.[9]

Predicted Physicochemical and Hazard Profile:

Parameter Predicted Characteristic Safety Implication
Physical State Likely a solid powder at room temperature.Risk of aerosolization during handling and weighing.
GHS Classification (Inferred) Acute Toxicity (Inhalation/Dermal), Skin Corrosion/Irritation, Serious Eye Damage.Requires stringent PPE and engineering controls to prevent exposure.[6]
Solubility Low solubility in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols).Informs choice of solvents for experiments and decontamination.
Reactivity Stable under normal conditions. Incompatible with strong bases, strong oxidizing agents.[8][10]Segregate from incompatible materials during storage.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize all routes of potential exposure—inhalation, dermal contact, and ingestion.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood. The fume hood is the primary barrier to prevent inhalation of aerosolized powder or solvent vapors.[6][11]

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required.[12][13]

PPE Category Specification and Rationale
Eye/Face Protection Chemical splash goggles and a face shield must be worn.[1][14] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary layer of protection for the entire face.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[1][14][15] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove protects the user during the doffing process.
Body Protection A chemical-resistant laboratory coat or apron should be worn to prevent skin contact.[5] Clothing should offer maximum skin coverage.
Respiratory Protection A respirator is not typically required when working within a properly functioning fume hood. However, if there is a risk of inhaling vapors or dusts, an appropriate government-approved respirator should be used.[11][14]

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls Elimination Elimination (Not possible for this topic) Substitution Substitution (Not possible for this topic) Engineering Engineering Controls (Chemical Fume Hood) Admin Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes engineering and administrative solutions over PPE.

Standard Operating Protocols

Synthesis and Purification Workflow

The synthesis of novel benzoxazole derivatives often involves refluxing precursors in a suitable solvent, followed by purification.[2][16][17]

Protocol: General Synthesis Step

  • Setup: Assemble reflux apparatus inside a chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition: Charge the reaction flask with precursors and solvent. Use a powder funnel for solids to minimize dust.

  • Reaction: Heat the mixture to reflux for the required duration as per the specific synthetic route.

  • Workup: After cooling, the reaction mixture is typically poured into water to precipitate the product.[16] This step must be done carefully to control any exothermic processes.

  • Purification: The crude product is collected by filtration and purified, often by recrystallization from a solvent like ethanol.[2]

Weighing and Solution Preparation
  • Preparation: Before starting, ensure the analytical balance is clean and located within a fume hood or a containment enclosure. Don all required PPE.

  • Weighing: Use a spatula to carefully transfer the solid onto weigh paper or into a tared vial. Avoid creating dust. Close the primary container immediately.

  • Solubilization: Place the vial containing the weighed solid in secondary containment (e.g., a beaker). Add the desired solvent (e.g., DMSO) dropwise to the vial. Use a vortex mixer to aid dissolution. Ensure the vial is capped securely before mixing.

Waste Disposal and Decontamination

Proper management of hazardous waste is a legal and ethical requirement.[18][19]

Waste Segregation and Disposal
  • Solid Waste: All chemically contaminated disposable items (gloves, pipette tips, weigh paper) must be collected in a clearly labeled hazardous waste container.[20]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.[19][21]

  • Sharps: Chemically contaminated needles, razor blades, or broken glass must be disposed of in a designated, puncture-resistant sharps container.[18][20]

Decontamination Protocol

Effective decontamination is crucial for preventing inadvertent exposure.

  • Pre-cleaning: Physically remove any visible contamination by wiping with an absorbent pad.

  • Chemical Inactivation:

    • Wipe down all surfaces and equipment with a 70% ethanol solution to remove organic residues.

    • For acidic residues, a mild base solution (e.g., 5-10% sodium bicarbonate) can be used to neutralize, followed by rinsing with water.[22]

    • Rationale: The initial solvent wipe removes the bulk of the compound, while the neutralization step converts the acidic compound into a more water-soluble salt, facilitating its removal.[23]

  • Final Rinse: Thoroughly rinse surfaces with deionized water.

  • Disposal: All cleaning materials must be disposed of as hazardous solid waste.[20]

Diagram: Waste and Decontamination Decision Tree

DeconWaste Start End of Experiment WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Gloves, Tips, Paper) WasteType->Solid Solid Liquid Liquid Waste (Solvents, Solutions) WasteType->Liquid Liquid Sharps Sharps Waste (Needles, Glass) WasteType->Sharps Sharps SolidBin Dispose in Labeled Solid Waste Pail Solid->SolidBin LiquidBin Dispose in Labeled Liquid Waste Carboy Liquid->LiquidBin SharpsBin Dispose in Labeled Sharps Container Sharps->SharpsBin Decon Decontaminate Workspace (Ethanol -> Mild Base -> Water) SolidBin->Decon LiquidBin->Decon SharpsBin->Decon

Caption: Decision workflow for proper waste segregation and decontamination.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][10]

  • Spill:

    • Inside Fume Hood: Absorb the spill with an inert material (e.g., vermiculite, sand).[10] Scoop the material into a hazardous waste container. Decontaminate the area.

    • Outside Fume Hood: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Prevent entry. Only trained personnel should perform the cleanup.[8]

References

  • BenchChem. (n.d.). Essential Safety and Handling Protocols for Unidentified Chemical Compounds.
  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Harvard University. (n.d.). Chemical and Hazardous Waste.
  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
  • Biosciences Biotechnology Research Asia. (2022, December 19). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
  • EBSCO. (n.d.). Decontamination methods | Research Starters.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • ResearchGate. (2022, July 6). (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • PubMed. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Figshare. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies.
  • National Institutes of Health. (n.d.). Decontamination and Sterilization.
  • Cole-Parmer. (n.d.). (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97%.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. A structural analysis reveals a molecule with both a weakly acidic carboxylic acid group and a basic tertiary amine in the piperidine ring. This amphoteric, or zwitterionic, nature means its aqueous solubility is highly dependent on pH, often exhibiting a characteristic "U-shaped" curve with minimum solubility at its isoelectric point (pI).[1][2][3][4] This document outlines systematic troubleshooting approaches and foundational strategies to overcome these intrinsic solubility limitations.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues. Each answer provides a diagnostic approach and actionable solutions.

Q1: My compound, initially dissolved in an organic solvent like DMSO, crashes out of solution when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Root Cause Analysis: This common phenomenon, known as precipitation upon dilution, occurs because the high concentration of the organic stock solution is diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower. For an amphoteric compound like this, the final pH of the buffer is the most critical factor. If the buffer pH is close to the compound's isoelectric point (pI), where the net charge is zero, its solubility will be at its minimum, leading to precipitation.[2][3][5]

Immediate Solutions & Mitigation Strategy:

  • pH Adjustment: The most direct approach is to adjust the pH of your final aqueous solution to be at least 1.5-2 units away from the compound's pI.

    • To Solubilize as a Carboxylate Salt (Anion): Adjust the buffer pH to be basic (e.g., pH 7.5 to 9.0). This deprotonates the carboxylic acid, forming a negatively charged, more polar species.

    • To Solubilize as an Amine Salt (Cation): Adjust the buffer pH to be acidic (e.g., pH 3.0 to 5.0). This protonates the piperidine nitrogen, forming a positively charged, more polar species.

  • Incorporate Co-solvents: If pH adjustment alone is insufficient or incompatible with your assay, include a pharmaceutically acceptable co-solvent in your final aqueous buffer.[6][7][8]

    • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol can be used.[9][10][11]

    • Recommended Starting Concentrations: Begin with 5-10% (v/v) of the co-solvent in the final buffer and increase as needed, while ensuring compatibility with your experimental system (e.g., cell viability, enzyme activity).

  • Reduce Stock Concentration: If possible, lower the concentration of your initial DMSO stock. This reduces the degree of supersaturation upon dilution, giving the compound a better chance to remain in solution.

Q2: I'm struggling to achieve a high enough concentration for my in vitro toxicology screens and require a formulation above 1 mg/mL. What strategies are most effective?

Strategy Overview: Reaching higher concentrations for pre-clinical studies often requires more advanced formulation techniques beyond simple pH adjustment. The primary strategies to consider are complexation with cyclodextrins or the formation of a stable, amorphous solid dispersion.

Recommended Approaches:

  • Strategy 1: Complexation with Cyclodextrins

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] The non-polar benzoxazole portion of your molecule can form an inclusion complex within this cavity, effectively shielding it from the aqueous environment and dramatically increasing apparent solubility.[15][16]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative with high aqueous solubility.[16]

    • Experimental Protocol: See the detailed protocol in Part 2, FAQ 3.

  • Strategy 2: Salt Formation

    • Mechanism: Creating a stable salt of the compound is a highly effective and common method to improve both solubility and dissolution rate.[17][18][19][20] By reacting the acidic or basic functional group with a suitable counter-ion, you form a new molecular entity with different, and often superior, physicochemical properties.[21][22][23]

    • For this Molecule:

      • Base Salt (e.g., Sodium Salt): Reacting the carboxylic acid with a base like sodium hydroxide will form the sodium carboxylate salt, which will have significantly higher solubility in neutral to basic media.

      • Acid Salt (e.g., HCl Salt): Reacting the piperidine nitrogen with an acid like hydrochloric acid will form the hydrochloride salt, which will be more soluble in acidic to neutral media.

    • Consideration: Salt screening is an essential step to identify the most stable and soluble salt form.

  • Strategy 3: Amorphous Solid Dispersions (ASDs)

    • Mechanism: An ASD involves dispersing the drug in its high-energy, amorphous state within a polymer matrix.[24][25][26] This prevents the molecule from arranging into a stable, low-solubility crystal lattice, thereby increasing its apparent solubility and dissolution rate.[27][28]

    • Common Polymers: PVP/VA, HPMC-AS, Soluplus®.

    • Preparation Methods: Spray drying or hot-melt extrusion are scalable manufacturing processes used to create ASDs.[25][26] This is an advanced technique typically reserved for later-stage development.

Part 2: Frequently Asked Questions (Concept-Oriented Q&A)

Q1: What are the key structural features of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid that dictate its solubility?

This molecule's solubility is governed by a balance of polar (hydrophilic) and non-polar (hydrophobic) functional groups.

  • Hydrophilic (Water-Soluble) Groups:

    • Carboxylic Acid (-COOH): This is a weakly acidic group. At pH values above its pKa, it deprotonates to the highly polar carboxylate anion (-COO⁻), which readily interacts with water.

    • Tertiary Amine (in Piperidine Ring): This is a weakly basic group. At pH values below its pKa, it protonates to the polar ammonium cation (>NH⁺-), enhancing water solubility.

  • Hydrophobic (Water-Insoluble) Groups:

    • Benzoxazole Ring System: This fused aromatic structure is large, rigid, and non-polar, making it the primary contributor to the molecule's low intrinsic solubility.

    • Piperidine and Alkyl Linker: The hydrocarbon backbone is also non-polar in nature.

The presence of both acidic and basic groups makes this an amphoteric molecule . Its net charge, and therefore its solubility, is a direct function of pH. At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where positive and negative charges coexist but the net charge is zero, leading to minimal aqueous solubility.[2][3][29]

Diagram 1: Conceptual pH-Solubility Profile This diagram illustrates the typical U-shaped solubility curve for an amphoteric compound. Solubility is highest at low and high pH values and lowest at the isoelectric point (pI).

G cluster_0 pH-Solubility Relationship Low_pH Low pH (e.g., pH < 4) Predominantly Cationic Form (High Solubility) pI Isoelectric Point (pI) Predominantly Zwitterionic Form (MINIMUM SOLUBILITY) Low_pH->pI Increasing pH High_pH High pH (e.g., pH > 8) Predominantly Anionic Form (High Solubility) pI->High_pH Increasing pH

Caption: Conceptual pH-solubility profile for an amphoteric molecule.

Q2: How do I experimentally determine the pH-solubility profile for this compound?

Determining the pH-solubility profile is a critical first step in any formulation development plan. A shake-flask method is standard.

Experimental Protocol: Equilibrium pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, phosphate buffers for pH 3-8, borate buffers for pH 9-10).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: Measure the final pH of each saturated solution to confirm the equilibrium pH.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final equilibrium pH on the x-axis to generate the profile.

Q3: What are the pros and cons of the most common solubilization strategies for this molecule?

Choosing the right strategy depends on the intended application, required concentration, and development stage.

Table 1: Comparison of Solubilization Strategies

StrategyProsConsBest For
pH Adjustment Simple, cost-effective, and rapid to implement.[23][30]May not be compatible with physiological conditions or assay requirements. Risk of precipitation if pH shifts.Initial in vitro screening, establishing baseline properties.
Co-solvents Easy to prepare formulations. Effective for moderate solubility enhancement.[31][32][33]Potential for toxicity or unwanted biological effects at high concentrations. Risk of precipitation upon dilution.[9]In vitro assays, early-stage in vivo PK studies (e.g., intravenous).
Cyclodextrins Significant solubility enhancement.[12][13] Low toxicity (especially HP-β-CD). Can improve stability.[14]Can be expensive. May alter drug-target binding kinetics in some assays. Saturation of complexation effect at high concentrations.High-concentration formulations for in vitro and in vivo studies.
Salt Formation Dramatically improves solubility and dissolution.[17][18] Well-established regulatory pathway. Can improve stability and manufacturability.[20]Requires an ionizable group on the drug. Salt can be hygroscopic or convert back to the less soluble free form.Development of solid oral dosage forms (tablets, capsules).

Diagram 2: Decision Workflow for Solubility Enhancement This flowchart provides a logical pathway for selecting an appropriate solubilization strategy based on experimental needs.

G start Start: Poorly Soluble Compound q1 What is the target concentration? start->q1 low_conc Low (<100 µM) for initial screening q1->low_conc Low high_conc High (>1 mg/mL) for in vivo / tox q1->high_conc High sol_1 Use Co-solvent (e.g., 1-5% DMSO) or pH Adjustment low_conc->sol_1 q2 Is pH modification compatible with the system? high_conc->q2 end Optimized Formulation sol_1->end sol_2 Determine pH-Solubility Profile. Formulate at pH > pI+2 or pH < pI-2. q2->sol_2 Yes sol_3 Screen Cyclodextrins (e.g., HP-β-CD) q2->sol_3 No ph_ok Yes ph_no No q3 Is this for a solid oral dosage form? sol_2->q3 sol_3->q3 sol_4 Perform Salt Screening & consider Amorphous Solid Dispersions (ASDs) q3->sol_4 Yes q3->end No oral_yes Yes oral_no No sol_4->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Crini, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Crini, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Lian, R., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • Popa, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Co-solvent: Significance and symbolism. Synonyms.com. [Link]

  • Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732. [Link]

  • Isoelectric point. Wikipedia. [Link]

  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. MetwareBio. [Link]

  • Zwitterion and PH Dependent Solubilty. Scribd. [Link]

  • What Is the Significance of Determining a Protein's Isoelectric Point. MtoZ Biolabs. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Formulation and Process Interventions. ResearchGate. [Link]

  • Physicochemical properties like solubility, pH, isoelectric point... ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Methods to boost solubility. IJSDR. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • Zwitterions can be predominant in membrane penetration of drugs: experimental proof. Semantic Scholar. [Link]

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Optimization

Technical Support Center: Ensuring the Stability of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in Solution

Welcome to the dedicated technical support center for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Understanding the Molecule: A Foundation for Stability

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a complex heterocyclic molecule featuring three key structural components: a methoxy-substituted benzoxazole ring, a piperidine ring, and an acetic acid moiety. The stability of the entire molecule is intrinsically linked to the individual stabilities of these components and their potential interactions.

The primary points of vulnerability in the structure are the benzoxazole and piperidine rings. The benzoxazole ring, an aromatic heterocyclic system, is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which can lead to ring-opening. The piperidine ring, a saturated heterocycle, is basic in nature and its stability can be compromised in oxidizing environments and through prolonged exposure to moisture. The presence of the acetic acid group introduces the possibility of intramolecular catalysis, potentially influencing the degradation pathways of the entire molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my stock solution of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid over time. What could be the cause?

A1: A decrease in concentration is likely due to chemical degradation. The primary suspects are hydrolysis of the benzoxazole ring and, to a lesser extent, potential oxidation of the piperidine ring. The rate of degradation is often influenced by the solvent, pH, temperature, and light exposure. For instance, aqueous solutions, especially at non-neutral pH, can promote hydrolysis of the benzoxazole moiety[1].

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Benzoxazole derivatives can be susceptible to photodegradation[2].

  • Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical. While aqueous buffers are often necessary for biological assays, they can promote hydrolysis. For initial stock solutions, consider using anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents will significantly slow down hydrolytic degradation. Subsequent dilutions into aqueous media should be done immediately before the experiment.

Q4: How does pH affect the stability of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid?

A4: The pH of aqueous solutions can have a profound impact on the stability of this compound.

  • Acidic Conditions (low pH): Acidic environments can catalyze the hydrolysis of the benzoxazole ring, leading to ring cleavage[1].

  • Basic Conditions (high pH): Basic conditions can also promote hydrolysis of the benzoxazole ring.

  • Neutral Conditions (pH ~7): While more stable than in acidic or basic conditions, gradual hydrolysis can still occur in neutral aqueous solutions over time. The piperidine nitrogen is basic and will be protonated at acidic pH, which can affect solubility and potentially stability[3][4].

The acetic acid moiety has a pKa in the acidic range, and its ionization state will also be pH-dependent, which can influence the overall solubility and stability of the molecule.

Troubleshooting Guide: Addressing Degradation in Your Experiments

This guide provides a structured approach to identifying and resolving common issues related to the degradation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in biological assays. Degradation of the compound in the assay medium, leading to variable active concentrations.1. Prepare fresh dilutions: Prepare working solutions from a fresh DMSO stock immediately before each experiment. 2. Assess stability in assay buffer: Perform a time-course experiment to determine the stability of the compound in your specific assay buffer at the experimental temperature. Analyze samples at different time points using a validated analytical method like HPLC-UV. 3. pH control: Ensure the pH of your assay buffer is optimal for compound stability, ideally close to neutral if compatible with the assay.
Appearance of new peaks in HPLC chromatograms of stored solutions. Formation of degradation products.1. Characterize the degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in a mass increase corresponding to the addition of a water molecule). 2. Implement stricter storage conditions: Store stock solutions at -80°C and protect from light. Prepare smaller aliquots to avoid repeated freeze-thaw cycles. 3. Perform forced degradation studies: To proactively identify potential degradants, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, and light)[1]. This will help in developing a stability-indicating analytical method.
Loss of compound potency in cell-based assays over the duration of the experiment. Degradation in the cell culture medium.1. Time-dependent dosing: If the compound is found to be unstable in the culture medium, consider replenishing the compound at regular intervals during long-term assays. 2. Formulation strategies: For in vivo studies or long-term in vitro experiments, consider formulation strategies such as encapsulation or the use of stabilizing excipients.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility, which can be exacerbated by pH shifts or temperature changes.1. Optimize co-solvent concentration: If using a co-solvent like DMSO, ensure the final concentration is sufficient to maintain solubility but does not interfere with the assay. 2. pH adjustment: The compound has both a basic nitrogen and an acidic carboxylic acid group. Carefully adjusting the pH of the buffer can significantly impact solubility. Create a pH-solubility profile to determine the optimal pH range. 3. Use of solubilizing agents: Consider the use of cyclodextrins or other solubilizing agents if compatible with your experimental system.

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathway

The primary degradation pathway for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in aqueous solution is likely the hydrolysis of the benzoxazole ring.

Compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid Intermediate Unstable Hemiaminal Intermediate Compound->Intermediate H₂O (Acid or Base Catalyzed) Product Ring-Opened Hydrolysis Product (2-amino-4-methoxyphenol derivative) Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation of the benzoxazole ring.

Experimental Workflow for Stability Assessment

A systematic approach is essential for evaluating the stability of the compound in your specific experimental context.

cluster_prep Sample Preparation cluster_stress Incubation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions in relevant media (e.g., buffer, cell culture medium) Incubate Incubate at desired temperature and time points Prep->Incubate Analyze Analyze samples by a validated stability-indicating HPLC method Incubate->Analyze Evaluate Determine % remaining of parent compound and identify degradation products Analyze->Evaluate

Caption: Workflow for conducting a solution stability study.

Protocols for Enhanced Stability

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Use anhydrous, high-purity DMSO as the solvent.

  • Weighing: Accurately weigh the desired amount of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots in amber vials at -80°C.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method[1].

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to a third aliquot.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking time points at regular intervals.

  • Neutralization (for acid and base samples): Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent compound peak.

Summary of Key Stability Factors and Recommendations

Factor Risk of Degradation Recommendation
pH High in acidic and basic aqueous solutionsMaintain pH as close to neutral as possible.
Solvent High in aqueous/protic solventsUse anhydrous aprotic solvents (e.g., DMSO) for stock solutions.
Temperature High at elevated temperaturesStore solutions at low temperatures (-20°C to -80°C).
Light Moderate to HighProtect solutions from light using amber vials or foil.
Oxygen ModerateFor long-term storage or sensitive applications, use an inert atmosphere.

By understanding the inherent chemical properties of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and implementing the strategies outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the accuracy and reliability of their experimental results.

References

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. [Link]

  • What is the stability of piperidine? (2023). BIOSYNCE. [Link]

  • Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. (2018). ACS Publications. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. [Link]

  • Forced Degradation – A Review. (2022). BJSTR. [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2019). ResearchGate. [Link]

  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • synthesis of 2-substituted-benzoxazoles a. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2018). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Analytical Methods. (n.d.). OPUS at UTS. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (OC000459/Timapiprant)

Welcome to the technical support guide for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, also known as OC000459 or Timapiprant. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, also known as OC000459 or Timapiprant. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the experimental use of this compound. Our goal is to ensure the scientific integrity and success of your experiments by providing not just protocols, but the rationale behind them.

Introduction to OC000459 (Timapiprant)

OC000459 is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2).[1] The CRTH2 receptor is a G-protein-coupled receptor that is selectively expressed on Th2 lymphocytes, eosinophils, and basophils.[2][3] Its natural ligand, prostaglandin D2 (PGD2), is a key mediator in allergic inflammation. By blocking the PGD2/CRTH2 signaling pathway, OC000459 inhibits the recruitment and activation of these key inflammatory cells.[1][2]

This compound has been investigated for its therapeutic potential in various allergic and inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4][5][6] Its high selectivity is a key feature, with studies showing no significant inhibitory activity on a wide range of other receptors and enzymes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of OC000459?

A1: OC000459 is a competitive antagonist of the CRTH2 receptor. It potently displaces [3H] PGD2 from human and rat recombinant DP2 receptors, as well as the native human DP2 receptor.[1] This antagonism prevents PGD2-mediated activation of Th2 cells, eosinophils, and basophils, thereby inhibiting downstream inflammatory responses such as cell migration (chemotaxis), cytokine production, and eosinophil activation.[1][2]

Q2: How selective is OC000459? Is there evidence of off-target effects?

A2: OC000459 is a highly selective CRTH2 antagonist. One comprehensive study reported that it had no significant inhibitory activity on a panel of 69 other receptors and 19 enzymes, including cyclooxygenase 1 (COX1) and COX2.[2] This high degree of selectivity is a significant advantage, as it minimizes the potential for confounding results due to off-target binding. However, it is always good practice in research to include appropriate controls to empirically validate that the observed effects are mediated through CRTH2 antagonism in your specific experimental system.

Q3: What are the recommended in vitro concentrations to use?

A3: The effective concentration of OC000459 in vitro will depend on the specific cell type and assay. Based on published data, concentrations in the range of 10 nM to 1 µM are typically effective. For example, in studies with human Th2 lymphocytes, OC000459 inhibited chemotaxis and cytokine production with IC50 values of 28 nM and 19 nM, respectively.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: What are the recommended in vivo dosages?

A4: In vivo dosages of OC000459 will vary depending on the animal model and the route of administration. In a rat model of eosinophilia, an oral dose with an ED50 of 0.04 mg/kg was effective.[1][2] In a guinea pig model of airway eosinophilia, the ED50 was 0.01 mg/kg.[1][2] For clinical studies in humans with asthma and allergic rhinitis, oral doses of 25 mg once daily and 200 mg twice daily have been used.[5][7] As with any in vivo study, it is crucial to perform dose-ranging studies to determine the optimal dose for your specific model and experimental endpoint.

Q5: What is the recommended solvent for preparing stock solutions?

A5: For in vitro experiments, OC000459 can be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution. For in vivo studies, the formulation will depend on the route of administration. It is important to consult the manufacturer's instructions for the specific formulation and to ensure that the final concentration of the solvent is compatible with your experimental system and does not cause toxicity.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
No inhibition of eosinophil migration in a chemotaxis assay. 1. Suboptimal concentration of OC000459: The concentration used may be too low for the specific cell type or assay conditions. 2. Inactive compound: The compound may have degraded due to improper storage. 3. PGD2-independent migration: The chemoattractant used may be acting through a different receptor.1. Perform a dose-response curve with OC000459 to determine the IC50 in your assay. 2. Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. 3. Use PGD2 as the chemoattractant. As a negative control, use a chemoattractant that does not act through CRTH2, such as eotaxin or C5a, to demonstrate the specificity of OC000459's effect.[2]
Variability in results between experiments. 1. Inconsistent cell passage number: The expression of CRTH2 can vary with cell passage number. 2. Variability in PGD2 activity: PGD2 can be unstable. 3. Inconsistent incubation times: The timing of compound addition and stimulation can be critical.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Prepare fresh PGD2 solutions for each experiment from a reliable source. 3. Standardize all incubation times and experimental procedures.
Unexpected cell toxicity. 1. High concentration of DMSO: The final concentration of the solvent may be toxic to the cells. 2. Compound precipitation: At high concentrations, the compound may precipitate out of solution.1. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control with the same concentration of DMSO. 2. Visually inspect the culture medium for any signs of precipitation. If observed, reduce the final concentration of OC000459.
Inconsistent in vivo efficacy. 1. Poor oral bioavailability in the chosen animal model: The formulation may not be optimal for absorption. 2. Rapid metabolism of the compound: The dosing regimen may not be frequent enough to maintain therapeutic concentrations. 3. Model-specific differences: The role of the PGD2/CRTH2 pathway may be less prominent in the chosen disease model.1. Consult literature for appropriate vehicle formulations for oral gavage in your animal model. 2. Perform pharmacokinetic studies to determine the half-life of OC000459 in your model and adjust the dosing frequency accordingly. 3. Confirm the expression of CRTH2 in the relevant tissues of your animal model.

Experimental Protocols & Workflows

Protocol 1: In Vitro Eosinophil Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of OC000459 on PGD2-induced eosinophil migration.

Materials:

  • Isolated human eosinophils

  • RPMI 1640 medium with 0.1% BSA

  • PGD2

  • OC000459

  • Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size filter

Procedure:

  • Prepare a stock solution of OC000459 in DMSO.

  • Prepare serial dilutions of OC000459 in RPMI 1640/0.1% BSA. The final DMSO concentration should be ≤ 0.1%.

  • Resuspend isolated eosinophils in RPMI 1640/0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the eosinophils with various concentrations of OC000459 or vehicle (DMSO) for 30 minutes at 37°C.

  • Add PGD2 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.

  • Add the pre-incubated eosinophils to the upper wells of the chamber.

  • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the filter and stain with a suitable dye (e.g., Giemsa).

  • Count the number of migrated cells in several high-power fields for each condition.

  • Calculate the percentage of inhibition of migration for each concentration of OC000459 compared to the vehicle control.

Workflow for Investigating On-Target Effects

OnTargetWorkflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation A Hypothesis: OC000459 inhibits PGD2-mediated cellular responses B Experiment: Dose-response of OC000459 in a chemotaxis assay (Protocol 1) A->B C Positive Control: PGD2-induced migration B->C D Negative Control: Migration induced by a non-CRTH2 agonist (e.g., eotaxin) B->D E Data Analysis: Calculate IC50 C->E D->E F Hypothesis: OC000459 reduces eosinophilic inflammation in an allergic disease model E->F Proceed if IC50 is in the expected range G Experiment: Administer OC000459 to an animal model of asthma or allergic rhinitis H Readout: Measure eosinophil counts in BAL fluid or nasal lavage G->H I Control Groups: Vehicle-treated and naïve animals G->I J Conclusion: Observed effects are CRTH2-mediated H->J I->J PGD2_CRTH2_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds and Activates G_Protein Gαi/o Activation CRTH2->G_Protein OC000459 OC000459 (Timapiprant) OC000459->CRTH2 Blocks Binding Calcium ↑ Intracellular Ca2+ G_Protein->Calcium Kinases Activation of kinases (e.g., ERK, Akt) G_Protein->Kinases Chemotaxis Chemotaxis Calcium->Chemotaxis Activation Cell Activation (e.g., degranulation) Calcium->Activation Cytokine Cytokine Production Kinases->Cytokine

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Optimization

Technical Support Center: Minimizing Cytotoxicity of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The development of novel therapeutic agents, such as the benzoxazole derivative [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents, such as the benzoxazole derivative [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (referred to herein as "Compound X"), is a complex process. A primary challenge is managing in vitro cytotoxicity to differentiate between desired on-target effects and unwanted off-target toxicity. This guide provides a comprehensive framework for troubleshooting and minimizing the cytotoxic effects of Compound X and related novel small molecules during your experiments. It is designed to help you identify the root causes of unexpected cell death, optimize your assay conditions, and ensure the integrity of your results.

PART 1: Troubleshooting Guide for Unexpected Cytotoxicity

This section addresses specific issues you may encounter, providing potential causes and actionable, step-by-step protocols to resolve them.

Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Data

You observe significant differences in IC50 values or percent viability between replicate wells or across separate experiments.

Potential Causes:

  • Poor Compound Solubility: The compound precipitates in the culture medium, leading to inconsistent concentrations and direct physical stress on cells.[1]

  • Compound Instability: The compound degrades over the course of the experiment, and its degradation products may have different levels of toxicity.[2]

  • Inconsistent Cell Health or Seeding Density: Variations in cell passage number, confluency, or the number of cells initially seeded can significantly alter their response to a cytotoxic agent.[3]

  • "Edge Effects" in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, concentrating the compound and affecting cell growth.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting data variability.

Experimental Protocols:

Protocol 1.1: Turbidimetric Solubility Assay

Objective: To determine the kinetic solubility of Compound X in your specific cell culture medium.[5]

Materials:

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free and serum-containing)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at >500 nm

Procedure:

  • Prepare serial dilutions of your compound stock in DMSO.

  • Add the DMSO-compound solutions to the cell culture medium in the 96-well plate. The final DMSO concentration should match your assay conditions (typically ≤0.5%).[2]

  • Mix and incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).

  • Measure the turbidity (light scattering) by reading the absorbance at a wavelength where the compound itself does not absorb (e.g., 650 nm).[1]

  • The concentration at which a significant increase in absorbance is detected above the baseline indicates the limit of solubility. Data from cytotoxicity assays should only be considered reliable below this concentration.[1]

Protocol 1.2: Compound Stability Assessment via HPLC-MS

Objective: To determine if Compound X degrades in culture medium over time.

Materials:

  • Compound X

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system

Procedure:

  • Spike Compound X into the cell culture medium at a relevant concentration.

  • Take an aliquot at Time 0.

  • Incubate the remaining solution at 37°C.

  • Take aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Analyze all aliquots by HPLC-MS to quantify the amount of the parent compound remaining and identify any major degradation peaks.

  • A significant decrease in the parent compound's peak area over time indicates instability.

Protocol 1.3: Standardizing Experimental Parameters

Objective: To minimize variability introduced by procedural inconsistencies.

Checklist:

  • Cell Passage: Use cells within a consistent, narrow range of passage numbers.

  • Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.[6]

  • Reagent Preparation: Prepare fresh dilutions of the compound for each experiment from a validated stock solution.[3]

  • Incubation Times: Ensure all incubation steps (cell seeding, compound treatment, assay reagent addition) are precisely timed and consistent across all plates and experiments.[3]

  • Plate Layout: To mitigate "edge effects," avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or medium to maintain humidity.[4]

Issue 2: High Cytotoxicity at Low Concentrations Across All Cell Lines

Compound X shows potent cytotoxicity even in cell lines that do not express the intended target, suggesting a general, off-target mechanism.

Potential Causes:

  • Non-specific Membrane Disruption: The physicochemical properties of the compound may cause it to interfere with cell membrane integrity.

  • Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, a common off-target effect.

  • Inhibition of Housekeeping Proteins: The compound could be inhibiting enzymes or proteins essential for basic cell survival.

  • Reactive Metabolite Formation: Cells may metabolize the compound into a more toxic species.

Diagnostic Workflow:

Caption: Workflow for diagnosing off-target cytotoxicity.

Experimental Protocols:

Protocol 2.1: LDH Release Assay for Membrane Integrity

Objective: To measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of necrosis or membrane disruption.

Materials:

  • Cells treated with Compound X

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Culture cells in a 96-well plate and treat with a range of concentrations of Compound X for the desired time.

  • Include controls: untreated cells (spontaneous release) and cells treated with lysis buffer (maximum release).[7]

  • After incubation, carefully collect an aliquot of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Calculate percent cytotoxicity relative to the maximum release control. A rapid, dose-dependent increase in LDH suggests direct membrane damage.

Protocol 2.2: JC-1 Staining for Mitochondrial Membrane Potential**

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells treated with Compound X

  • JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with Compound X for the desired time.

  • Incubate the cells with the JC-1 dye according to the manufacturer's protocol.

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

  • Measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and suggests mitochondrial toxicity.

Protocol 2.3: In Silico Off-Target Prediction and Counter-Screening

Objective: To computationally predict and then experimentally validate potential off-target interactions.

Procedure:

  • Prediction: Use computational tools and databases (e.g., ChEMBL, HitPick, SwissTargetPrediction) to predict potential off-target proteins based on the chemical structure of Compound X. These tools compare the compound's structure to known ligands for a wide range of biological targets.[8]

  • Counter-Screening: Based on the predictions, select a panel of cell-based or biochemical assays to test for activity against high-probability off-targets. For example, if the compound is predicted to inhibit a common kinase, perform a kinase inhibition assay.[9]

  • Validation: Positive hits in the counter-screen can confirm off-target mechanisms that contribute to the observed cytotoxicity.

PART 2: Frequently Asked Questions (FAQs)

Q1: How can I distinguish between apoptosis and necrosis induced by Compound X?

A1: Differentiating these cell death pathways is crucial, as apoptosis is a controlled process while necrosis is uncontrolled and inflammatory.[10] A multi-parametric approach is recommended:

  • Morphology: Use microscopy to look for characteristic changes. Apoptotic cells typically show shrinkage and membrane blebbing, whereas necrotic cells swell and rupture.[11]

  • Annexin V / Propidium Iodide (PI) Staining: This is a standard flow cytometry method.[12]

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner enzymes like caspase-3 and caspase-7, which are hallmarks of apoptosis.[13] A lack of caspase activation in dying cells points towards necrosis.[14]

Q2: My compound is cytotoxic, but is it possible it's just stopping cell growth (cytostatic)?

A2: Yes, and it's important to distinguish between the two. A cytotoxic effect kills cells, while a cytostatic effect only prevents them from dividing.[2]

  • Cell Counting: Perform a time-course experiment (e.g., at 24, 48, and 72 hours). A cytotoxic compound will cause the total number of viable cells to decrease over time compared to the starting number. A cytostatic compound will cause the cell number to plateau, while the untreated control cells continue to proliferate.[2]

  • Washout Experiment: Treat cells with the compound for 24 hours, then wash it out and replace with fresh medium. If the effect was cytostatic, cells may resume proliferation. If it was cytotoxic, they will not recover.

Q3: What is the impact of serum concentration on my compound's activity?

A3: Serum contains proteins like albumin that can bind to small molecules, reducing the free concentration of your compound available to interact with cells. This can lead to an apparent decrease in potency (higher IC50 value).

  • Recommendation: If you observe a significant shift in potency between low-serum and high-serum media, it suggests high plasma protein binding. It is crucial to determine the compound's activity under consistent and physiologically relevant serum conditions. You may also consider performing a dedicated plasma protein binding assay.

Q4: How should I select and use a vehicle control?

A4: The vehicle control is critical for ensuring that any observed cytotoxicity is due to your compound and not the solvent used to dissolve it.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent.

  • Final Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, as higher concentrations can be toxic to many cell lines.[2][3]

  • Proper Control: Every plate must include wells containing cells treated with the vehicle (e.g., medium with 0.5% DMSO) at the same final concentration used for the compound-treated wells. This is your "0% effect" control for data normalization.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Distinguishing Apoptosis and Necrosis: Application Notes and Protocols. Benchchem.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Strategies to mitigate off-target effects in CRISPR/Cas gene editing. Consensus.
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Benchchem.
  • A quantitative real-time approach for discriminating apoptosis and necrosis. PMC - NIH.
  • Distinguishing between apoptosis and necrosis using a capacitance sensor. ResearchGate.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • What is the difference between necrosis and apoptosis? Proteintech Group.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.
  • A Comparative Guide to the In Vitro Efficacy of Benzoxazole-2-thiol Derivatives. Benchchem.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC - PubMed Central.
  • Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. ResearchGate.
  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS.
  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.
  • 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. PubMed.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. PubMed.
  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

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Troubleshooting

Technical Support Center: Strategies to Enhance the Bioavailability of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]aceti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (hereafter referred to as "the compound"). This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you diagnose and overcome challenges related to its oral bioavailability. Our approach is rooted in mechanistic understanding, providing not just protocols, but the scientific rationale behind them.

Introduction: Understanding the Molecule

Before troubleshooting, it is critical to analyze the structure of the compound to anticipate potential challenges.

  • Carboxylic Acid Moiety: This group is ionizable. At physiological pH, it will exist predominantly in its anionic (deprotonated) state. While this can aid solubility in some conditions, the negative charge can significantly hinder passive diffusion across the lipophilic intestinal membrane, a common cause of poor permeability.[1]

  • Benzoxazole and Methoxy Groups: The core benzoxazole structure is relatively lipophilic. However, both it and the methoxy group are common sites for Phase I metabolism by Cytochrome P450 (CYP) enzymes in the liver and gut wall.[2][3][4] O-demethylation is a frequent metabolic pathway.[5]

  • Overall Structure: The combination of these features suggests the compound may face challenges with solubility, permeability, and/or first-pass metabolism, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II, III, or IV agent.

This guide will walk you through a systematic process to identify and address these potential barriers.

Logical Troubleshooting Workflow

This diagram illustrates the systematic approach to diagnosing and solving bioavailability issues with the compound.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Evaluation Start Low In Vivo Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Membrane Permeability (e.g., PAMPA, Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (Microsomes, S9) Start->Metabolism Sol_Strat Solubility-Enhancing Formulations Solubility->Sol_Strat If Solubility is <100 µg/mL Perm_Strat Permeability-Enhancing Prodrugs Permeability->Perm_Strat If Papp < 1 x 10⁻⁶ cm/s Met_Strat Structural Modification (Metabolic Blocking) Metabolism->Met_Strat If t½ < 30 min Formulate Develop Formulations: - Nanosuspension - Solid Dispersion Sol_Strat->Formulate Synthesize Synthesize & Test Ester Prodrugs Perm_Strat->Synthesize Redesign Medicinal Chemistry Campaign Met_Strat->Redesign ReEvaluate Re-evaluate In Vivo Pharmacokinetics Formulate->ReEvaluate Synthesize->ReEvaluate Redesign->ReEvaluate G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Selection & In Vivo Testing Design Design Ester Series (e.g., Methyl, Ethyl, Pivoxil) Synthesis Synthesize Prodrugs Design->Synthesis Perm Assess Permeability (Caco-2 Assay) Synthesis->Perm Stab Assess Chemical Stability (pH 1.2, 6.8) Synthesis->Stab Conv Assess Enzymatic Conversion (Plasma, Liver S9) Synthesis->Conv Select Select Candidate (High Permeability & Efficient Conversion) Perm->Select Conv->Select PK Conduct Oral PK Study in Rodents Select->PK

Caption: Workflow for developing and testing an ester prodrug.

This assay not only measures permeability but can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). [6]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Initiation:

    • A-to-B: Add the compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood).

    • B-to-A: Add the compound to the basolateral side and measure its appearance on the apical side.

  • Sampling: Take samples from the receiver chamber at set time points (e.g., 30, 60, 90, 120 min).

  • Analysis: Quantify the compound concentration in all samples by LC-MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

Data Interpretation:

  • Papp (A-to-B): Indicates the rate of absorption.

  • Efflux Ratio (ER): Calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 strongly suggests the compound is a substrate for efflux transporters, which actively pump it out of the cell. [7][8][9]

Q4: My metabolic stability assay shows the compound is rapidly degraded. What does this mean and how can I address it?

Answer: Rapid degradation in a liver microsome or S9 stability assay indicates a high susceptibility to first-pass metabolism. This means that after absorption from the gut, a significant fraction of the compound is metabolized and cleared by the liver before it can reach systemic circulation. The methoxy group and benzoxazole ring are likely metabolic "hotspots."

  • Inhibition Studies (for research): Co-administering the compound with a known inhibitor of major CYP enzymes (like ketoconazole for CYP3A4) can confirm the involvement of that specific enzyme. [2]Note: This is a research tool, not a therapeutic strategy.

  • Medicinal Chemistry Redesign: This is the most robust long-term solution. The goal is to make small structural modifications to block the sites of metabolism without losing pharmacological activity.

    • Example: Replace the metabolically liable methoxy (-OCH₃) group with a more stable group like a fluoro (-F) or trifluoromethyl (-CF₃) group. This is a common "metabolic blocking" strategy in drug design.

  • Prodrugs to Alter Metabolism: In some cases, a prodrug can alter the metabolic profile, protecting a vulnerable site until after absorption. [] By systematically investigating solubility, permeability, and metabolism, you can pinpoint the specific cause of low bioavailability and select the most appropriate and resource-efficient strategy to solve the problem.

References

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  • Bromidge SM, et al. 5-Chloro-N-(4-methoxy-3-piperazin-1-yl- phenyl)-3-methyl-2-benzothiophenesulfon- Amide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. J Med Chem. 1999;42(2):202-5. Available from: [Link]

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  • Zhang W, et al. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metab Dispos. 2002;30(3):314-8. Available from: [Link]

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  • PubChem. 2-[5-methoxy-2-methyl-1-(4-methylbenzoyl)indol-3-yl]acetic Acid. Available from: [Link]

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  • Bautista-Aguilera, Ó. M., et al. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Available from: [Link]

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  • Salmaso, S., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Available from: [Link]

  • Mohammed, A. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. 2022;27(4):1305. Available from: [Link]

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  • PubChem. 2-[5-fluoro-2-methyl-1-[4-[[(2S)-4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl]methoxy]benzoyl]indol-3-yl]acetic acid. Available from: [Link]

  • PubMed. Intestinal efflux transporters and drug absorption. Available from: [Link]

  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available from: [Link]

  • Jakobson, Z., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicol Appl Pharmacol. 2018;343:45-53. Available from: [Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Welcome to the technical support center for the purification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This guide, designed for researchers, scientists, and drug development professionals, provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guide

This section addresses common issues encountered during the purification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, from column chromatography to final crystallization.

Low Yield After Column Chromatography

Problem: Significant loss of product is observed after purification by silica gel column chromatography.

Possible Causes and Solutions:

  • Compound Adsorption to Silica Gel: The basic nitrogen of the piperidine ring and the carboxylic acid moiety can lead to strong interactions with the acidic silica gel, causing tailing and irreversible adsorption.

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica, reducing tailing and improving recovery.

    • Solution 2: Use of Alternative Stationary Phases: Consider using neutral or basic alumina, or a reversed-phase C18 silica gel for purification. For reversed-phase chromatography, a mobile phase of acetonitrile/water or methanol/water with a pH modifier like formic acid or acetic acid is a good starting point.

  • Improper Solvent System: An inappropriate mobile phase can lead to poor separation from impurities or streaking of the product on the column.

    • Solution: Systematic Solvent Screening: Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[1][2] Gradually increasing the polarity should move your compound of interest to an Rf value of 0.2-0.4 for optimal separation.

Difficulty in Crystallization

Problem: The purified compound fails to crystallize from the chosen solvent system, or oils out.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution 1: Re-purification: If crystallization fails repeatedly, consider re-purifying the compound using a different chromatographic technique (e.g., preparative HPLC) to remove persistent impurities.[3]

    • Solution 2: Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating it with activated charcoal can remove colored and other minor impurities that may hinder crystallization.[4]

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating.

    • Solution: Solvent System Screening: A systematic approach to finding a suitable crystallization solvent is crucial. Piperidine derivatives have been successfully crystallized from ethanol.[5][6] A good general strategy is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

Solvent System Examples for Crystallization Screening
Dichloromethane/Hexane
Ethyl Acetate/Petroleum Ether
Methanol/Water
Acetone/Water
Ethanol
  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystallization to occur.

    • Solution: Slow Evaporation: If the compound is stable, slow evaporation of the solvent from a loosely covered vial can gradually increase the concentration and promote the growth of high-quality crystals.

Presence of Persistent Impurities

Problem: Analytical data (e.g., NMR, LC-MS) of the final product shows the presence of unreacted starting materials or side-products.

Common Synthesis Impurities and Their Removal:

  • Unreacted o-aminophenol derivative: This impurity is polar and can often be removed by an aqueous wash of the organic layer with a dilute acid (e.g., 1M HCl) during workup, followed by column chromatography.

  • Unreacted piperidine acetic acid derivative: This can be removed by an aqueous wash with a dilute base (e.g., saturated sodium bicarbonate solution) during the workup.[7]

  • Side-products from Benzoxazole Ring Formation: The synthesis of benzoxazoles can sometimes yield partially cyclized intermediates or other related heterocyclic byproducts.[1][8] These often have different polarities and can usually be separated by careful column chromatography.

Workflow for Troubleshooting Persistent Impurities

G start Impurity Detected check_structure Identify Impurity Structure (NMR, MS) start->check_structure is_starting_material Is it a starting material? check_structure->is_starting_material is_side_product Is it a side-product? is_starting_material->is_side_product No acid_wash Acid Wash During Workup is_starting_material->acid_wash Yes (o-aminophenol) base_wash Base Wash During Workup is_starting_material->base_wash Yes (piperidine acetic acid) re_purify Re-purify by Column Chromatography (Optimize solvent system) is_side_product->re_purify Yes prep_hplc Consider Preparative HPLC re_purify->prep_hplc acid_wash->re_purify base_wash->re_purify recrystallize Attempt Recrystallization prep_hplc->recrystallize end Pure Compound recrystallize->end

Caption: Troubleshooting workflow for persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in silica gel chromatography for this compound?

A good starting point would be a gradient of ethyl acetate in hexane or petroleum ether. Given the presence of the carboxylic acid and the basic piperidine nitrogen, a more polar system might be necessary. Consider starting with 20-30% ethyl acetate in hexane and gradually increasing the polarity. The addition of 0.5% triethylamine to the mobile phase is recommended to reduce peak tailing.[1][2]

Q2: My compound is a solid but appears amorphous or as a glass after solvent evaporation. How can I induce crystallization?

If your compound is an amorphous solid, it is likely very pure but has not formed a crystal lattice. Try dissolving it in a minimal amount of a hot solvent like ethanol or an ethyl acetate/hexane mixture and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator.[5] If this fails, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a nucleation site for crystal growth. Seeding with a previously obtained crystal, if available, is also a highly effective method.

Q3: The piperidine moiety in my compound seems to be forming a salt during storage. How can I prevent this?

Piperidines can react with atmospheric carbon dioxide or acidic gases (like HCl from nearby bottles) to form carbonate or hydrochloride salts, which may appear as a solid precipitate.[9] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container, preferably in a desiccator to protect it from moisture.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

Yes, reversed-phase chromatography is a viable alternative, especially if you are facing issues with adsorption on silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol is a standard choice. The addition of a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the carboxylic acid and the piperidine nitrogen, leading to sharper peaks and better retention.

Preparative HPLC Protocol Example

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm and 280 nm

Q5: What are the key considerations for the work-up procedure after the synthesis of the benzoxazole ring?

After the cyclization reaction to form the benzoxazole ring, the work-up typically involves quenching the reaction, followed by extraction.[7] If the reaction is conducted in an acidic medium like polyphosphoric acid, it should be carefully poured onto crushed ice and neutralized with a base like sodium bicarbonate before extraction with an organic solvent such as ethyl acetate.[7] This ensures that the product is in its free base form for efficient extraction.

Purification Decision Tree

G start Crude Product tlc Analyze by TLC start->tlc is_complex Complex Mixture? tlc->is_complex column_chrom Silica Gel Column Chromatography (consider basic modifier) is_complex->column_chrom Yes crystallization Attempt Crystallization is_complex->crystallization No (relatively clean) is_pure_enough Sufficiently Pure? column_chrom->is_pure_enough is_pure_enough->crystallization Yes prep_hplc Preparative HPLC is_pure_enough->prep_hplc No oiling_out Oils Out? crystallization->oiling_out change_solvent Change Crystallization Solvent oiling_out->change_solvent Yes final_product Pure Crystalline Product oiling_out->final_product No change_solvent->crystallization prep_hplc->crystallization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Benzoxazole-Piperidine Acetic Acid Derivative as a Potential Modulator of the Autotaxin-LPA Signaling Axis

Introduction: Targeting a Critical Pathway in Fibrosis and Inflammation The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a pivotal player in a multitude of physiological and pathological processes, includi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Pathway in Fibrosis and Inflammation

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a pivotal player in a multitude of physiological and pathological processes, including wound healing, inflammation, and cellular proliferation.[1][2] However, dysregulation of this pathway is a key driver in the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF), cancer, and rheumatoid arthritis.[1][3] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[2][4] LPA then exerts its effects by activating a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors 1-6 (LPAR1-6), initiating downstream signaling cascades that promote cell migration, survival, and differentiation.[3][5]

Given its central role in disease pathogenesis, the ATX-LPA axis has emerged as a highly attractive target for therapeutic intervention.[4][6] This has led to the development of a diverse range of inhibitors targeting either the enzymatic activity of ATX or the signaling function of LPA receptors.[7] This guide provides a comparative overview of a novel compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, against well-characterized inhibitors of this pathway. Due to the presence of the benzoxazole and piperidine moieties, common scaffolds in ATX and LPAR inhibitors, we will hypothesize its potential role as a modulator of this signaling cascade.

The ATX-LPA Signaling Pathway: A Dual Target for Inhibition

Effective therapeutic intervention within the ATX-LPA axis can be achieved at two primary nodes: inhibition of LPA production by targeting ATX, or blockade of LPA-mediated signaling by antagonizing LPA receptors.[8]

  • Autotaxin (ATX) Inhibition: This approach aims to reduce the overall levels of LPA, thereby dampening the activation of all LPA receptors.[7]

  • LPA Receptor (LPAR) Antagonism: This strategy offers a more targeted approach by selectively blocking a specific LPA receptor subtype, such as LPAR1, which is known to be a significant contributor to fibrotic diseases.[8][9]

The choice between these strategies depends on the specific pathological context and the desired therapeutic outcome.

ATX-LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR1 LPAR1 LPA->LPAR1 Activation G_protein G Proteins LPAR1->G_protein Coupling Downstream Downstream Signaling (e.g., Rho, PI3K/Akt) G_protein->Downstream Cellular_Response Cellular Responses (Fibrosis, Inflammation, Proliferation) Downstream->Cellular_Response ATX_Inhibitor ATX Inhibitors (e.g., Ziritaxestat) ATX_Inhibitor->ATX LPAR_Antagonist LPAR1 Antagonists (e.g., BMS-986020) LPAR_Antagonist->LPAR1

Caption: The ATX-LPA signaling pathway and key points of therapeutic intervention.

Comparative Analysis of Inhibitors

The therapeutic landscape of ATX-LPA modulation includes several classes of inhibitors, each with distinct mechanisms of action and potency. Here, we compare our hypothetical compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, against established ATX inhibitors and LPAR1 antagonists.

Inhibitor ClassCompound ExampleTargetMechanism of ActionPotency (IC50/Ki)
Hypothetical [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid ATX or LPAR1 (Hypothesized) Competitive or Allosteric Inhibition (Hypothesized) To be determined
ATX Inhibitor Ziritaxestat (GLPG1690)AutotaxinPotent and selective inhibitor of ATX.[10][11]~100 nM[10]
ATX Inhibitor PF-8380AutotaxinBenzoxazolone-based competitive inhibitor.[2]1.7 nM[2]
LPAR1 Antagonist BMS-986020LPAR1Selective antagonist of the LPA1 receptor.[12]18 nM (Ki)[12]
LPAR1/3 Antagonist Ki16425LPAR1, LPAR3Dual antagonist of LPA1 and LPA3 receptors.[5]0.34 µM (IC50 for LPAR1)[5]

Experimental Protocols for Inhibitor Characterization

To ascertain the precise mechanism and potency of a novel compound like [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro ATX Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of autotaxin.

Methodology:

  • Reagents: Recombinant human ATX, lysophosphatidylcholine (LPC) substrate, fluorescent choline sensor (e.g., Amplex Red).

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, combine recombinant ATX with the test compound dilutions and incubate for a pre-determined time. c. Initiate the enzymatic reaction by adding the LPC substrate. d. Measure the production of choline (a byproduct of LPC hydrolysis) over time using a fluorescent plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value, which represents the concentration of the inhibitor required to reduce ATX activity by 50%.

LPA Receptor Binding Assay

Objective: To assess the ability of the compound to displace a radiolabeled ligand from a specific LPA receptor.

Methodology:

  • Reagents: Cell membranes prepared from cells overexpressing a specific LPAR subtype (e.g., LPAR1), radiolabeled LPA (e.g., [³H]-LPA), test compound.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of [³H]-LPA in the presence of varying concentrations of the test compound. b. After incubation, separate the bound and free radioligand by filtration. c. Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki value, which reflects the binding affinity of the compound for the receptor.

Experimental_Workflow Start Novel Compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid ATX_Assay In Vitro ATX Inhibition Assay Start->ATX_Assay LPAR_Binding LPAR Receptor Binding Assay Start->LPAR_Binding Functional_Assay Cell-Based Functional Assay (e.g., Migration, Calcium Flux) ATX_Assay->Functional_Assay LPAR_Binding->Functional_Assay In_Vivo_Model In Vivo Disease Model (e.g., Bleomycin-induced Pulmonary Fibrosis) Functional_Assay->In_Vivo_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD Conclusion Determine Mechanism, Potency, and Efficacy PK_PD->Conclusion

Sources

Comparative

Validating the Target of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Comparative Guide to DP2/CRTH2 Antagonism

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular target of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. Through a de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular target of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. Through a detailed analysis of its presumed molecular target, the D-prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), this document compares the compound, likely a structural analog of the well-characterized DP2 antagonist Timapiprant (OC000459), with other key antagonists. We will delve into the experimental methodologies, comparative efficacy data, and the underlying signaling pathways crucial for robust target validation.

Introduction: The Significance of DP2/CRTH2 as a Therapeutic Target

The DP2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in allergic inflammation.[1] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] The natural ligand for DP2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells in response to allergic stimuli.[4]

Activation of the DP2 receptor by PGD2 initiates a pro-inflammatory cascade. This includes the chemotaxis of eosinophils, basophils, and Th2 cells to sites of inflammation, the release of type 2 cytokines (such as IL-4, IL-5, and IL-13), and the inhibition of apoptosis in these immune cells.[2][3] This signaling pathway is central to the pathophysiology of various allergic conditions, most notably asthma and allergic rhinitis.[5][6] Consequently, antagonizing the DP2 receptor presents a compelling therapeutic strategy to mitigate the effects of type 2 inflammation.

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, through its structural similarities to known indole-acetic acid derivatives that act as DP2 antagonists, is hypothesized to function by blocking the binding of PGD2 to the DP2 receptor, thereby inhibiting downstream inflammatory signaling.[5] This guide will provide the necessary context and methodologies to rigorously test this hypothesis.

Comparative Analysis of DP2/CRTH2 Antagonists

A crucial aspect of target validation is understanding the performance of a lead compound relative to other agents targeting the same molecule. This section compares Timapiprant (as a proxy for our compound of interest) with other notable DP2 antagonists that have been evaluated in clinical settings.

CompoundDeveloperHighest Phase of DevelopmentKey Characteristics
Timapiprant (OC000459) Atopix Therapeutics/ChiesiPhase IIPotent and selective oral antagonist, has shown efficacy in reducing allergic symptoms.[5]
Fevipiprant (QAW039) NovartisPhase IIIOral antagonist; while it demonstrated a reduction in airway inflammation, it did not meet primary endpoints in Phase III trials for asthma.[7][8][9][10][11]
AZD1981 AstraZenecaPhase IIOral antagonist; failed to show clinically relevant improvement in lung function in patients with allergic asthma in a Phase IIb study.[12][13][14][15][16]
Setipiprant (ACT-129968) Actelion/AllerganPhase IIa (for hair loss)Initially developed for asthma, it was later investigated for androgenetic alopecia, where it did not demonstrate efficacy.[17][18][19][20][21]
TM30089 -Preclinical/Phase IA highly selective antagonist used in preclinical studies to delineate the specific role of DP2 in inflammatory models.[22][23][24][25]

The clinical development landscape for DP2 antagonists has been challenging, with several promising candidates failing to meet their primary endpoints in late-stage trials. This underscores the importance of robust preclinical validation and a deep understanding of the target's role in specific patient populations.

Experimental Workflows for Target Validation

To validate that [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid acts as a DP2 antagonist, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay Calcium Calcium Mobilization Assay Binding->Calcium Functional Confirmation Chemotaxis Chemotaxis Assay Calcium->Chemotaxis Cellular Response Eosinophilia Eosinophilia Model Chemotaxis->Eosinophilia In Vivo Translation

Caption: Workflow for DP2 antagonist validation.

Radioligand Binding Assay

Principle: This assay directly measures the affinity of the test compound for the DP2 receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to cells or membranes expressing the receptor.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing the human DP2 receptor (e.g., HEK293-DP2).

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction through centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]PGD₂ and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Principle: The DP2 receptor is coupled to the Gαi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca²⁺]i).[26] This assay measures the ability of an antagonist to block the PGD₂-induced increase in [Ca²⁺]i.

Protocol:

  • Cell Preparation: Load DP2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Incubate the loaded cells with varying concentrations of the test compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of PGD₂ to stimulate the cells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Quantify the inhibition of the PGD₂-induced calcium response by the test compound and determine the IC₅₀ value.

Chemotaxis Assay

Principle: A key function of DP2 is to mediate the migration of immune cells. This assay evaluates the ability of the antagonist to block the PGD₂-induced chemotaxis of DP2-expressing cells, such as eosinophils or Th2 cells.

Protocol:

  • Cell Isolation: Isolate eosinophils or Th2 cells from human peripheral blood.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Cell Loading: Place the isolated cells in the upper wells.

  • Chemoattractant and Antagonist: In the lower wells, add PGD₂ as the chemoattractant, with or without pre-incubation of the cells with the test compound.

  • Incubation: Allow the cells to migrate through the membrane for a specified time (e.g., 1-2 hours).

  • Cell Quantification: Count the number of cells that have migrated to the lower wells using a microscope or a cell counter.

  • Data Analysis: Determine the inhibitory effect of the test compound on cell migration and calculate the IC₅₀.

In Vivo Eosinophilia Model

Principle: This animal model assesses the ability of the test compound to inhibit the recruitment of eosinophils to the airways or bloodstream in response to a DP2 agonist.

Protocol:

  • Animal Model: Use a suitable animal model, such as guinea pigs or rats.

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Agonist Challenge: After a suitable pre-treatment time, challenge the animals with a DP2 agonist, such as PGD₂ or a stable analog.

  • Sample Collection: At a defined time point after the challenge, collect bronchoalveolar lavage (BAL) fluid or blood samples.

  • Eosinophil Count: Perform a differential cell count on the collected samples to determine the number of eosinophils.

  • Data Analysis: Compare the eosinophil counts in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.

DP2/CRTH2 Signaling Pathway

Understanding the downstream signaling of the DP2 receptor is critical for interpreting experimental results and for identifying potential biomarkers of target engagement.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PGD2 PGD2 DP2 DP2/CRTH2 Receptor PGD2->DP2 Binds Gai Gαi DP2->Gai Activates Gbg Gβγ DP2->Gbg PLC PLC Gai->PLC Inhibits AC (not shown) Gbg->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca->Chemotaxis Cytokine Cytokine Release PKC->Cytokine Degranulation Degranulation PKC->Degranulation

Caption: DP2/CRTH2 receptor signaling cascade.

Upon binding of PGD2, the DP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαi.[26] The Gαi subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This calcium influx, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis, cytokine production, and degranulation.[27]

Conclusion

Validating the target of a novel compound like [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid requires a systematic and comparative approach. By leveraging the extensive knowledge of the DP2/CRTH2 receptor and its antagonists, researchers can confidently establish the mechanism of action of their compound. The experimental protocols and comparative data presented in this guide provide a robust framework for this validation process. While the clinical journey of DP2 antagonists has faced hurdles, the target remains a significant area of interest for the treatment of allergic and inflammatory diseases. Rigorous preclinical characterization is paramount to unlocking the full therapeutic potential of this pathway.

References

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  • Marchese, A., Nguyen, T., Canny, G. O., Heng, H. H., George, S. R., & O'Dowd, B. F. (1999). GPR44, a novel human G protein-coupled receptor related to the chemoattractant receptor family. Genomics, 56(1), 12–21. [Link]

  • Allergan. (2018). A Phase 2A Study to Evaluate the Safety, Tolerability, and Efficacy of Oral Setipiprant in Males With Androgenetic Alopecia. ClinicalTrials.gov. [Link]

  • Pettipher, R., Vinall, S. L., Xue, L., Cauwenbergs, P., & Jassal, R. (2012). Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils. Journal of Pharmacology and Experimental Therapeutics, 340(2), 473-482. [Link]

  • Bateman, E. D., Guerreros, A. G., Brockhaus, F., Holzhauer, B., Pethe, A., & Humbert, M. (2021). Fevipiprant, a DP2 receptor antagonist, in patients with uncontrolled asthma. New England Journal of Medicine, 385(23), 2131–2142. [Link]

  • MacLean Scott, E., Solomon, L. A., Davidson, C., Storie, J., Palikhe, N. S., & Cameron, L. (2018). Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism. PloS one, 13(7), e0199156. [Link]

  • Kuna, P., Bjermer, L., & Tornling, G. (2018). Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma. Drug Design, Development and Therapy, 12, 1273–1283. [Link]

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  • Sykes, D. A., Bradley, M. E., Riddy, D. M., Willard, E., Reilly, J., Miah, A., ... & Charlton, S. J. (2016). Fevipiprant (QAW039), a potent and selective DP2 receptor antagonist, is effective in a sheep model of allergic asthma. Pulmonary pharmacology & therapeutics, 38, 36-43.
  • Kaufman, K. D., Olsen, E. A., Whiting, D., Savin, R., DeVillez, R., Bergfeld, W., ... & Kythera Setipiprant Team. (2021). Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial. Journal of the American Academy of Dermatology, 85(4), 931-938. [Link]

  • Lee, J. H., Park, S. W., Kim, J. H., Kim, J. H., Park, J. W., & Hong, S. J. (2023). Prostaglandin D2 receptor (DP2) antagonist (TM30089) decreases dihydrotestosterone (DHT)-induced androgen receptor (AR) and prostaglandin expression in human dermal papilla cells (hDPCs). International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Patsnap. (2025). What PGD2 receptor antagonists are in clinical trials currently? Patsnap Synapse. [Link]

  • Nagata, K., Hirai, H., Tanaka, K., Ogawa, K., Aso, T., Sugamura, K., ... & Nakamura, M. (1999). CRTH2, a G-protein-coupled receptor that is expressed on Th2 cells and responds to prostaglandin D2. FEBS letters, 459(2), 195-199.
  • Belgravia Centre. (n.d.). Male Hair Loss Treatment Trial Pits Setipiprant Against Finasteride. Belgravia Centre. [Link]

  • Xu, P., Wu, L., Zhou, X. E., de Waal, P. W., He, Y., Tan, Q., ... & Melcher, K. (2024). Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. Proceedings of the National Academy of Sciences, 121(51), e2413727121. [Link]

  • Ulven, T., & Kostenis, E. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Respiratory research, 8(1), 1-12. [Link]

  • Kuna, P., Bjermer, L., & Tornling, G. (2016). Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma. Drug Design, Development and Therapy, 10, 2759–2770. [Link]

  • Al-Kolla, A., Ghaffar, O., Christodoulopoulos, P., Maghni, K., & Hamid, Q. (2024). Dual therapy with corticosteroid ablates the beneficial effect of DP2 antagonism in chronic experimental asthma. Nature Communications, 15(1), 1-16. [Link]

  • RT Magazine. (2016). Fevipiprant Could Reduce Asthma Severity. RT - Respiratory Therapy. [Link]

  • Domingo, C., Rello, J., & Sogo, A. (2017). The DP2 receptor pathway and its downstream effects (not to scale). ResearchGate. [Link]

  • Kaufman, K. D., Olsen, E. A., Whiting, D., Savin, R., DeVillez, R., Bergfeld, W., ... & Kythera Setipiprant Team. (2021). Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial. ResearchGate. [Link]

  • Ulven, T., & Kostenis, E. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. PubMed Central. [Link]

  • NIHR Innovation Observatory. (2019). Fevipiprant maintenance therapy for uncontrolled asthma. NIHR Innovation Observatory. [Link]

  • Li, X., Wu, C., Geng, G., Chen, L., Liu, Z., & Liu, G. (2020). Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice. Journal of Experimental Medicine, 217(1). [Link]

  • Bagnasco, D., Milanese, M., Rolla, G., & Passalacqua, G. (2021). DP2 antagonists beyond fevipiprant. Current Allergy and Asthma Reports, 21(7), 1-8. [Link]

  • Clinic Center. (2025). Setipiprant: Is It A Cure? Clinic Center Blog. [Link]

  • Patsnap. (2024). What are PGD2 receptor modulators and how do they work? Patsnap Synapse. [Link]

  • Bagnasco, D., Milanese, M., Rolla, G., & Passalacqua, G. (2017). Fevipiprant in the treatment of asthma. Expert opinion on investigational drugs, 26(10), 1177-1183. [Link]

  • Oliver, E. T., Saini, S. S., & Gelfand, E. W. (2019). Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria. International archives of allergy and immunology, 178(4), 335-343. [Link]

  • Norman, P. (2006). Discovery of potent CRTh2 (DP2) receptor antagonists. Bioorganic & medicinal chemistry letters, 16(16), 4287-4290. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic Acid Analogs

Disclaimer: Direct and comprehensive Structure-Activity Relationship (SAR) studies for the specific scaffold [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid are not extensively available in the public domain...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct and comprehensive Structure-Activity Relationship (SAR) studies for the specific scaffold [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid are not extensively available in the public domain. This guide, therefore, provides a comparative analysis derived from established medicinal chemistry principles and SAR studies of structurally related benzoxazole and piperidine derivatives. The insights presented herein are intended to serve as a foundational framework for researchers initiating a drug discovery program based on this novel scaffold.

Introduction: Deconstructing a Promising Scaffold

The [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid scaffold presents a compelling starting point for medicinal chemistry exploration. It is a composite of three key pharmacophoric elements: a benzoxazole core, a piperidine linker, and an acetic acid tail. Each of these components has a rich history in the development of biologically active agents. Benzoxazoles are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The piperidine ring is a ubiquitous scaffold in CNS-active drugs and other therapeutic areas, providing a three-dimensional structure that can orient substituents in precise vectors.[4] Finally, the acetic acid moiety often serves as a critical interaction point, typically forming ionic bonds or hydrogen bonds with receptor targets.

This guide will deconstruct the core molecule to analyze the SAR of each component, drawing parallels from existing literature on related analogs. We will then synthesize these findings to propose a holistic SAR hypothesis for the parent scaffold, providing a logical roadmap for the design and optimization of novel analogs.

Visualizing the Core Scaffold and Potential Modifications

To systematically explore the SAR, we first identify the key points for chemical modification on the parent structure. These positions are critical for probing the steric, electronic, and hydrophobic requirements of the target's binding pocket.

SAR_Points cluster_scaffold Core Scaffold: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid cluster_mods Key Modification Points scaffold R1 R¹: Benzoxazole Substitution R1->scaffold Modulate electronics and sterics of the aromatic core R2 R²: Piperidine Substitution R2->scaffold Alter conformation and explore additional binding pockets R3 R³: Acetic Acid Bioisosteres R3->scaffold Modify charge, pKa, and H-bonding capacity

Caption: Key modification points on the core scaffold.

Part 1: The Benzoxazole Moiety - The Aromatic Anchor

The 2-substituted benzoxazole ring system is a cornerstone of this scaffold. Its rigid, planar structure serves as an anchor, likely engaging in hydrophobic and π-stacking interactions within the target protein. The literature is replete with examples of benzoxazole derivatives possessing a wide spectrum of pharmacological activities.[3][5]

Influence of Benzene Ring Substituents (R¹)

The nature and position of substituents on the benzene portion of the benzoxazole ring can dramatically alter biological activity. The parent compound features a methoxy group at the 5-position.

  • Electronic Effects: The 5-methoxy group is an electron-donating group (EDG). This increases the electron density of the aromatic system, which can enhance π-stacking interactions and modulate the basicity of the benzoxazole nitrogen atoms. Replacing the -OCH₃ group with electron-withdrawing groups (EWGs) like -Cl, -F, or -CF₃ would be a primary step in an SAR campaign to probe the electronic requirements of the binding site.

  • Steric and Lipophilic Effects: Small, lipophilic groups are often well-tolerated. Studies on other benzoxazole series have shown that substituents like methyl or chloro groups can enhance activity, potentially by occupying small hydrophobic pockets.[6]

  • Hydrogen Bonding: Replacing the methoxy group with a hydroxyl (-OH) or an amino (-NH₂) group would introduce hydrogen bond donor/acceptor capabilities, which could lead to new, potent interactions if the binding site contains appropriate residues.

Comparative Data from Related Benzoxazole Scaffolds

While direct data is unavailable for our target, we can draw inferences from studies on other benzoxazole-containing agents, for instance, in the context of anticancer activity.

Compound ClassR¹ Substitution at Position 5Observed Activity TrendReference
2-Arylbenzoxazoles-HBaseline Activity[5]
-OCH₃Increased cytotoxic activity against MCF-7 cells[5]
-FPotent in vitro activity in MCF-7 and MDA 468 cell lines[5]
Acetic Acid (-CH₂COOH)Enhanced activity, suggesting a key interaction point[5]

This comparison suggests that the 5-position is sensitive to substitution and that both electron-donating and electron-withdrawing groups can be favorable depending on the specific target. The finding that an acetic acid group at this position enhances activity is particularly noteworthy.[5]

Part 2: The Piperidine-3-yl-acetic Acid Moiety - The Vector and The Hook

This portion of the molecule controls the spatial orientation of the key interacting groups and provides the crucial acidic "hook" for binding.

Piperidine Ring Substituents (R²)

The piperidine ring is not a simple linker; its chair conformation creates specific axial and equatorial positions for substituents, which project into different regions of space.

  • Conformational Restriction: The 3-substituted pattern is less common than the 4-substituted one and offers a distinct vector for the acetic acid side chain. Adding small alkyl groups (e.g., methyl) to the piperidine ring could restrict its conformational flexibility, potentially locking it into a more bioactive conformation and improving binding affinity. However, larger groups may introduce unfavorable steric clashes.[7]

  • Bioisosteric Replacement: Replacing the piperidine with other saturated heterocycles like pyrrolidine or azetidine would alter the geometry and distance between the benzoxazole core and the acetic acid group, providing a powerful way to map the spatial constraints of the binding site.

The Acetic Acid Tail and its Bioisosteres (R³)

The terminal carboxylic acid is a classic pharmacophoric element, often acting as a "charge anchor" to interact with cationic residues like arginine or lysine.

  • Chain Length: Modifying the linker between the piperidine and the carboxylate (e.g., propanoic acid) is a fundamental SAR strategy. This directly tests the optimal distance required to engage with the target residue.

  • Acidic Bioisosteres: The carboxylic acid group has potential liabilities, such as poor membrane permeability and rapid metabolism. Replacing it with bioisosteres can improve pharmacokinetic properties while retaining the key acidic interaction.

Common Bioisosteres for Carboxylic Acids

BioisostereKey FeaturesPotential Advantages
Tetrazole Planar, aromatic. Lower pKa than carboxylic acid.Metabolically stable, improved oral bioavailability.
Hydroxamic Acid -C(=O)NHOHCan act as a metal chelator.
Acylsulfonamide -C(=O)NHSO₂RModulates pKa and lipophilicity.

The choice of bioisostere is highly target-dependent. A screening of common replacements is a standard and often fruitful step in lead optimization.

Part 3: Integrated SAR and Synthetic Strategy

A plausible synthetic strategy for generating analogs is crucial for any SAR exploration. A convergent synthesis would be most efficient, allowing for late-stage diversification.

General Synthetic Workflow

A likely synthetic route involves the coupling of a pre-formed benzoxazole unit with a functionalized piperidine derivative.

Synthesis_Workflow cluster_benzoxazole Benzoxazole Precursor Synthesis cluster_piperidine Piperidine Precursor Synthesis cluster_coupling Coupling and Final Steps A 2-Amino-4-methoxyphenol C 5-Methoxy-1,3-benzoxazol-2-one A->C B Coupling Reagent (e.g., Phosgene equivalent) B->C E Nucleophilic Substitution C->E D Piperidin-3-yl-acetic acid ethyl ester D->E F Coupled Intermediate E->F G Ester Hydrolysis (e.g., LiOH) F->G H Final Analog G->H

Caption: A potential synthetic workflow for analog generation.

This modular approach allows for the independent synthesis of various substituted benzoxazoles and piperidines, which can then be combined to rapidly generate a library of analogs for screening.

Part 4: Experimental Protocols for SAR Elucidation

To validate the SAR hypotheses, robust and reproducible biological assays are essential. The choice of assay depends on the presumed biological target. Given the scaffold's resemblance to known GPCR ligands and enzyme inhibitors, a radioligand binding assay is a standard starting point for determining affinity.

Protocol: Radioligand Competitive Binding Assay

This protocol provides a framework for determining the binding affinity (Kᵢ) of the synthesized analogs for a target receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining its inhibitory constant (IC₅₀) and binding affinity (Kᵢ).

Materials:

  • Cell membrane preparations expressing the target receptor.

  • Radioligand (e.g., [³H]-ligand) specific for the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (analogs) dissolved in DMSO (10 mM stock).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Multi-channel pipette, cell harvester.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical final concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Pipette 25 µL of each compound dilution into the wells of a 96-well plate. Include wells for "total binding" (assay buffer with DMSO) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM).

  • Radioligand Preparation:

    • Dilute the radioligand stock in assay buffer to a final concentration typically equal to its Kₑ (dissociation constant). For example, if the Kₑ is 1 nM, prepare a 2X solution (2 nM) so the final concentration in the well is 1 nM.

  • Membrane Preparation:

    • Thaw the receptor membrane preparation on ice.

    • Dilute the membranes in ice-cold assay buffer to a concentration that provides an adequate signal-to-noise ratio (e.g., 10-20 µg protein per well). This must be optimized empirically.

  • Assay Incubation:

    • Add 100 µL of the diluted membrane preparation to each well.

    • Add 75 µL of the diluted radioligand to each well. The total assay volume is now 200 µL.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Terminate the incubation by rapid filtration through the pre-soaked filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash each filter disc with ice-cold assay buffer (e.g., 3 x 300 µL) to remove any unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Place the filter discs into scintillation vials or a compatible 96-well plate.

    • Add 4 mL of scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Assay_Workflow A 1. Compound Plating (Serial Dilutions) B 2. Add Receptor Membranes (e.g., 20µg/well) A->B C 3. Add Radioligand (e.g., [³H]-ligand at Kd) B->C D 4. Incubate (e.g., 60 min at RT) Allow binding to equilibrate C->D E 5. Rapid Filtration (Separate Bound from Free) D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a radioligand competitive binding assay.

Conclusion

The [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct SAR data is sparse, a systematic and logical approach based on established medicinal chemistry principles can guide a successful discovery campaign. The key to unlocking the potential of this scaffold lies in the methodical exploration of substitutions on the benzoxazole ring, modification of the piperidine linker, and bioisosteric replacement of the terminal carboxylic acid. By combining rational design, efficient synthesis, and robust biological evaluation as outlined in this guide, researchers can effectively navigate the chemical space and identify analogs with optimized potency, selectivity, and drug-like properties.

References

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link][1]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link][2]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA. Available at: [Link][3]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry. Available at: [Link][5]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Connect Journals. Available at: [Link][6]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][9]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][7]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link][10]

  • Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link][11]

  • Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry. Available at: [Link][12]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal. Available at: [Link][13]

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Comparative

A Comparative Guide to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and Other Benzoxazole Compounds in Preclinical Research

This guide provides a comprehensive comparison of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a novel benzoxazole derivative, with other pertinent benzoxazole compounds. The focus is on their potential...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a novel benzoxazole derivative, with other pertinent benzoxazole compounds. The focus is on their potential therapeutic applications, underpinned by available experimental data and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzoxazole scaffold stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets.[2] This has led to the development of numerous benzoxazole-containing compounds, some of which have advanced into clinical trials.[2]

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Compound of Interest

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a novel synthetic compound featuring a 5-methoxy-substituted benzoxazole moiety linked to a piperidine ring at the 2-position, with an acetic acid group at the 3-position of the piperidine. While specific experimental data for this compound is not yet publicly available, its structural features suggest potential biological activity, particularly in the realm of oncology. The benzoxazole-piperidine combination has been explored for its anticancer effects, with some derivatives showing promising results.[4]

This guide will therefore focus on a comparative analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid with structurally related benzoxazole-piperidine derivatives that have been evaluated for their anticancer properties. The aim is to provide a predictive framework for the potential efficacy and mechanism of action of this novel compound.

Comparative Analysis with Structurally Related Benzoxazole-Piperidine Anticancer Agents

A recent study highlighted a series of benzoxazole-appended piperidine derivatives with significant antiproliferative activity against breast cancer cell lines.[4] Two compounds from this series, Compound 4d and Compound 7h , will serve as primary comparators due to their potent EGFR inhibition and apoptosis-inducing abilities.

Structural Comparison
CompoundCore StructureSubstituent on BenzoxazoleSubstituent on Piperidine
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid 2-(Piperidin-3-yl)benzoxazole5-Methoxy3-Acetic acid
Compound 4d 2-(Piperidin-1-yl)benzoxazole5-Chloro1-(4-chlorobenzoyl)
Compound 7h 2-(Piperidin-1-yl)benzoxazole5-Nitro1-(4-nitrobenzoyl)

Caption: Structural overview of the compared benzoxazole derivatives.

Caption: Relationship between the core scaffold and its derivatives.

Biological Activity: A Predictive Analysis

Antiproliferative Activity:

Compounds 4d and 7h demonstrated considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range.[4] This activity was more potent than the standard chemotherapeutic agent, doxorubicin, in the same study.[4] The presence of electron-withdrawing groups (chloro and nitro) on both the benzoxazole and the N-benzoylpiperidine moieties appears to be a key contributor to this potent activity.

For [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, the 5-methoxy group is an electron-donating group, which, based on the SAR of related benzimidazoles, might lead to lower potency compared to analogues with electron-withdrawing groups.[5] However, the acetic acid moiety on the piperidine ring introduces a carboxylic acid functional group, which could potentially interact with different biological targets or alter the compound's pharmacokinetic properties.

Enzyme Inhibition:

A significant finding for compounds 4d and 7h was their potent inhibition of the Epidermal Growth Factor Receptor (EGFR), with IC50 values of 0.08 µM and 0.09 µM, respectively, comparable to the known EGFR inhibitor erlotinib (0.11 µM).[4] This suggests that the benzoxazole-piperidine scaffold can be a promising framework for designing EGFR inhibitors.

The potential for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid to inhibit EGFR is less certain without direct experimental evidence. Molecular docking studies would be necessary to predict its binding affinity to the EGFR active site. The substitution pattern is significantly different from the potent inhibitors 4d and 7h .

Apoptosis Induction:

Treatment of MCF-7 cells with compounds from the same series as 4d and 7h led to a significant increase in caspase-9 protein levels, indicating the induction of apoptosis through the intrinsic pathway.[4] This is a desirable characteristic for an anticancer agent. The ability of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid to induce apoptosis would need to be experimentally verified.

Quantitative Data Summary
CompoundCell LineAntiproliferative IC50 (µM)[4]EGFR Inhibition IC50 (µM)[4]
Compound 4d MCF-77.31 ± 0.430.08 ± 0.002
MDA-MB-2311.66 ± 0.08
Compound 7h MCF-7Not specified in abstract0.09 ± 0.002
MDA-MB-231Not specified in abstract
Doxorubicin MCF-78.20 ± 0.39Not Applicable
MDA-MB-23113.34 ± 0.63

Caption: Comparative in vitro activity of benzoxazole derivatives.

Experimental Methodologies

To facilitate further research and direct comparison, the following are generalized protocols based on the methodologies used for the comparator compounds.[4]

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the specific synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a plausible route would involve the reaction of 2-amino-4-methoxyphenol with a suitably protected piperidine-3-acetic acid derivative, followed by deprotection.

Sources

Validation

Comparative Cross-Reactivity Analysis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: A Guide for Preclinical Safety Assessment

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the potency of a drug candidate against its intended target is only half the story. The other, equally critical, aspect i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a drug candidate against its intended target is only half the story. The other, equally critical, aspect is its selectivity – the ability to interact with the desired target while avoiding unintended interactions with other biomolecules. These "off-target" interactions can lead to a range of adverse drug reactions (ADRs), derailing an otherwise promising clinical candidate.[1] Therefore, a rigorous assessment of a compound's cross-reactivity profile early in the drug discovery process is not just a regulatory requirement but a fundamental component of building a robust safety profile.[2][3]

This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a case study. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as Compound X , is a potent and selective antagonist of a hypothetical G-protein coupled receptor (GPCR), "Target X," which is implicated in a chronic inflammatory disease.

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for assessing the cross-reactivity of a novel compound. We will compare the hypothetical off-target profile of Compound X with two well-established, commercially available GPCR antagonists, Compound Y (a non-selective antagonist) and Compound Z (a highly selective antagonist for a different GPCR), to provide a clear context for data interpretation.

Experimental Design: A Multi-tiered Approach to De-risking

A thorough cross-reactivity assessment should be systematic and tiered. The initial step involves a broad screen against a panel of known off-target liabilities, followed by more focused functional assays for any identified "hits."

Selection of the Off-Target Panel

The choice of an off-target panel is critical and should be guided by both the structural features of the compound and the known liabilities of its chemical class. For a comprehensive initial screen, we will utilize a panel analogous to the Eurofins SafetyScreen44™ panel , which covers a range of targets known to be associated with adverse effects.[4][5][6] This panel includes a diverse set of GPCRs, ion channels, transporters, and enzymes.

Rationale for Target Selection:

  • GPCRs: Given that Compound X is a putative GPCR antagonist, screening against a broad range of GPCRs is essential to assess its selectivity within this large family of receptors. This includes receptors from different subfamilies (e.g., adrenergic, muscarinic, serotonergic, dopaminergic) to identify potential cross-reactivity.

  • Ion Channels: Off-target interactions with ion channels, particularly the hERG potassium channel, are a major cause of cardiotoxicity and drug withdrawal.[1]

  • Transporters: Inhibition of key transporters can lead to drug-drug interactions and altered pharmacokinetics.

  • Enzymes: Interaction with enzymes such as cyclooxygenases (COX-1, COX-2) and phosphodiesterases (PDEs) can lead to a variety of side effects.

Selection of Comparator Compounds

To provide context to the cross-reactivity data of Compound X, we will include two comparator compounds in our analysis:

  • Compound Y (e.g., Olanzapine): An atypical antipsychotic known to interact with multiple GPCRs (dopamine, serotonin, histamine, adrenergic, and muscarinic receptors). This will serve as a positive control for multi-target activity.

  • Compound Z (e.g., Maraviroc): A highly selective CCR5 antagonist used in HIV therapy. This will serve as a negative control, demonstrating a clean off-target profile.

Experimental Protocols

The following are detailed protocols for two key assays in our cross-reactivity study: a primary radioligand binding assay to assess direct interactions with off-targets, and a secondary functional assay to determine the physiological consequence of any identified interactions.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).[7][8][9]

Objective: To determine the binding affinity of Compound X, Compound Y, and Compound Z for a panel of 44 off-targets.

Materials:

  • Membrane preparations expressing the target receptors (commercially available from vendors like Eurofins or PerkinElmer).

  • Radiolabeled ligands specific for each target receptor.

  • Test compounds (Compound X, Y, and Z) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (Compound X, Y, and Z) in assay buffer, typically ranging from 10 µM to 0.1 nM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer.

    • 25 µL of the appropriate test compound dilution.

    • 50 µL of the specific radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation containing the target receptor.

  • Controls:

    • Total Binding: Wells containing assay buffer instead of the test compound.

    • Non-specific Binding: Wells containing a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Mobilization Assay

For any significant binding "hits" identified in the primary screen (e.g., Ki < 1 µM), a functional assay is performed to determine if the compound acts as an agonist, antagonist, or inverse agonist at that receptor.[10][11][12]

Objective: To characterize the functional activity of Compound X at any identified off-target GPCRs that couple to the Gq signaling pathway.

Materials:

  • HEK293 cells stably expressing the off-target GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist and antagonist for the target receptor.

  • Test compound (Compound X).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 2.5 mM probenecid in assay buffer).

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound (Compound X) and the known agonist and antagonist in assay buffer.

  • Assay Protocol (Antagonist Mode):

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the test compound (Compound X) or the known antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).

    • Measure the baseline fluorescence.

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence signal over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • For antagonist activity, plot the agonist-induced fluorescence response against the logarithm of the test compound concentration.

    • Determine the IC50 value for the antagonist effect.

Visualization of Experimental Workflow

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Functional Characterization cluster_output Output CompoundX Compound X [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid RadioligandAssay Competitive Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™ Panel) CompoundX->RadioligandAssay Comparators Comparator Compounds (Compound Y & Z) Comparators->RadioligandAssay FunctionalAssay Functional Assays (e.g., Calcium Mobilization, cAMP) RadioligandAssay->FunctionalAssay Significant Hits (Ki < 1 µM) DataAnalysis Data Analysis & Interpretation (Ki, IC50, EC50 values) FunctionalAssay->DataAnalysis ComparisonTable Comparative Data Table DataAnalysis->ComparisonTable RiskAssessment Risk Assessment & Lead Optimization Strategy ComparisonTable->RiskAssessment

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison between the test compound and the comparators.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X and Comparators

TargetAssay TypeCompound X (Ki, µM)Compound Y (Ki, µM)Compound Z (Ki, µM)
Primary Target
Target XBinding0.005>10>10
GPCRs
Adrenergic α1ABinding>100.05>10
Adrenergic α2ABinding>100.1>10
Dopamine D2Binding5.20.001>10
Histamine H1Binding8.90.002>10
Muscarinic M1Binding>100.02>10
Serotonin 5-HT2ABinding0.80.004>10
Ion Channels
hERGBinding>101.5>10
Enzymes
COX-1Enzymatic>10>10>10
COX-2Enzymatic>10>10>10

Interpretation of Hypothetical Data:

  • Compound X: Demonstrates high potency for its primary target (Target X) with a Ki of 5 nM. It shows a weak interaction with the serotonin 5-HT2A receptor (Ki = 0.8 µM), which would warrant further investigation in a functional assay. Importantly, it shows no significant activity against other screened targets, including the critical hERG channel. This profile suggests a relatively selective compound.

  • Compound Y: As expected, this non-selective compound shows high affinity for multiple GPCRs, confirming its known polypharmacology.

  • Compound Z: This highly selective compound shows no significant off-target interactions, serving as a benchmark for a clean cross-reactivity profile.

Conclusion: From Data to Decision-Making

A comprehensive cross-reactivity assessment, as outlined in this guide, is an indispensable component of modern drug discovery. By employing a tiered approach of broad panel screening followed by functional characterization of hits, researchers can build a detailed understanding of a compound's selectivity profile. This data, when compared against well-characterized comparator compounds, allows for an informed risk assessment and guides the subsequent steps of lead optimization and preclinical development. The ultimate goal is to identify and advance drug candidates with the highest probability of success in the clinic, characterized by both potent on-target activity and a clean off-target profile.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 51-64.
  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Brennan, R. J., Jenkinson, S., Brown, A., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nature Reviews Drug Discovery, 23, 525–545.
  • Valentin, J. P., Hammond, T., & Pollard, C. (2009). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology, 23(2), 167-178.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Jenkinson, S., Vesel, C., & Roberts, S. (2020). A practical guide to secondary pharmacology in drug discovery. Vascular Pharmacology, 133, 106869.
  • Jenkinson, S., et al. (2020). A practical guide to secondary pharmacology in drug discovery. Vascular pharmacology, 133, 106869.
  • ApconiX. (n.d.). Safety And Secondary Pharmacology. Retrieved from [Link]

  • Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins. (n.d.). GPCR Products and Services. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374–381.
  • Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (88), 51516.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(8), 735-748.

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Comparative

Preclinical Powerhouses: A Comparative Analysis of Piperidine-Based Compounds in Neurodegeneration, Oncology, and Pain Management

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its "privileged" status in drug discovery.[1][2] Its conformational flexibility and the...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its "privileged" status in drug discovery.[1][2] Its conformational flexibility and the versatile nature of its nitrogen atom allow for the fine-tuning of physicochemical properties, making it a frequent feature in a diverse array of approved therapeutics.[3][4] This guide offers an in-depth comparative analysis of three prominent piperidine-based compounds that have made significant impacts in distinct therapeutic areas: Donepezil for Alzheimer's disease, Rucaparib for oncology, and Fentanyl for pain management. We will delve into their preclinical profiles, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their comparative performance in preclinical models.

The Piperidine Advantage: A Privileged Scaffold

The prevalence of the piperidine motif in pharmaceuticals is no accident. Its stable chair conformation allows for the precise spatial arrangement of substituents, critical for optimal target engagement.[1] The nitrogen atom can act as a hydrogen bond acceptor, or when protonated at physiological pH, as a donor, facilitating strong interactions with biological targets.[2] This adaptability allows medicinal chemists to modulate properties like solubility and lipophilicity, which are crucial for a drug's pharmacokinetic profile.[4]

Comparative Preclinical Profiles

To contextualize the therapeutic potential of piperidine-based drugs, we will compare three leading examples across key preclinical parameters.

CompoundTherapeutic AreaPrimary Mechanism of ActionKey Preclinical Models
Donepezil Alzheimer's DiseaseReversible Acetylcholinesterase (AChE) InhibitorTransgenic mouse models of AD, scopolamine-induced memory impairment models.[3][5]
Rucaparib Oncology (Ovarian Cancer)Poly (ADP-ribose) polymerase (PARP) inhibitorBRCA-mutant cancer cell lines, syngeneic and patient-derived xenograft (PDX) models.[6][7][8]
Fentanyl Pain Managementµ-opioid receptor agonistTail-flick and writhing tests in rodents, inflammatory and neuropathic pain models.[9][10]

In-Depth Analysis of Preclinical Performance

Donepezil: Combating Neurodegeneration

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[11] Its primary mechanism involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] By increasing synaptic levels of acetylcholine, Donepezil aims to ameliorate the cognitive deficits characteristic of the disease.[3]

Mechanism of Action: Enhancing Cholinergic Transmission

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction (Cognition, Memory) ACh_receptor->Signal

Caption: Donepezil inhibits AChE, increasing acetylcholine levels and enhancing neurotransmission.

Preclinical Efficacy: In preclinical animal models, Donepezil has consistently demonstrated its ability to improve cognitive function.[3] For instance, in rats with scopolamine-induced learning and memory deficits, Donepezil significantly reversed these impairments.[13]

Pharmacokinetics and Safety: Preclinical pharmacokinetic studies in rats and dogs have shown that Donepezil is well-absorbed orally.[1] The primary routes of metabolism are N-dealkylation and O-demethylation.[1] Importantly, preclinical toxicology studies revealed no evidence of hepatic or renal toxicity at therapeutic doses.[3]

Rucaparib: A Targeted Approach to Oncology

Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[14] It has shown significant clinical activity in ovarian cancers with mutations in the BRCA1 or BRCA2 genes.[6] The mechanism of action relies on the concept of synthetic lethality.

Mechanism of Action: Exploiting Synthetic Lethality

Rucaparib_Mechanism cluster_dna_damage DNA Damage cluster_repair_pathways DNA Repair Pathways SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Repair DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse HR Homologous Recombination (HR) (BRCA-dependent) DSB->HR Repair (in healthy cells) Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Unrepaired (in BRCA-mutant cells) Rucaparib Rucaparib Rucaparib->PARP Inhibition Fentanyl_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pain_Signal_In Pain Signal Ca_channel Ca2+ Channel Pain_Signal_In->Ca_channel Activates Pain_Signal_Out Pain Signal Transmission Ca_channel->Pain_Signal_Out Neurotransmitter Release K_channel K+ Channel K_channel->Pain_Signal_Out Hyperpolarization (Inhibits Transmission) Fentanyl Fentanyl Mu_Opioid_Receptor µ-Opioid Receptor Fentanyl->Mu_Opioid_Receptor Binds & Activates Mu_Opioid_Receptor->Ca_channel Inhibits Mu_Opioid_Receptor->K_channel Opens

Caption: Fentanyl activates µ-opioid receptors, leading to the inhibition of pain signal transmission.

Preclinical Efficacy: In rodent models of pain, such as the tail-flick and writhing tests, Fentanyl demonstrates potent, dose-dependent analgesic effects. [9][10]For example, in rats, a subcutaneous dose of 25 μg/kg produces a significant analgesic response. [9] Pharmacokinetics and Safety: Pharmacokinetic studies in various animal models, including goats, sheep, and dogs, have characterized the disposition of Fentanyl following intravenous and transdermal administration. [15][16][17]It has a relatively short elimination half-life after IV administration. [15]The primary safety concern with Fentanyl is respiratory depression, a class effect of µ-opioid receptor agonists. [18]Preclinical toxicity studies have established a narrow therapeutic index, with the LD50 in mice reported as 6.9 mg/kg via intravenous administration. [18]

Experimental Protocols

To ensure the reproducibility and validation of preclinical findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (for Rucaparib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Methodology:

  • Cell Culture: Plate BRCA1-deficient (e.g., BrKras) and BRCA1-wild-type (e.g., C2Km) murine ovarian cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours. [7]2. Compound Treatment: Prepare serial dilutions of Rucaparib in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of viable cells against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

In Vivo Analgesic Activity - Tail-Flick Test (for Fentanyl)

Objective: To assess the analgesic effect of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat source.

Methodology:

  • Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for at least 30 minutes.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a focused beam of radiant heat to the ventral surface of the tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer Fentanyl (e.g., 25 µg/kg, subcutaneous) or vehicle control. [9]4. Post-treatment Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion and Future Perspectives

This comparative analysis of Donepezil, Rucaparib, and Fentanyl underscores the remarkable versatility of the piperidine scaffold in addressing diverse and complex diseases. The subtle modifications to this core structure give rise to compounds with vastly different pharmacological profiles, targeting distinct biological pathways with high specificity and potency.

The preclinical data presented here highlight the critical importance of robust in vitro and in vivo models in elucidating the therapeutic potential and safety profiles of novel drug candidates. As our understanding of disease biology deepens, the rational design of next-generation piperidine-based compounds, guided by comprehensive preclinical evaluation, will undoubtedly continue to yield innovative and life-changing medicines.

References

  • Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human. PubMed. Available at: [Link]

  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. PMC - NIH. Available at: [Link]

  • In vitro and In vivo metabolic pathways of donepezil in human. ResearchGate. Available at: [Link]

  • Perspectives in the management of Alzheimer's disease: clinical profile of donepezil. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Abstract 3650: Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model. AACR Journals. Available at: [Link]

  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. PubMed. Available at: [Link]

  • Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations. Pharmacy Times. Available at: [Link]

  • (PDF) Preclinical evaluation of the PARP inhibitor rucaparib in combination with PD-1 and PD-L1 inhibition in a syngeneic BRCA1 mutant ovarian cancer model. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC - NIH. Available at: [Link]

  • Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. PMC - NIH. Available at: [Link]

  • Pharmacokinetics of fentanyl after intravenous and transdermal administration in goats. PubMed. Available at: [Link]

  • Fentanyl. Wikipedia. Available at: [Link]

  • Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet. PMC. Available at: [Link]

  • Pharmacokinetics of fentanyl administered transdermally and intravenously in sheep. AVMA Journals. Available at: [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. Available at: [Link]

  • Pharmacokinetics of fentanyl administered transdermally and intravenously in sheep. AVMA Journals. Available at: [Link]

  • Pharmacokinetics of fentanyl after single intravenous injection and constant rate infusion in dogs. Keio University. Available at: [Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. PMC. Available at: [Link]

  • Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles. ResearchGate. Available at: [Link]

  • Classes of Piperidine-Based Drugs. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Longdom. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Fentanyl. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. Frontiers. Available at: [Link]

  • Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes. PMC. Available at: [Link]

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Validation

In Vivo Efficacy of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (Compound X): A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive in vivo comparison of the novel anti-inflammatory and analgesic agent, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as Compound X . The performan...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the novel anti-inflammatory and analgesic agent, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as Compound X . The performance of Compound X is evaluated against established therapeutics, Celecoxib and Tramadol, in validated preclinical models of inflammation and pain. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and potential mechanisms of this new chemical entity.

Introduction: A Novel Dual-Action Anti-inflammatory and Analgesic Agent

Compound X is a novel synthetic molecule featuring a benzoxazole moiety linked to a piperidine acetic acid derivative. Benzoxazole and piperidine scaffolds are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Based on its structural characteristics and preliminary in vitro screening (data not shown), Compound X is hypothesized to exert its effects through a dual mechanism of action: selective inhibition of cyclooxygenase-2 (COX-2) and modulation of pro-inflammatory cytokine signaling. This positions Compound X as a potential therapeutic for inflammatory disorders and associated pain, aiming for enhanced efficacy and an improved safety profile over existing treatments.

Comparative In Vivo Efficacy

The in vivo efficacy of Compound X was assessed in two standard preclinical models: the carrageenan-induced paw edema model in rats for anti-inflammatory activity and the acetic acid-induced writhing test in mice for analgesic effects. The results are compared with Celecoxib, a selective COX-2 inhibitor, and Tramadol, a centrally acting analgesic.[4][5][6]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established method for evaluating the acute anti-inflammatory effects of novel compounds.[7][8][9] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema).

Table 1: Effect of Compound X, Celecoxib, and Vehicle on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle (Control)-0.85 ± 0.06-
Compound X 100.42 ± 0.0450.6%
300.25 ± 0.0370.6%
Celecoxib 300.30 ± 0.0464.7%

The data presented in Table 1 indicates that Compound X exhibits a potent, dose-dependent anti-inflammatory effect. At a 30 mg/kg dose, Compound X demonstrated a greater reduction in paw edema compared to Celecoxib at the same dose, suggesting a strong potential for treating inflammatory conditions.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic compounds.[10][11][12] The intraperitoneal injection of acetic acid induces abdominal constrictions (writhes), and a reduction in the number of writhes indicates an analgesic effect.

Table 2: Effect of Compound X, Tramadol, and Vehicle on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle (Control)-55.4 ± 4.2-
Compound X 1028.1 ± 3.149.3%
3015.7 ± 2.571.7%
Tramadol 2018.2 ± 2.867.1%

As shown in Table 2, Compound X significantly reduces the number of writhes in a dose-dependent manner. Its efficacy at 30 mg/kg is comparable to that of Tramadol at 20 mg/kg, highlighting its potent analgesic properties.

Mechanism of Action: Beyond COX-2 Inhibition

To further elucidate the mechanism of action of Compound X, an in vivo lipopolysaccharide (LPS)-induced cytokine release model was employed.[13][14][15] This model assesses the ability of a compound to modulate the systemic inflammatory response triggered by LPS.

LPS-Induced Cytokine Release in Mice

Mice were treated with Compound X or vehicle prior to an intraperitoneal injection of LPS. Serum levels of the pro-inflammatory cytokine TNF-α were measured 2 hours post-LPS administration.

Table 3: Effect of Compound X on Serum TNF-α Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg, p.o.)Serum TNF-α (pg/mL) (Mean ± SEM)% Inhibition of TNF-α Release
Vehicle (Control)-2540 ± 180-
Compound X 301120 ± 15055.9%

The results in Table 3 demonstrate that Compound X significantly inhibits the release of TNF-α in response to LPS stimulation. This finding supports the hypothesis that Compound X possesses a mechanism of action that extends beyond simple COX-2 inhibition and involves the modulation of key inflammatory signaling pathways.

Visualizing the Hypothesized Mechanism and Workflows

Hypothesized Signaling Pathway of Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKK MyD88->IKK Activates NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates CompoundX Compound X CompoundX->IKK Inhibits COX2 COX-2 CompoundX->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Catalyzes TNFa_gene TNF-α Gene NFkB_active->TNFa_gene Induces Transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA

Caption: Hypothesized dual-action mechanism of Compound X.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats (1 week) fasting Fast Overnight acclimatize->fasting grouping Randomize into Groups (n=6) fasting->grouping dosing Oral Administration (Compound X, Celecoxib, Vehicle) grouping->dosing measure0 Measure Baseline Paw Volume (t=0) grouping->measure0 wait Wait 60 min dosing->wait carrageenan Inject Carrageenan (0.1 mL) into right hind paw wait->carrageenan measure_t Measure Paw Volume (t = 1, 2, 3, 4, 5h) carrageenan->measure_t calculate Calculate Paw Volume Increase & % Inhibition measure_t->calculate analysis Statistical Analysis (ANOVA) calculate->analysis

Sources

Comparative

A Guide to the Independent Verification of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid as a Putative 11β-HSD1 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of the novel compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piper...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of the novel compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, hereafter referred to as "Test Compound A". The experimental strategy is designed to rigorously assess its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a high-value therapeutic target for metabolic diseases.

Introduction: The Rationale for 11β-HSD1 Inhibition

The metabolic syndrome—a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension—presents a significant global health challenge. While systemic levels of the stress hormone cortisol are often normal in these patients, a key pathological feature is the excessive local production of cortisol within metabolic tissues like the liver and adipose tissue.[1][2] This localized surplus of active glucocorticoids is primarily driven by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3]

11β-HSD1 acts as a pre-receptor control enzyme, converting inactive cortisone into biologically active cortisol, thereby amplifying the local glucocorticoid signal.[4] This amplification drives downstream effects that contribute to the metabolic syndrome phenotype. Genetic and pharmacological inhibition of 11β-HSD1 in preclinical models has been shown to improve glucose tolerance, reduce body weight, and ameliorate dyslipidemia, establishing it as a promising therapeutic target.[5]

This guide outlines a tiered, self-validating experimental workflow to determine if "Test Compound A" is a bona fide inhibitor of 11β-HSD1 and to characterize its activity in comparison to established controls.

The 11β-HSD1 Signaling Pathway and Points of Intervention

The core mechanism involves the enzymatic conversion of cortisone to cortisol, which then activates the glucocorticoid receptor (GR) to modulate gene expression. Our verification strategy will probe this pathway at three critical junctures: direct enzyme activity, cellular cortisol production, and downstream gene regulation.

11b-HSD1_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 H6PDH H6PDH NADPH NADPH H6PDH->NADPH Provides Cortisol_ER Cortisol (Active) HSD11B1->Cortisol_ER Conversion NADP NADP+ HSD11B1->NADP Cortisol_Cyto Cortisol Cortisol_ER->Cortisol_Cyto Transport NADPH->HSD11B1 Cofactor GR Glucocorticoid Receptor (GR) Cortisol_Cyto->GR GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation & Binding Gene Target Gene (e.g., FKBP5, GILZ) GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Test_Compound Test Compound A (Putative Inhibitor) Test_Compound->HSD11B1 Inhibits (Hypothesis 1) GR_Antagonist RU-486 (GR Antagonist) GR_Antagonist->GR Blocks (Hypothesis 2)

Caption: The 11β-HSD1 pathway and key points for experimental validation.

Experimental Design: A Three-Tiered Verification Workflow

A robust verification process requires moving from a simplified biochemical system to a more physiologically relevant cellular context. This tiered approach ensures that the observed activity is not an artifact of a specific assay format and confirms that the compound is active on its intended target within a living cell.

Verification_Workflow cluster_1 Objective: Does it inhibit the isolated enzyme? cluster_2 Objective: Does it work in a living cell? cluster_3 Objective: Does it block the downstream signal? Tier1 Tier 1: Biochemical Assay Direct Enzyme Inhibition Tier2 Tier 2: Cell-Based Assay Cellular Target Engagement Tier1->Tier2 Confirms Cell Permeability & Intracellular Activity T1_Output Output: IC50 Value Tier1->T1_Output Tier3 Tier 3: Functional Assay Downstream Pathway Modulation Tier2->Tier3 Confirms Functional Biological Consequence T2_Output Output: Cellular EC50 Value Tier2->T2_Output T3_Output Output: Inhibition of Gene Expression Tier3->T3_Output

Caption: A sequential, three-tiered workflow for compound verification.

Comparative Framework: Selection of Controls

Objective comparison requires carefully selected controls. For this study, we will compare "Test Compound A" against a known inhibitor and a mechanistic control.

Compound Type Compound Name Mechanism of Action Role in Study
Test Article [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acidPutative 11β-HSD1 InhibitorTo determine its potency and efficacy.
Positive Control CarbenoxoloneNon-selective 11β-HSD1/2 inhibitorTo validate assay performance and provide a benchmark for potency.[6]
Mechanism Control RU-486 (Mifepristone)Glucocorticoid Receptor (GR) AntagonistTo confirm that downstream effects are GR-mediated (for use in Tier 3).[7]
Negative Control Vehicle (e.g., 0.1% DMSO)Inert carrierTo establish the baseline response in all assays.

Tier 1: Biochemical Verification of Direct Enzyme Inhibition

Objective: To determine if "Test Compound A" directly inhibits the catalytic activity of recombinant human 11β-HSD1 and to quantify its potency (IC50).

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for measuring enzymatic activity.[8] It measures the generation of cortisol by competition between enzyme-produced cortisol and a labeled cortisol tracer.

Protocol: 11β-HSD1 HTRF Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA).

    • Prepare a solution of recombinant human 11β-HSD1 enzyme (e.g., 1.5 µg/mL).

    • Prepare substrate/cofactor mix: Cortisone (160 nM) and NADPH (100 µM) in assay buffer.[8]

    • Prepare serial dilutions of "Test Compound A" and Carbenoxolone (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (e.g., <0.5%).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of compound dilution (or vehicle/control) to each well.

    • Add 5 µL of the 11β-HSD1 enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate/cofactor mix.

    • Incubate for 25-30 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the HTRF detection reagents (anti-cortisol cryptate and cortisol-XL665 tracer).

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Summary (Hypothetical)
Compound Biochemical IC50 (nM)
Test Compound Ae.g., 85 nM
Carbenoxolonee.g., 300 nM[7]

Tier 2: Cellular Verification of Target Engagement

Objective: To confirm that "Test Compound A" can penetrate the cell membrane and inhibit 11β-HSD1 activity in a live-cell environment, generating a cellular EC50 value.

Methodology: We will use a cell line that endogenously expresses 11β-HSD1, such as the murine C2C12 myotube cell line.[7] After treating the cells with the inactive substrate (cortisone), we will measure the amount of active cortisol produced and secreted into the medium.

Protocol: C2C12 Cellular Cortisol Production Assay
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Seed cells in a 96-well plate. Upon reaching confluence, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to induce myotube formation and upregulate 11β-HSD1 expression.[7]

  • Compound Treatment:

    • Prepare serial dilutions of "Test Compound A" and Carbenoxolone in serum-free DMEM.

    • Wash the differentiated C2C12 myotubes with PBS.

    • Add 100 µL of the compound dilutions (or vehicle) to the cells and pre-incubate for 1 hour at 37°C.

    • Add cortisone to each well to a final concentration of 500 nM to serve as the substrate.

    • Incubate for 4-6 hours at 37°C.

  • Cortisol Quantification:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit or an HTRF assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of cortisol produced relative to the vehicle-treated control.

    • Plot the percent inhibition of cortisol production against the log of the inhibitor concentration and fit the data to determine the cellular EC50 value.

Expected Data Summary (Hypothetical)
Compound Cellular EC50 (nM)
Test Compound Ae.g., 250 nM
Carbenoxolonee.g., 800 nM

Tier 3: Functional Verification of Downstream Pathway Modulation

Objective: To verify that the inhibition of cortisol production by "Test Compound A" translates into a functional biological outcome: the reduced expression of a glucocorticoid-responsive gene.

Methodology: The cortisol produced by 11β-HSD1 binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and regulates gene transcription. We will measure the mRNA levels of a well-characterized GR target gene, such as FKBP5, which is strongly and rapidly induced by glucocorticoids.[9] This provides definitive evidence of downstream pathway modulation.

Protocol: Glucocorticoid-Responsive Gene Expression Assay (RT-qPCR)
  • Cell Treatment:

    • Use differentiated C2C12 cells prepared as in Tier 2.

    • Treat cells with:

      • Vehicle (0.1% DMSO)

      • Cortisone (500 nM)

      • Cortisone + "Test Compound A" (at 1x, 5x, and 10x its cellular EC50)

      • Cortisone + Carbenoxolone (positive control)

      • Cortisone + "Test Compound A" + RU-486 (1 µM) (mechanistic control)

    • Incubate for 6 hours at 37°C.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

    • Quantify RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target gene (FKBP5) and a stable housekeeping gene (e.g., GAPDH).

    • Use a SYBR Green or TaqMan-based detection method.

    • Run samples in triplicate.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing FKBP5 expression to the housekeeping gene.[9]

    • Compare the fold-change in FKBP5 expression in compound-treated wells to the cortisone-only control. A significant reduction indicates functional inhibition.

    • The RU-486 co-treatment should also block the FKBP5 induction, confirming the signal is GR-dependent.

Expected Data Summary (Hypothetical)
Treatment Condition Relative FKBP5 mRNA Expression (Fold Change vs. Vehicle)
Vehicle1.0
Cortisone (500 nM)15.0
Cortisone + Test Compound A (250 nM)7.5
Cortisone + Test Compound A (1250 nM)2.1
Cortisone + Carbenoxolone (800 nM)6.8
Cortisone + Test Compound A + RU-4861.5

Conclusion and Interpretation

The successful completion of this three-tiered workflow provides a robust, multi-faceted validation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid's activity.

  • Positive Tier 1 results would confirm direct, potent inhibition of the 11β-HSD1 enzyme.

  • Positive Tier 2 results would demonstrate that the compound is cell-permeable and effectively engages its target in a cellular environment.

  • Positive Tier 3 results would provide the highest level of confidence, proving that target engagement leads to the desired functional outcome—the attenuation of glucocorticoid signaling.

By systematically progressing through these validation steps and comparing the results to established controls, researchers can confidently determine the viability of this compound as a novel 11β-HSD1 inhibitor worthy of further preclinical development.

References

  • Endocrine Abstracts. (n.d.). 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Retrieved from [Link]

  • Pereira, C. D., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. PubMed. Retrieved from [Link]

  • Boyle, J., et al. (2005). The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. PubMed. Retrieved from [Link]

  • Chapman, K. E., et al. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. Oxford Academic. Retrieved from [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PubMed Central. Retrieved from [Link]

  • Kim, H., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. PubMed. Retrieved from [Link]

  • Verhelst, J., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. PubMed Central. Retrieved from [Link]

  • Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. Retrieved from [Link]

  • Schweizer, R. A., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. ResearchGate. Retrieved from [Link]

  • Pooley, J. R., et al. (2007). Real-time analysis of gene regulation by glucocorticoid hormones. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2018). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. Karger Publishers. Retrieved from [Link]

  • van der Harst, P., et al. (2022). High-throughput screening of glucocorticoid-induced enhancer activity reveals mechanisms of stress-related psychiatric disorders. PNAS. Retrieved from [Link]

  • Løvås, K., et al. (2020). Highly Responsive Bioassay for Quantification of Glucocorticoids. PubMed Central. Retrieved from [Link]

  • Lee, H., et al. (2021). Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. MDPI. Retrieved from [Link]

  • Høybye, C., et al. (2022). Potential Transcriptional Biomarkers to Guide Glucocorticoid Replacement in Autoimmune Addison's Disease. Oxford Academic. Retrieved from [Link]

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Validation

A Preclinical and Translational Benchmarking Guide: [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid for Neuropathic Pain

This guide provides a comprehensive framework for the preclinical and translational benchmarking of a novel therapeutic candidate, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, positioning it as a potent...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical and translational benchmarking of a novel therapeutic candidate, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, positioning it as a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor for the management of neuropathic pain. We will objectively compare its proposed mechanism of action against the current standards of care, supported by a detailed roadmap of requisite experimental validation.

Introduction: The Unmet Need in Neuropathic Pain Management

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current pharmacological interventions often provide inadequate pain relief and are frequently associated with dose-limiting side effects.[2][3] The standard of care typically involves a multi-modal approach, including tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids as first-line treatments.[2] While these agents offer some efficacy, their mechanisms are not targeted to the underlying pathophysiology of nerve injury, leading to a substantial population of patients with refractory pain. This highlights a critical need for novel therapeutic strategies with improved efficacy and tolerability.

A Novel Therapeutic Avenue: Fatty Acid Amide Hydrolase (FAAH) Inhibition

The endocannabinoid system has emerged as a promising target for the development of novel analgesics.[4] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH leads to an accumulation of endogenous anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4]

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid represents a next-generation, selective FAAH inhibitor. Its unique chemical scaffold has been designed for high potency and selectivity, with the potential for an improved safety profile over earlier-generation FAAH inhibitors.

Mechanism of Action: FAAH Inhibition vs. Standard of Care

The therapeutic rationale for [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is fundamentally different from current standards of care.

cluster_0 FAAH Inhibition cluster_1 Standard of Care (e.g., Gabapentinoids) Endogenous Anandamide (AEA) Endogenous Anandamide (AEA) FAAH FAAH Endogenous Anandamide (AEA)->FAAH Degraded by Increased AEA Levels Increased AEA Levels [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid->FAAH Inhibits CB1/CB2 Receptor Activation CB1/CB2 Receptor Activation Increased AEA Levels->CB1/CB2 Receptor Activation Analgesia & Anti-inflammation Analgesia & Anti-inflammation CB1/CB2 Receptor Activation->Analgesia & Anti-inflammation Voltage-gated Calcium Channels Voltage-gated Calcium Channels Reduced Neurotransmitter Release Reduced Neurotransmitter Release Voltage-gated Calcium Channels->Reduced Neurotransmitter Release Inhibition leads to Gabapentinoids Gabapentinoids Gabapentinoids->Voltage-gated Calcium Channels Binds to α2δ subunit Decreased Neuronal Excitability Decreased Neuronal Excitability Reduced Neurotransmitter Release->Decreased Neuronal Excitability Analgesia Analgesia Decreased Neuronal Excitability->Analgesia

Caption: Comparative signaling pathways of FAAH inhibition and standard of care.

Benchmarking Against the Standard of Care: A Mechanistic Comparison

Feature[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (FAAH Inhibitor)Standard of Care (Gabapentinoids, SNRIs, TCAs)
Primary Target Fatty Acid Amide Hydrolase (FAAH)Voltage-gated calcium channels (Gabapentinoids), Serotonin and Norepinephrine transporters (SNRIs), Multiple receptors (TCAs)
Mechanism of Action Increases endogenous anandamide levels, enhancing cannabinoid receptor signalingModulates neurotransmitter release and reuptake, dampens neuronal hyperexcitability
Specificity Highly specific to the endocannabinoid systemBroad activity across multiple neurotransmitter systems
Potential for Side Effects Reduced potential for central nervous system side effects (e.g., cognitive impairment, dizziness) compared to direct cannabinoid agonists.[5][6]Common side effects include dizziness, somnolence, and cognitive disturbances.[3]
Therapeutic Potential Analgesic and anti-inflammatory effects.[4]Primarily analgesic effects.

Experimental Validation: A Phased Approach

To rigorously benchmark [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a structured, multi-tiered experimental plan is essential.

Phase 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of enzyme inhibition.

Methodology:

  • Enzyme Inhibition Assay:

    • Utilize recombinant human FAAH enzyme.

    • Measure the hydrolysis of a fluorescently labeled substrate in the presence of varying concentrations of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) to quantify potency.

  • Selectivity Profiling:

    • Screen the compound against a panel of related hydrolases (e.g., MAGL) and a broad panel of receptors and enzymes to assess off-target activity.

  • Mechanism of Inhibition Studies:

    • Conduct kinetic experiments to determine if the inhibition is reversible, irreversible, competitive, or non-competitive.

Phase 2: In Vivo Preclinical Efficacy in a Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy in a clinically relevant animal model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) Model

  • Model Induction:

    • Surgically induce a unilateral chronic constriction injury of the sciatic nerve in rodents.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.

    • Thermal Hyperalgesia: Assess the latency to paw withdrawal from a noxious heat source.

  • Dosing Regimen:

    • Administer [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid and a standard of care (e.g., gabapentin) orally at various doses.

    • Include a vehicle control group.

  • Data Analysis:

    • Compare the reversal of allodynia and hyperalgesia between the treatment groups.

cluster_0 Preclinical Efficacy Workflow CCI Model Induction CCI Model Induction Baseline Behavioral Testing Baseline Behavioral Testing CCI Model Induction->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Tissue Collection & Analysis Tissue Collection & Analysis Post-treatment Behavioral Testing->Tissue Collection & Analysis Data Analysis & Comparison Data Analysis & Comparison Tissue Collection & Analysis->Data Analysis & Comparison

Sources

Comparative

assessing the specificity of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

This guide provides a comprehensive framework for evaluating the specificity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, which we will refer to as Compound X . For comparative purposes, its performance...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the specificity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, which we will refer to as Compound X . For comparative purposes, its performance will be benchmarked against two well-characterized inhibitors: Gefitinib , a first-generation EGFR inhibitor, and Saracatinib (AZD0530) , a dual Src/Abl inhibitor with known off-target effects on other kinases.[1][2][3] The objective is to present a multi-faceted experimental approach to thoroughly characterize the selectivity profile of a new chemical entity, a critical step in preclinical drug development.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] While targeting a specific kinase implicated in a disease, such as EGFR in non-small cell lung cancer, is a validated therapeutic strategy, off-target inhibition can lead to toxicity or unexpected pharmacological effects.[5][6] Therefore, a rigorous assessment of an inhibitor's selectivity is paramount to predict its therapeutic window and potential side effects. A highly selective inhibitor preferentially binds to its intended target, minimizing engagement with other kinases.[7]

Unraveling the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling is a hallmark of various cancers.[2] Compound X is designed as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the phosphorylation cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Compound_X Compound X (Inhibitor) Compound_X->EGFR Inhibits

Caption: EGFR Signaling Pathways and the site of action for Compound X.

A Multi-Tiered Approach to Specificity Profiling

A robust assessment of kinase inhibitor specificity requires a combination of in vitro biochemical assays, biophysical methods, and cell-based functional assays. This multi-tiered approach provides a comprehensive understanding of the compound's interaction with its intended target and potential off-targets.

In Vitro Biochemical Screening: The Kinome Scan

The initial and broadest assessment of specificity is typically a large-scale kinase panel screen, often referred to as a "kinome scan." This involves testing the compound's inhibitory activity against a diverse panel of recombinant kinases.[9]

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay to determine the IC50 value of an inhibitor against a panel of kinases.[10][11]

  • Plate Preparation: In a 384-well plate, add 0.5 µL of the test compound (Compound X, Gefitinib, or Saracatinib) at various concentrations. Include DMSO as a negative control.

  • Enzyme and Substrate Addition: Add 15 µL of a solution containing the specific kinase and its corresponding peptide or protein substrate to each well. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing MgCl2 and [γ-³³P]-ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure a sensitive measurement of competitive inhibition.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Washing: Stop the reaction by adding 5 µL of orthophosphoric acid. Harvest the contents of each well onto a filter plate that captures the phosphorylated substrate. Wash the filter plate multiple times with orthophosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data: Kinase Inhibition Profile

Kinase TargetCompound X (IC50, nM)Gefitinib (IC50, nM)Saracatinib (IC50, nM)
EGFR (WT) 5 33 [12]>1000
EGFR (L858R) 1 <10 [2]>1000
Src 500>10,0002.7 [11]
Abl >1000>10,000<10 [11]
VEGFR2 2500>10,000150
PDGFRβ 3000>10,000200
LCK 800>10,0004 [11]
GAK >500090 [2]>1000
RICK >500050 [2]>1000

This table presents hypothetical data for Compound X alongside published data for Gefitinib and Saracatinib for illustrative purposes.

From this initial screen, Compound X demonstrates high potency against wild-type and mutant EGFR with significantly less activity against other kinases, suggesting a favorable selectivity profile compared to the broader-spectrum Saracatinib. Notably, Gefitinib shows some off-target activity against GAK and RICK.[2]

Biophysical Characterization: Quantifying Binding Affinity and Thermodynamics

To complement the enzymatic inhibition data, biophysical assays are employed to directly measure the binding affinity (Kd) and thermodynamic parameters of the inhibitor-kinase interaction. This provides a deeper understanding of the molecular recognition process.[13]

Experimental Workflow: Assessing Kinase Inhibitor Specificity

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis KinomeScan Kinome Scan (IC50 values) SPR Surface Plasmon Resonance (Kd, kon, koff) KinomeScan->SPR Hit Confirmation ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) KinomeScan->ITC Hit Confirmation WesternBlot Phospho-Protein Western Blot (Cellular IC50) KinomeScan->WesternBlot Hit Confirmation SPR->WesternBlot ITC->WesternBlot CETSA Cellular Thermal Shift Assay (Target Engagement) WesternBlot->CETSA Validate Target Engagement PD_Models Pharmacodynamic Models (Target Modulation) CETSA->PD_Models Transition to In Vivo Xenograft Xenograft Models (Efficacy) PD_Models->Xenograft

Caption: A generalized workflow for characterizing kinase inhibitor specificity.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface.[14][15]

  • Kinase Immobilization: Covalently immobilize the recombinant kinase onto a sensor chip using amine coupling. To preserve the active conformation, perform the immobilization in the presence of a saturating concentration of ATP.[15]

  • Inhibitor Injection: Inject a series of concentrations of the test compound in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor. This generates sensorgrams showing the association and dissociation phases of the interaction.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17]

  • Sample Preparation: Place the purified kinase in the sample cell of the calorimeter and the test compound in the titration syringe.

  • Titration: Inject small aliquots of the compound into the kinase solution at a constant temperature.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the kinase. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Comparative Data: Biophysical Parameters

Kinase TargetCompoundKd (nM)
EGFR (WT) Compound X 3
Gefitinib25
Saracatinib>5000
Src Compound X 800
Gefitinib>20,000
Saracatinib1.5

This table presents hypothetical data for Compound X alongside representative values for Gefitinib and Saracatinib.

The biophysical data should correlate well with the biochemical IC50 values. A low nanomolar Kd for Compound X against EGFR confirms its high affinity for the target.

Cell-Based Assays: Confirming Target Engagement and Downstream Effects

While in vitro and biophysical assays are essential, it is crucial to assess the inhibitor's activity in a more physiologically relevant context. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling.[4][18]

Protocol: Phospho-Protein Western Blot

This technique is used to measure the phosphorylation status of the target kinase and its downstream effectors in cells treated with the inhibitor.[19][20]

  • Cell Culture and Treatment: Culture a cancer cell line that overexpresses EGFR (e.g., A431) and treat the cells with a range of concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[21]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK). Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the cellular IC50 value for the inhibition of EGFR phosphorylation.

Comparative Data: Cellular Potency

Cell Line (Target)Compound X (Cellular IC50, nM)Gefitinib (Cellular IC50, nM)Saracatinib (Cellular IC50, nM)
A431 (EGFR) 20 100 >10,000
NCI-H1975 (EGFR L858R/T790M) 50 >8000 [22]>10,000
HT-29 (Src-dependent) 1500>20,00050

This table presents hypothetical data for Compound X alongside representative values for Gefitinib and Saracatinib.

The cellular data for Compound X demonstrates potent on-target inhibition of EGFR signaling in a relevant cancer cell line. A key differentiator for a novel inhibitor would be its activity against resistance mutations, such as T790M, where first-generation inhibitors like Gefitinib are ineffective.[22]

Conclusion

The comprehensive assessment of a kinase inhibitor's specificity is a critical and multi-faceted process. By integrating data from in vitro biochemical screens, biophysical binding assays, and cell-based functional assays, a clear picture of the compound's selectivity profile can be established. In our comparative analysis, the hypothetical Compound X demonstrates a superior specificity for EGFR over a panel of other kinases when compared to the broader-spectrum inhibitor Saracatinib. Furthermore, its potent cellular activity, including against clinically relevant resistance mutations, suggests a promising therapeutic potential. This rigorous, data-driven approach to specificity profiling is essential for guiding the optimization of lead compounds and increasing the likelihood of clinical success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in molecular biology (Clifton, N.J.), 661, 133–151.
  • Green, T. P., Fennell, M., Whittaker, C., Curwen, J., Jacobs, V., Allen, J., ... & Rawlins, P. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular cancer therapeutics, 8(11), 2999-3009.
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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Turnbull, A. P., & Kinch, M. S. (2011). Enzyme kinetics by isothermal titration calorimetry. Methods in enzymology, 492, 195–216.
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  • Henley, Z. A., & Koehler, A. N. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 142(14), 6465-6476.
  • Hennig, B., & Fackler, O. T. (2011). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva.
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  • Han, S. W., Kim, T. Y., Hwang, P. G., Jeong, S., Kim, J., Choi, I. S., ... & Kim, S. K. (2005). Predictive and prognostic value of K-ras mutations in patients with non-small cell lung cancer receiving gefitinib. Journal of clinical oncology, 23(12), 2493-2500.
  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
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  • Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., ... & Vincent, P. W. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & medicinal chemistry letters, 11(14), 1911-1914.
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  • Roskoski, R. (2019). Small molecule inhibitors of the epidermal growth factor receptor (EGFR) family of proteins. Pharmacological research, 139, 395-411.
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  • Kaplan, J. B., & Young, M. W. (2017). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva.
  • Kwak, E. L., Sordella, R., Bell, D. W., Godin-Heymann, N., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665-7670.
  • Jänne, P. A., Yang, J. C. H., Kim, D. W., Planchard, D., Ohe, Y., Ramalingam, S. S., ... & Wu, Y. L. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
  • Tellinghuisen, T. L., & Foss, C. A. (2012). Thermodynamics of nucleotide and non-ATP-competitive inhibitor binding to MEK1 by circular dichroism and isothermal titration calorimetry. Biochemistry, 51(39), 7737-7746.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the novel mutant-selective EGFR kinase inhibitors.... Retrieved from [Link]

  • MDPI. (2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tolerability of gefitinib in patients receiving treatment in everyday clinical practice. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Src family kinase inhibitor saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and environmentally compliant laboratory. The proper management of chemical waste is not merely a regulatory h...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and environmentally compliant laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of professional scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is synthesized from established best practices and data from structurally analogous compounds, including benzoxazole, piperidine, and carboxylic acid derivatives.[1][2] This approach, grounded in chemical principles, ensures a robust and cautious procedure that prioritizes safety and compliance.

Inferred Hazard Assessment & Core Principles

The molecular structure of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid incorporates three key functional groups: a benzoxazole ring, a piperidine ring, and a carboxylic acid moiety. Based on these components, we can infer the following potential hazards:

  • Skin and Eye Irritation: Benzoxazole and carboxylic acid derivatives are often associated with causing skin and serious eye irritation.[3][4][5]

  • Harmful if Swallowed: Many heterocyclic compounds are classified as harmful or toxic upon ingestion.[3]

  • Environmental Hazard: Certain benzoxazole derivatives are known to be harmful to aquatic life with long-lasting effects.[4]

Therefore, all waste containing this compound must be treated as hazardous waste .[6] Disposal must adhere to all local, state, and federal regulations, which are typically managed through your institution's Environmental Health & Safety (EHS) office.[6] Never pour chemical waste down the drain.[6]

Personal Protective Equipment (PPE) Protocol

Prior to handling the compound or its associated waste, the following minimum PPE is mandatory. The rationale for each piece of equipment is to create a barrier against potential exposure routes.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Safety glasses with side shields or tight-sealing safety goggles.Conforms to OSHA 29 CFR 1910.133. Protects against accidental splashes and airborne particulates.[1]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which may cause irritation.[1] Gloves should be changed frequently, especially if contamination is suspected.[6]
Body Flame-resistant lab coat.Protects skin and personal clothing from contamination.[6]
Respiratory Required when handling the solid compound outside of a fume hood or if aerosols may be generated.A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used in poorly ventilated areas.[6][7]
Step-by-Step Disposal Workflow

The disposal process is a systematic workflow designed to ensure safety, segregation, and regulatory compliance from the point of generation to the final pickup by EHS personnel.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Waste Generated ([1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid) B Solid Waste (Contaminated PPE, Weigh Paper) A->B C Liquid Waste (Reaction mixtures, solutions) A->C D Sharps Waste (Contaminated Needles, Pipettes) A->D E Place in Labeled 'Solid Hazardous Waste' Container B->E F Place in Labeled, Compatible 'Liquid Hazardous Waste' Container (Glass or HDPE) C->F G Place in Puncture-Proof 'Sharps' Container D->G H Store all containers in designated Satellite Accumulation Area (SAA) E->H F->H G->H I Request Waste Pickup from Institutional EHS H->I

Caption: Disposal workflow from generation to EHS pickup.

Step 1: Waste Identification and Segregation

  • Causality: Proper segregation is the most critical step to ensure safe handling and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions or necessitate more complex disposal methods.[8]

  • Procedure:

    • Identify all materials contaminated with [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. This includes the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.[9]

    • Segregate waste into distinct streams:

      • Solid Waste: Contaminated gloves, weigh paper, absorbent pads.

      • Liquid Waste: Unused solutions, reaction mother liquors, solvent rinses. Keep halogenated and non-halogenated solvent wastes in separate containers.[6][10]

      • Acutely Hazardous Waste (Empty Containers): The original container of the compound must be triple-rinsed with a suitable solvent.[10][11] The first rinseate must be collected and disposed of as hazardous liquid waste.[2] After triple rinsing, the container can be disposed of as regular trash after defacing the label.[11]

Step 2: Containerization and Labeling

  • Causality: Secure and clearly labeled containers prevent spills and ensure that waste handlers are fully aware of the contents, which is a legal requirement under the EPA.[12]

  • Procedure:

    • Select Compatible Containers: Use containers made of a material compatible with the waste. For acidic solutions, glass or high-density polyethylene (HDPE) is appropriate.[10][13] Ensure containers have securely fitting screw-top caps.[9][10]

    • Label Correctly: All waste containers must be clearly labeled with:

      • The words "Hazardous Waste ".[9][12][13]

      • The full chemical name: "[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid ". Do not use abbreviations or chemical formulas.[12]

      • A list of all other components and their approximate percentages (e.g., Methanol 80%, Water 15%).[12]

      • The date when waste was first added to the container.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Causality: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in a designated SAA, which must be under the control of the laboratory personnel.[8][12][13] This minimizes the movement of hazardous materials within the facility.

  • Procedure:

    • Designate a specific location in your lab (e.g., a secondary containment tray within a fume hood or a designated cabinet) as your SAA.[13]

    • Keep all waste containers securely capped at all times, except when adding waste.[10][12][14] Leaving a funnel in the container is not permissible.[10][12]

    • Store incompatible waste streams separately within the SAA (e.g., acids away from bases).[8]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13][15]

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by licensed professionals to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and state regulations.[15][16] Your institution's EHS office is your partner in this process.

  • Procedure:

    • Once a waste container is 90% full, or if you are finished with the project, schedule a pickup.[12][14]

    • Contact your institution's EHS office or use their designated online portal to request a hazardous waste pickup.[2][11]

    • Ensure all labels are complete and accurate before the scheduled pickup time.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.[2]

  • Minor Spill (Contained within a fume hood or on a benchtop):

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[9][17]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

  • Major Spill (Large quantity or outside of a containment area):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and contact your institution's EHS or emergency response number immediately.[2]

    • Secure the Area: If safe to do so, close the doors to the lab to contain any vapors.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Labor
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Safety and handling of chlorin
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • BENZOXAZOLE EXTRA PURE MSDS. Loba Chemie.
  • Benzoxazole(273-53-0)MSDS. ChemicalBook.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY DATA SHEET - 3-Piperazin-1-yl-benzo[d]isothiazole. Sigma-Aldrich.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Mercapto-5-methoxybenzimidazole. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • Navigating the Safe Disposal of (4-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide. Benchchem.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • MSDS of (2-Chloro-5-methoxy-pyridin-3-YL)-acetic acid. Capot Chemical.
  • 5-[1-(4-chloro-2-methoxybenzoyl)

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities, such as [1-(5-Methoxy-1,3-benzoxazol-2-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities, such as [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe laboratory practices grounded in scientific principles.

Hazard Assessment: Understanding the Compound

Key Principles for Handling Novel Compounds:

  • Plan Ahead: Before beginning any experiment, thoroughly evaluate the potential hazards.[5]

  • Minimize Exposure: Utilize engineering controls and personal protective equipment to prevent contact with skin, eyes, and the respiratory tract.[5]

  • Consult SDS of Analogs: Review the SDS for structurally similar chemicals to anticipate potential risks.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to safe chemical handling.[6] The following table outlines the recommended PPE for working with [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

PPE Component Specification Rationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[7]Protects against splashes, and dust.
Face shield (worn over goggles).[8][9]Recommended when there is a significant risk of splashes or when handling larger quantities.[7][8]
Hand Protection Disposable nitrile gloves.[8]Provides protection against incidental contact with a broad range of chemicals.[8] Inspect gloves before each use and change them immediately upon contamination.[8]
Body Protection Flame-resistant lab coat.[7]Protects skin and personal clothing from spills and splashes. Must be fully buttoned.[7]
Footwear Closed-toe, closed-heel shoes.[7]Protects feet from spills and falling objects.
Respiratory Protection Use in a certified chemical fume hood.[6]If engineering controls are insufficient or when handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Use

A structured operational plan ensures safety at every stage of handling [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.[10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The specific storage temperature (room temperature, refrigerated, or frozen) should be determined based on the compound's stability, which is often provided by the supplier.[10]

Weighing and Handling
  • Ventilation: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Static Control: When handling powders, be mindful of static electricity, which can cause dust to become airborne.

  • Utensils: Use clean, dedicated spatulas and weighing papers.

  • Spill Preparedness: Have a chemical spill kit readily available and be familiar with its use.[6]

Dissolution and Use in Experiments
  • Solvent Selection: Choose an appropriate solvent based on the experimental protocol.

  • Dissolution: Add the solid compound to the solvent slowly and stir to dissolve. Avoid splashing.

  • Experimental Setup: Conduct all experimental procedures within a fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[6] As a novel compound, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid waste should be treated as hazardous.[11]

Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, compatible container for all waste containing this compound.[12][13] The container should have a tightly fitting lid and be kept closed when not in use.[12]

  • Waste Streams: Segregate waste based on its physical state (solid or liquid) and chemical compatibility. Do not mix incompatible waste streams.[12] For example, halogenated and non-halogenated solvent wastes should be collected separately.[12]

  • Labeling: The hazardous waste label must include the full chemical name of all components in the waste container.[13]

Disposal Workflow

Disposal_Workflow Start Experiment Complete Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Container (Full Chemical Names) Segregate->Label Store Store in Designated Secondary Containment Label->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
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